4-(1H-Pyrazol-1-yl)phenyl isothiocyanate
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-isothiocyanatophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c14-8-11-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAOJNMWLIFKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380114 | |
| Record name | 4-(1H-Pyrazol-1-yl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352018-96-3 | |
| Record name | 1-(4-Isothiocyanatophenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352018-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Pyrazol-1-yl)phenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 4-(1H-Pyrazol-1-yl)phenyl Isothiocyanate
An In-Depth Technical Guide to the Synthesis of 4-(1H-Pyrazol-1-yl)phenyl Isothiocyanate
In the landscape of modern drug discovery and chemical biology, the isothiocyanate moiety (–N=C=S) serves as a privileged electrophilic handle. Its controlled reactivity with nucleophiles, particularly the primary amines of lysine residues and N-terminal amino acids in proteins, makes it an invaluable tool for covalent labeling, target identification, and the development of covalent inhibitors. The 4-(1H-pyrazol-1-yl)phenyl scaffold combines this reactive functionality with a pharmaceutically significant heterocyclic motif. The pyrazole ring is a cornerstone in the design of numerous therapeutic agents, prized for its ability to engage in hydrogen bonding and other key interactions within biological targets.
This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and scalable route to this versatile chemical building block.
Synthetic Strategy: A Retrosynthetic Approach
A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic plan. The isothiocyanate group is most reliably installed from a primary aromatic amine. This disconnection leads to the key precursor, 4-(1H-pyrazol-1-yl)aniline. This intermediate, in turn, can be constructed through the formation of the C-N bond between the pyrazole and aniline rings, a process that is most effectively achieved by first coupling pyrazole to a nitro-activated phenyl ring, followed by reduction.
This two-part strategy is advantageous due to the high efficiency of each transformation and the commercial availability of the starting materials.
Caption: Retrosynthetic analysis of this compound.
Part I: Synthesis of the Key Intermediate: 4-(1H-Pyrazol-1-yl)aniline
The synthesis of this crucial precursor is achieved in a robust two-step sequence involving a nucleophilic aromatic substitution (SNAr) followed by a standard nitro group reduction.
Step 1: Synthesis of 1-(4-Nitrophenyl)-1H-pyrazole
The first step involves the SNAr reaction between pyrazole and 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, making the fluorine atom an excellent leaving group.
Mechanism Insight: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step. The use of a base like potassium carbonate is essential to deprotonate the pyrazole, generating the more nucleophilic pyrazolate anion.
Experimental Protocol: 1-(4-Nitrophenyl)-1H-pyrazole
-
To a stirred solution of pyrazole (1.0 eq) in anhydrous dimethylformamide (DMF, ~5 mL per gram of pyrazole), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the resulting suspension at room temperature for 20 minutes to ensure the formation of the pyrazolate salt.
-
Add a solution of 1-fluoro-4-nitrobenzene (1.05 eq) in a minimal amount of DMF dropwise to the suspension.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water with stirring.
-
The product will precipitate as a pale yellow solid. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 1-(4-nitrophenyl)-1H-pyrazole, which is typically of sufficient purity for the next step.
Step 2: Reduction to 4-(1H-Pyrazol-1-yl)aniline
The reduction of the nitro group to a primary amine is a classic and reliable transformation. While various methods exist (e.g., catalytic hydrogenation), the use of tin(II) chloride (SnCl₂) in acidic media is a highly effective and common laboratory-scale method that avoids the need for specialized high-pressure equipment.
Mechanism Insight: In the presence of concentrated HCl, SnCl₂ acts as a reducing agent, transferring electrons to the nitro group in a stepwise process that ultimately, after acidic workup, yields the corresponding aniline hydrochloride salt. Subsequent basification liberates the free amine.
Experimental Protocol: 4-(1H-Pyrazol-1-yl)aniline
-
Suspend 1-(4-nitrophenyl)-1H-pyrazole (1.0 eq) in ethanol (~10 mL per gram).
-
To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid (HCl) portion-wise. The reaction is exothermic; maintain the temperature below 50 °C with an ice bath.
-
After the addition is complete, heat the mixture to reflux (around 70-80 °C) for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is >10. The tin salts will precipitate as white solids (tin hydroxides).
-
Extract the aqueous slurry with ethyl acetate (3 x volume of the initial reaction).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield 4-(1H-pyrazol-1-yl)aniline as a solid, which can be purified by recrystallization or column chromatography if necessary.[1]
Part II: Synthesis of this compound
The conversion of the primary amine to the isothiocyanate is the final and critical step. While the classical approach uses the highly toxic and volatile thiophosgene[2][3][4], modern synthetic chemistry favors safer and more manageable alternatives. The most widely adopted contemporary method involves the reaction of the amine with carbon disulfide (CS₂) to form an intermediate dithiocarbamate salt, which is then decomposed in situ by a desulfurizing agent.[5][6][7] This one-pot procedure is efficient and avoids the handling of highly hazardous reagents.
Rationale for Method Selection: We will detail the carbon disulfide method using tosyl chloride (p-toluenesulfonyl chloride) as the desulfurizing agent. This combination is effective for a wide range of anilines, the reagents are readily available, and the byproducts are easily removed.[8]
Caption: Reaction mechanism for isothiocyanate synthesis via a dithiocarbamate intermediate.
Experimental Protocol: this compound
-
Dissolve 4-(1H-pyrazol-1-yl)aniline (1.0 eq) in anhydrous dichloromethane (DCM) or chloroform (CHCl₃) (~20 mL per gram of aniline) in a flask equipped with a magnetic stirrer.
-
Add triethylamine (Et₃N, 3.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (CS₂, 1.5 eq) dropwise over 15 minutes. A precipitate of the dithiocarbamate salt may form.
-
Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Re-cool the mixture to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a minimal amount of the same solvent dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the dithiocarbamate intermediate is fully consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.[9][10]
Product Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₀H₇N₃S |
| Molecular Weight | 201.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 97-98 °C[10] |
| IR (Infrared) | ~2100-2200 cm⁻¹ (strong, characteristic –N=C=S stretch) |
| ¹H NMR (CDCl₃) | Expect signals for the pyrazole protons (~6.5, ~7.7, ~7.9 ppm) and the para-substituted phenyl protons (~7.4, ~7.7 ppm). |
| ¹³C NMR (CDCl₃) | Expect a signal for the isothiocyanate carbon (~135-140 ppm) along with signals for the aromatic carbons. |
Safety and Handling Precautions
-
Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. It has a low autoignition temperature. All operations must be conducted in a well-ventilated chemical fume hood, away from ignition sources.
-
Dichloromethane (DCM) / Chloroform (CHCl₃): Volatile and suspected carcinogens. Handle exclusively in a fume hood.
-
Tosyl Chloride (TsCl): Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin.
-
Triethylamine (Et₃N): Flammable, corrosive, and has a strong, unpleasant odor.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and nitrile gloves, must be worn at all times.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Isothiocyanate | Incomplete formation of the dithiocarbamate salt. | Ensure the amine is fully dissolved and use a sufficient excess of base (Et₃N) and CS₂. Allow adequate reaction time. |
| Inefficient desulfurization. | Ensure the tosyl chloride is of good quality. The reaction may require gentle heating or a longer reaction time. | |
| Formation of Thiourea Side Product | The intermediate dithiocarbamate salt reacts with unreacted starting amine. | Add the desulfurizing agent (TsCl) slowly at a low temperature (0 °C) to control the reaction rate and minimize this side reaction.[5] |
| Reaction Stalls | Reagents are of poor quality (e.g., wet solvent or amine). | Use anhydrous solvents and ensure the starting amine is dry. |
| Insufficient base. | Use at least 2-3 equivalents of triethylamine to drive the dithiocarbamate formation and neutralize the generated acids. |
Conclusion
The synthetic route detailed in this guide represents a reliable, safe, and scalable method for producing high-purity this compound. By employing a modern one-pot conversion of the key aniline intermediate using carbon disulfide, this protocol avoids the significant hazards associated with thiophosgene while maintaining high efficiency. The resulting compound is a valuable and versatile reagent, poised for application in a wide array of research and development activities, from fundamental chemical biology to the frontier of targeted therapeutic design.
References
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Butler, R. N., & O'Donohue, A. M. (1981). A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile. Journal of the Chemical Society, Perkin Transactions 1, 1387-1392. Available at: [Link]
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Shrestha, B., & Lee, Y. R. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Chemical Communications. Available at: [Link]
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Wong, R., & Dolman, S. J. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates from Primary Amines. The Journal of Organic Chemistry, 72(10), 3969–3971. Available at: [Link]
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Jadhav, S. D., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. Available at: [Link]
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ResearchGate. (2016). Mild conversion of primary amine to isothiocyanate?. Available at: [Link]
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Li, Z. Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. Available at: [Link]
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chemical properties of 4-(1H-pyrazol-1-yl)phenyl isothiocyanate
An In-depth Technical Guide to 4-(1H-pyrazol-1-yl)phenyl isothiocyanate: Properties, Reactivity, and Applications
Introduction: A Versatile Heterocyclic Building Block
This compound is a bifunctional organic compound of significant interest in medicinal chemistry, chemical biology, and materials science. Its structure uniquely combines a stable pyrazole ring system with a highly reactive isothiocyanate group. The pyrazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions.[1][2][3] The isothiocyanate group, on the other hand, serves as a powerful electrophilic handle, enabling covalent modification of nucleophiles, most notably primary amines.[4] This dual-feature design makes this compound a versatile building block for synthesizing novel bioactive molecules and a valuable tool for bioconjugation applications. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and key applications for researchers and drug development professionals.
Physicochemical and Structural Properties
The compound's physical and chemical characteristics are dictated by the interplay between the aromatic phenyl ring, the heterocyclic pyrazole, and the isothiocyanate functional group.
| Property | Value | Source(s) |
| CAS Number | 352018-96-3 | [5][6][7][8] |
| Molecular Formula | C₁₀H₇N₃S | [6][7][9] |
| Molecular Weight | 201.25 g/mol | [9] |
| Melting Point | 97-98 °C | [9] |
| Boiling Point | 342.0±25.0 °C (Predicted) | [9] |
| Density | 1.21±0.1 g/cm3 (Predicted) | [9] |
| Appearance | Solid (form may vary) | General Knowledge |
| Storage | 2-8°C, sealed, dry | [4] |
The planar structure of the pyrazole and phenyl rings contributes to the compound's solid state at room temperature. The isothiocyanate group (-N=C=S) is a key feature, rendering the molecule susceptible to nucleophilic attack, which is the basis for its primary chemical utility.
Synthesis of this compound
The most common and direct synthesis of aryl isothiocyanates involves the reaction of the corresponding primary amine with thiophosgene (CSCl₂) or a thiophosgene equivalent. The synthesis of this compound begins with the preparation of its precursor, 4-(1H-pyrazol-1-yl)aniline.
Conceptual Synthesis Workflow
The overall process can be visualized as a two-step sequence: first, the formation of the aniline precursor, followed by its conversion to the target isothiocyanate.
Caption: General synthetic route to this compound.
Exemplary Laboratory Protocol: Synthesis from 4-(1H-Pyrazol-1-yl)aniline
This protocol describes the conversion of the precursor amine to the final isothiocyanate product. Note: Thiophosgene is highly toxic and corrosive; this procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: Dissolve 4-(1H-pyrazol-1-yl)aniline (1 equivalent) in a suitable solvent system, such as a biphasic mixture of dichloromethane and a saturated aqueous sodium bicarbonate solution, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the vigorously stirred mixture to 0-5 °C using an ice bath.
-
Thiophosgene Addition: Add thiophosgene (approximately 1.1 equivalents), typically dissolved in a small amount of dichloromethane, dropwise to the cold reaction mixture over 30 minutes. Ensure the temperature remains below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed. This typically takes 1-3 hours.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water, dilute HCl, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid, typically by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate), to obtain pure this compound.
Chemical Reactivity: The Electrophilic Nature of the Isothiocyanate Group
The core reactivity of this molecule is centered on the electrophilic carbon atom of the isothiocyanate group (-N=C =S). This carbon is highly susceptible to attack by a wide range of nucleophiles.
Primary Reaction: Thiourea Formation
The most prominent and synthetically useful reaction is with primary and secondary amines to form substituted thiourea derivatives. This reaction is efficient and proceeds under mild conditions, forming a stable covalent bond.[10][11][12]
Caption: Reaction of the isothiocyanate with a primary amine to form a thiourea.
This reactivity is the foundation for its use as a linker molecule. For instance, the isothiocyanate can react with the epsilon-amino group of lysine residues on a protein surface, thereby covalently attaching the pyrazole-phenyl moiety to the biomolecule.
Exemplary Laboratory Protocol: Synthesis of a Thiourea Derivative
-
Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable aprotic solvent like tetrahydrofuran (THF) or acetonitrile.
-
Amine Addition: Add the desired primary amine (1 equivalent) to the solution. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) to liberate the free amine.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours but can be left overnight.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting materials.
-
Product Isolation: Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the resulting residue purified by column chromatography or recrystallization.
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable tool in several scientific domains.
-
Scaffold for Drug Discovery: The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in drugs for inflammation, cancer, and infectious diseases.[1][13][14] This compound serves as a starting point for creating libraries of novel thiourea derivatives. These derivatives can then be screened for various biological activities, such as enzyme inhibition or receptor antagonism.[11][15]
-
Bioconjugation and Chemical Probes: The isothiocyanate group is an effective amine-reactive functional group for labeling proteins, antibodies, and other biomolecules.[4] By reacting with lysine residues, it allows for the stable attachment of the pyrazole-phenyl tag. This can be used to introduce a specific label for detection, to study protein interactions, or to link a protein to another molecule of interest.
-
Material Science: Isothiocyanates can be used to functionalize surfaces that have been modified to present primary amine groups, allowing for the covalent attachment of the pyrazole moiety to solid supports or nanoparticles.
Workflow: Application as a Linker for Bioconjugation
Caption: Using the compound to covalently label a protein via a thiourea linkage.
Spectroscopic Characterization
Standard spectroscopic methods are used to confirm the structure and purity of the compound.
-
Infrared (IR) Spectroscopy: The most telling feature is a very strong and sharp absorption band characteristic of the asymmetric stretching vibration of the -N=C=S group, typically appearing in the 2000–2200 cm⁻¹ region.[16]
-
¹H NMR Spectroscopy: The spectrum will show distinct signals for the protons on the pyrazole ring and the disubstituted benzene ring. The pyrazole protons typically appear as three distinct signals in the heterocyclic region of the spectrum, while the phenyl protons will appear as two doublets, characteristic of a 1,4-disubstituted pattern.[17]
-
¹³C NMR Spectroscopy: The carbon of the isothiocyanate group will have a characteristic chemical shift in the range of 130-140 ppm. Other signals will correspond to the carbons of the pyrazole and phenyl rings.
Safety and Handling
Like other isothiocyanates, this compound should be handled with care.
-
Hazards: It is noted as harmful.[9] Isothiocyanates, in general, are toxic upon inhalation, ingestion, or skin contact and can be potent lachrymators and skin sensitizers.[18]
-
Handling: Always handle in a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container to prevent degradation by moisture.[4]
Conclusion
This compound is a high-value chemical reagent that bridges the worlds of heterocyclic chemistry and bioconjugation. Its straightforward synthesis, predictable reactivity, and the inherent biological relevance of its pyrazole core make it an indispensable tool for chemists and biologists. Whether used to generate novel small-molecule libraries for drug screening or to covalently modify complex biomolecules, its utility continues to expand, enabling new avenues of scientific inquiry.
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Structure Elucidation of 4-(1H-pyrazol-1-yl)phenyl isothiocyanate: A Multi-Modal Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the definitive structure elucidation of 4-(1H-pyrazol-1-yl)phenyl isothiocyanate (CAS No. 352018-96-3), a heterocyclic compound with significant potential in medicinal chemistry and materials science. The pyrazole moiety is a well-established pharmacophore, while the isothiocyanate group serves as a versatile reactive handle for bioconjugation and synthesis.[1] Accurate structural confirmation is paramount for ensuring downstream experimental validity and reproducibility. This document outlines the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to achieve unambiguous characterization. The causality behind experimental choices and data interpretation is emphasized, providing a robust, self-validating methodology for researchers.
Introduction and Rationale
The process of bringing a novel chemical entity from discovery to application is underpinned by the certainty of its molecular structure. For a molecule like this compound, which combines the biologically active pyrazole ring system with the reactive isothiocyanate (-N=C=S) functional group, this certainty is non-negotiable. The pyrazole core is found in numerous pharmaceuticals, while isothiocyanates are known for their ability to covalently bind to amine residues in proteins, making them invaluable as chemical probes and building blocks for targeted therapeutics.[1]
This guide moves beyond a simple recitation of data, focusing instead on the synergy of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation creates a self-validating system that confirms the molecule's identity, purity, and connectivity. We will explore a logical workflow, from synthesis considerations to the final, unified structural assignment.
Synthetic Pathway and Its Implications for Analysis
A plausible and common route to synthesize aryl isothiocyanates involves the conversion of a primary aromatic amine.[2] For the target compound, this involves the reaction of 4-(1H-pyrazol-1-yl)aniline with a thiocarbonylating agent like thiophosgene (CSCl₂).
Reaction Scheme: 4-(1H-pyrazol-1-yl)aniline + CSCl₂ → this compound + 2 HCl
Understanding this pathway is critical for the analyst. The primary starting material, 4-(1H-pyrazol-1-yl)aniline, is the most probable process-related impurity. Therefore, the chosen analytical methods must be able to clearly distinguish the -NH₂ group of the starting material from the -N=C=S group of the final product.
The Analytical Workflow: An Integrated Approach
The definitive elucidation of the target structure relies on a multi-pronged analytical strategy. No single technique is sufficient; their collective power provides the required certainty.
Caption: Workflow for the synthesis and structural elucidation of the target molecule.
FT-IR Spectroscopy: Identifying the Key Functional Group
Expertise: The primary and most rapid method to confirm the success of the synthesis is FT-IR spectroscopy. Its power lies in the detection of specific functional groups, which vibrate at characteristic frequencies. The conversion of the amine (-NH₂) to the isothiocyanate (-N=C=S) results in a dramatic and easily observable change in the IR spectrum.
Trustworthiness: The diagnostic peak for the isothiocyanate group is one of the most distinct in infrared spectroscopy. Its presence is a strong indicator of a successful reaction, while its absence points to failure.
-
Isothiocyanate (-N=C=S): Expect a very strong, sharp, and intense absorption band due to the asymmetric stretching vibration. This peak typically appears in the 2050-2150 cm⁻¹ region.[3] For aromatic isothiocyanates, this is often observed near 2100 cm⁻¹.[2][4]
-
Aromatic C-H Stretching: Look for peaks just above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.
-
Absence of N-H Stretching: Critically, the broad N-H stretching bands of the starting amine, typically found between 3300-3500 cm⁻¹, should be absent in the purified product.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and taking a background spectrum.
-
Place a small, solid sample of the purified this compound onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Process the data by performing a background subtraction and ATR correction.
-
Label the key peaks, paying special attention to the 2000-2200 cm⁻¹ region.
Mass Spectrometry: Confirming Molecular Weight and Formula
Expertise: Mass spectrometry provides the exact mass of the molecule, which is a fundamental piece of its identity. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the elemental composition, distinguishing the target compound from any isomers or impurities with the same nominal mass.
Trustworthiness: The molecular formula C₁₀H₇N₃S has a precise monoisotopic mass. An HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides extremely high confidence in the elemental composition.
-
Molecular Ion Peak ([M]⁺• or [M+H]⁺): The target molecule has a molecular weight of 201.25 g/mol .[5] In electron ionization (EI) MS, a molecular ion peak ([M]⁺•) would be expected at m/z = 201. In electrospray ionization (ESI), a protonated molecule ([M+H]⁺) would be observed at m/z = 202.
-
Isotopic Pattern: The presence of a sulfur atom will result in a characteristic isotopic pattern. The [M+2]⁺• peak (due to the ³⁴S isotope) should be visible with an abundance of approximately 4.4% relative to the main [M]⁺• peak.
-
Fragmentation: While fragmentation can be complex, isothiocyanates may exhibit characteristic losses. A common fragmentation pathway involves the cleavage of the NCS group or related ions.[6]
Experimental Protocol: ESI-TOF HRMS
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Use an internal calibrant or perform post-acquisition calibration to ensure high mass accuracy.
-
Determine the m/z of the most intense peak corresponding to the protonated molecule.
-
Use the instrument software to calculate the elemental composition based on the accurate mass and compare it to the theoretical formula C₁₀H₇N₃S.
NMR Spectroscopy: Mapping the Molecular Skeleton
Expertise: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling patterns, and integrals of ¹H and ¹³C spectra, one can piece together the entire molecular structure.
Trustworthiness: The combined data from ¹H and ¹³C NMR provide a unique fingerprint of the molecule. The number of signals, their positions, their splitting patterns, and their relative integrations must all be consistent with the proposed structure. Any deviation would indicate an incorrect assignment or the presence of an impurity.
Caption: Atom numbering scheme for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show three distinct regions: the pyrazole protons, the phenyl protons, and no signals in the aliphatic region. The 1,4-disubstitution pattern of the phenyl ring will create a symmetrical (AA'BB') system that often appears as two distinct doublets.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |
| H-4' | ~6.5 | Triplet (t) | J(4',3') ≈ J(4',5') ≈ 2.0 | 1H |
| H-3' | ~7.7 | Doublet (d) | J(3',4') ≈ 2.0 | 1H |
| H-5' | ~8.0-8.2 | Doublet (d) | J(5',4') ≈ 2.5 | 1H |
| H-2, H-6 | ~7.6 | Doublet (d) | J(2,3) = J(6,5) ≈ 8.5 | 2H |
| H-3, H-5 | ~7.8 | Doublet (d) | J(3,2) = J(5,6) ≈ 8.5 | 2H |
-
Causality: The protons on the pyrazole ring (H-3', H-4', H-5') have distinct chemical shifts due to their electronic environment.[7][8] The phenyl protons split into two sets of two equivalent protons (H-2/6 and H-3/5) because of the para-substitution pattern, resulting in two characteristic doublets.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show 8 distinct signals, as C-2/6 and C-3/5 of the phenyl ring are equivalent by symmetry. The isothiocyanate carbon is a key diagnostic peak.
| Carbon(s) | Predicted δ (ppm) | Key Feature |
| C-4' | ~108 | Shielded pyrazole carbon |
| C-3' | ~127 | Deshielded pyrazole carbon |
| C-5' | ~142 | Most deshielded pyrazole carbon |
| C-2, C-6 | ~120 | Phenyl carbon ortho to pyrazole |
| C-3, C-5 | ~128 | Phenyl carbon meta to pyrazole |
| C-4 (ipso) | ~130 | Phenyl carbon attached to NCS |
| C-1 (ipso) | ~140 | Phenyl carbon attached to pyrazole |
| -N=C =S | ~135-140 | Diagnostic Isothiocyanate Carbon |
-
Causality: The chemical shift of the isothiocyanate carbon is highly characteristic and confirms the presence of this group.[4][9] The carbons of the pyrazole ring have shifts consistent with heterocyclic aromatic systems.[10] The four distinct signals for the six phenyl carbons confirm the 1,4-disubstitution pattern.
Experimental Protocol: ¹H and ¹³C NMR
-
Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquire the ¹H NMR spectrum using a standard pulse program. Ensure adequate spectral width and resolution.
-
Process the ¹H spectrum: apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and determine the coupling constants for all multiplets.
-
Acquire the ¹³C{¹H} NMR (proton-decoupled) spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the ¹³C spectrum similarly, referencing the TMS signal to 0.00 ppm.
-
(Optional but recommended) Acquire 2D NMR spectra, such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation), to definitively link proton and carbon assignments.
Data Integration and Final Confirmation
The power of this multi-modal approach lies in the integration of all data points to build an unassailable structural proof.
Caption: Convergence of spectroscopic data to confirm the final structure.
-
FT-IR confirms the successful conversion of the amine to the isothiocyanate functional group.
-
HRMS confirms the elemental formula is C₁₀H₇N₃S.
-
¹H NMR confirms the presence of 7 aromatic protons and shows the distinct splitting patterns for a 1,4-disubstituted phenyl ring and a 1-substituted pyrazole.
-
¹³C NMR confirms the presence of 10 unique carbons (accounted for by 8 signals due to symmetry) and, crucially, shows the diagnostic signal for the -N=C =S carbon.
When all these pieces of evidence are in complete agreement, the structure of this compound can be considered unequivocally elucidated.
References
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Mithen, R., Dekker, M., Verkerk, R., Rabot, S., & Johnson, I. T. (2007). The nutritional significance, biosynthesis and bioavailability of glucosinolates in cruciferous vegetables. Critical Reviews in Food Science and Nutrition, 47(2), 247-271. Available from: [Link]
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Andini, S., et al. (2013). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 61(4), 845-852. Available from: [Link]
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Shroff, E. H., et al. (2015). Imaging Mass Spectrometry Reveals In Situ Conversion of Glucosinolates to Bioactive Isothiocyanates in Cabbage. Journal of Agricultural and Food Chemistry, 63(51), 10988-10995. Available from: [Link]
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El-Gaby, M. S. A., et al. (2021). Synthesis of 4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide 2. Research Square. Available from: [Link]
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Vithanage, M., et al. (2017). ATR-FTIR spectra of the isothiocyanate band of mustard oil. ResearchGate. Available from: [Link]
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Revelou, P.-K., et al. (2018). Direct determination of total isothiocyanate content in broccoli using attenuated total reflectance infrared Fourier transform spectroscopy. Food Chemistry, 266, 227-233. Available from: [Link]
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Supporting Information for Self-assembly of spherical complexes. (2007). Wiley-VCH. Available from: [Link]
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Uher, M., et al. (1975). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 29(5), 653-657. Available from: [Link]
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Supplementary Information for Synthesis of novel pyrazole derivatives. (n.d.). The Royal Society of Chemistry. Available from: [Link]
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IR absorption spectra of metal thiocyanates and isothiocyanates. (n.d.). ResearchGate. Available from: [Link]
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Knochel, P., et al. (2011). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. Angewandte Chemie International Edition, 50(38), 8962-8965. Available from: [Link]
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Ruda, G. F., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. Available from: [Link]
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Li, Y., et al. (2019). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 15, 1436-1443. Available from: [Link]
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Supporting Information for A simple and straightforward synthesis of phenyl isothiocyanates. (2013). The Royal Society of Chemistry. Available from: [Link]
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Supporting Information for [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst. (n.d.). The Royal Society of Chemistry. Available from: [Link]
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Ghorab, M. M., et al. (2011). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Archiv der Pharmazie, 344(10), 689-698. Available from: [Link]
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Deneva, V., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17743. Available from: [Link]
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Friebolin, H. (2010). Combination of 1H and 13C NMR Spectroscopy. In Basic One- and Two-Dimensional NMR Spectroscopy (pp. 199-204). Wiley-VCH. Available from: [Link]
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A Technical Guide to 4-(1H-Pyrazol-1-yl)phenyl Isothiocyanate (CAS No. 352018-96-3): A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Molecule of Untapped Potential
In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents. The compound 4-(1H-Pyrazol-1-yl)phenyl Isothiocyanate, identified by the CAS number 352018-96-3, represents a compelling, yet largely unexplored, chemical entity. This technical guide serves as an in-depth exploration of its core properties, potential applications, and the scientific rationale positioning it as a valuable starting point for research endeavors in oncology, infectious diseases, and beyond.
While direct in-depth studies on this specific molecule are not extensively documented in current literature, its constitution as a hybrid of two pharmacologically significant moieties—a pyrazole ring and an isothiocyanate group—provides a strong foundation for predicting its biological activities and guiding future research. This guide will, therefore, extrapolate from the well-established properties of these parent structures to provide a comprehensive overview of the potential of this compound.
Physicochemical Properties: A Foundation for Drug Design
A thorough understanding of a compound's physicochemical properties is the bedrock of rational drug design, influencing its formulation, delivery, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 352018-96-3 | [1][2] |
| Molecular Formula | C10H7N3S | [3] |
| Molecular Weight | 201.25 g/mol | [3] |
| Melting Point | 97-98 °C | [2] |
| Boiling Point (Predicted) | 342.0 ± 25.0 °C | [2] |
| Density (Predicted) | 1.21 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | -0.30 ± 0.10 | [2] |
Note: Predicted values are based on computational models and should be confirmed experimentally.
The isothiocyanate group (-N=C=S) is a key reactive center, making this compound a versatile intermediate for the synthesis of a wide array of derivatives, including thioureas, thiosemicarbazones, and heterocyclic compounds.[4]
The Dual Pharmacophore: A Synergy of Biological Activity
The therapeutic potential of this compound stems from the combined pharmacological profiles of its two core components: the pyrazole nucleus and the isothiocyanate functional group.
The Pyrazole Moiety: A Privileged Scaffold in Medicinal Chemistry
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. Pyrazole derivatives have demonstrated a remarkable spectrum of biological activities, including:
-
Anticancer Activity: Numerous pyrazole-containing compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.[5]
-
Antimicrobial Activity: The pyrazole nucleus is a common feature in many antibacterial and antifungal agents.[6][7]
-
Anti-inflammatory Properties: Certain pyrazole derivatives are known to exhibit anti-inflammatory effects.
The Isothiocyanate Group: A Potent Effector of Cellular Pathways
Isothiocyanates are naturally occurring compounds found in cruciferous vegetables and are well-documented for their chemopreventive and therapeutic properties, particularly in oncology. Their primary mechanisms of action include:
-
Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells through various signaling pathways.[8]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.[8]
-
Modulation of Carcinogen-Metabolizing Enzymes: Isothiocyanates can influence the activity of enzymes involved in the detoxification of carcinogens.
Postulated Mechanism of Action in Oncology: A Converging Pathway to Cell Death
Based on the known mechanisms of its constituent parts, the anticancer activity of this compound and its derivatives can be hypothesized to involve a multi-pronged attack on cancer cells. The isothiocyanate group can covalently modify key cellular proteins, including those involved in apoptosis and cell cycle regulation, while the pyrazole moiety can contribute to target binding and overall molecular conformation, enhancing potency and selectivity.
Figure 1: Postulated anticancer mechanism of action.
Applications in Drug Discovery and Chemical Biology
The unique structure of this compound makes it a valuable tool for:
-
Lead Generation: It can serve as a starting point for the synthesis of novel derivatives with improved potency and selectivity.
-
Chemical Probe Development: Its reactive isothiocyanate group can be used to develop probes for identifying and studying novel biological targets.
-
Combinatorial Chemistry: The compound is an ideal building block for the creation of diverse chemical libraries for high-throughput screening.
Experimental Protocols: A Guide for the Bench Scientist
Representative Synthetic Protocol
The synthesis of this compound can be approached through a multi-step process, likely involving the formation of the pyrazole ring followed by the introduction of the isothiocyanate group. A generalized synthetic workflow is presented below.
Figure 2: A representative synthetic workflow.
Step-by-Step Methodology (Illustrative):
-
Pyrazole Ring Formation: A substituted hydrazine is reacted with a 1,3-dicarbonyl compound in a suitable solvent, often with acid or base catalysis, to yield the corresponding pyrazole derivative.[9]
-
Reduction of Nitro Group (if applicable): If the starting phenylhydrazine contains a nitro group, it would need to be reduced to an amine.
-
Isothiocyanate Formation: The resulting aminophenyl pyrazole is then treated with a thiocarbonylating agent, such as thiophosgene or a less hazardous alternative, in an inert solvent to yield the final isothiocyanate product.
For a detailed and specific synthetic procedure, researchers should consult the chemical literature for the synthesis of analogous compounds and adapt the conditions accordingly.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[10]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound dissolved in a suitable solvent like DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution, and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity Screening: Agar Well-Diffusion Method
This method is a standard preliminary test to assess the antimicrobial activity of a compound.[7]
Protocol:
-
Preparation of Agar Plates: Sterile nutrient agar is poured into petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism (bacteria or fungi).
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Addition: A known concentration of the test compound is added to each well. A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism to grow.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion and Future Directions
This compound (CAS No. 352018-96-3) stands as a promising yet underutilized scaffold in the realm of drug discovery. Its hybrid structure, combining the versatile pyrazole core with the reactive and biologically active isothiocyanate group, suggests a high potential for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
Future research should focus on the systematic synthesis and biological evaluation of a library of derivatives based on this core structure. In-depth mechanistic studies will be crucial to elucidate the specific cellular targets and signaling pathways modulated by these compounds. The data presented in this technical guide, extrapolated from the known properties of its constituent pharmacophores, provides a solid foundation and a compelling rationale for embarking on such research endeavors.
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Click to expand
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Phenethyl Isothiocyanate Inhibits In Vivo Growth of Xenograft Tumors of Human Glioblastoma Cells. PubMed. (2018-09-10). [Link]
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Phenethyl Isothiocyanate Inhibits In Vivo Growth of Xenograft Tumors of Human Glioblastoma Cells. NIH. (2018-09-10). [Link]
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Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. PMC - PubMed Central. (2022-09-14). [Link]
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An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Isothiocyanates
Abstract
The pyrazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, celebrated for its vast therapeutic potential.[1][2] Similarly, the isothiocyanate functional group, a potent electrophile found in nature, is recognized for its covalent modifying capabilities and bioactivity. The strategic fusion of these two entities creates pyrazole-based isothiocyanates, a class of compounds that serve as both highly reactive intermediates for chemical synthesis and as bioactive molecules in their own right. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of pyrazole-based isothiocyanates. It delves into the foundational chemistries that enabled their creation, charts the progression from classical to modern synthetic methodologies, and examines their critical applications in drug discovery and materials science. By explaining the causality behind experimental choices and providing validated protocols, this document serves as an in-depth technical resource for researchers, scientists, and professionals in the field of drug development.
Chapter 1: The Foundational Pharmacophores
To appreciate the significance of pyrazole-based isothiocyanates, one must first understand the individual contributions of their constituent parts: the pyrazole ring and the isothiocyanate group.
The Pyrazole Nucleus: A Privileged Scaffold
First described by Ludwig Knorr in 1883, pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959, underscoring its presence in biological systems.[1] The unique electronic configuration of the pyrazole ring imparts metabolic stability and versatile hydrogen bonding capabilities, making it a "privileged scaffold" in drug design.[4]
Pyrazole derivatives exhibit an exceptionally broad spectrum of biological activities, including:
-
Anti-inflammatory: As exemplified by the blockbuster COX-2 inhibitor, Celecoxib.[4]
-
Anticancer: Found in numerous kinase inhibitors like Crizotinib and Ibrutinib.[1][4]
-
Antimicrobial and Antifungal: A common motif in agents targeting infectious diseases.[3]
-
Analgesic and Antipyretic: A historical basis of pyrazole chemistry.[2]
The adaptability of the pyrazole core allows for substitution at multiple positions, enabling fine-tuning of steric, electronic, and pharmacokinetic properties, making it a perennial focus of medicinal chemistry research.[5]
The Isothiocyanate Group: A Potent Covalent Modifier
The isothiocyanate group (-N=C=S) is a heteroallenic functional group renowned for its high reactivity.[6] Naturally occurring isothiocyanates, such as sulforaphane from broccoli, are produced from the enzymatic hydrolysis of glucosinolates and are lauded for their anti-inflammatory and anticancer properties.[7]
The key to the isothiocyanate's function lies in the electrophilicity of its central carbon atom. This carbon is highly susceptible to nucleophilic attack by amines, thiols, and hydroxyl groups, which are abundant in biological systems (e.g., on protein side chains). This reactivity allows isothiocyanates to form stable covalent bonds with biological targets, leading to irreversible modulation of protein function.[6][8] This same reactivity makes them exceptionally useful and versatile synthons in organic chemistry.[7]
Chapter 2: The Genesis of Pyrazole-Based Isothiocyanates: A Synthetic History
The history of pyrazole-based isothiocyanates is not marked by a single "discovery" but rather by the development of synthetic methods that made their creation possible. Their existence is intrinsically linked to the chemistry of their precursors, the aminopyrazoles.
The Precursor: Accessing Aminopyrazoles
The synthesis of the pyrazole ring itself is a well-established field, with the Knorr pyrazole synthesis (condensation of a 1,3-dicarbonyl compound with a hydrazine) being a foundational method.[9] To create a pyrazole isothiocyanate, one must first possess a pyrazole bearing a primary amine (an aminopyrazole). 5-aminopyrazoles are particularly common and serve as versatile precursors for a vast range of fused heterocyclic systems and other derivatives.[10][11][12] They are typically synthesized via the condensation of hydrazines with α,β-unsaturated nitriles or related synthons.
The Classical Transformation: The Thiophosgene Route
The most direct and historically significant method for converting a primary amine to an isothiocyanate is through the use of thiophosgene (CSCl₂).[13][14] This powerful reagent reacts readily with primary amines, including aminopyrazoles, to yield the corresponding isothiocyanate.[15]
-
Mechanism: The reaction proceeds via the nucleophilic attack of the amine onto the thiophosgene carbon, followed by the elimination of two molecules of hydrogen chloride (HCl), typically scavenged by a non-nucleophilic base like triethylamine or calcium carbonate.
While highly effective, the thiophosgene route has significant drawbacks. Thiophosgene is extremely toxic, volatile, and moisture-sensitive, posing considerable handling risks.[14][15] This has driven the search for safer, more practical alternatives.
Modern & Safer Synthetic Alternatives
Concerns over the toxicity of thiophosgene have catalyzed the development of numerous alternative methods for isothiocyanate synthesis.[7][16] These methods often involve the in-situ generation of a reactive intermediate or the decomposition of a dithiocarbamate salt precursor.[7]
Key alternative approaches applicable to aminopyrazoles include:
-
Dithiocarbamate Decomposition: The amine is first reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. This stable intermediate is then treated with a desulfurizing agent (e.g., ethyl chloroformate, tosyl chloride, or even oxidizing agents like hydrogen peroxide) to induce elimination and form the isothiocyanate.[7][8] This two-step process avoids the use of thiophosgene entirely.
-
Thiocarbonyl Transfer Reagents: Reagents like 1,1'-thiocarbonyldiimidazole (TCDI) serve as effective and much safer thiophosgene surrogates. They react with aminopyrazoles to form an intermediate that smoothly decomposes to the desired isothiocyanate.
The development of these safer protocols has been crucial for expanding the accessibility and application of pyrazole-based isothiocyanates in modern research settings.
Chapter 3: Reactivity and Synthetic Utility
The primary chemical value of a pyrazole-based isothiocyanate lies in its predictable and versatile reactivity as an electrophile. This allows it to serve as a pivotal intermediate for constructing a wide array of more complex heterocyclic systems and functional groups.
The central carbon of the -N=C=S group readily reacts with nucleophiles, making it a powerful tool for diversification.
// Main Node main [label="Pyrazole-NCS\n(Electrophilic Carbon)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse, width=2, height=1];
// Nucleophiles nuc1 [label="Primary/Secondary Amine\n(R-NH₂ / R₂NH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nuc2 [label="Hydrazine\n(R-NHNH₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nuc3 [label="Thiol / Alcohol\n(R-SH / R-OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Products prod1 [label="Pyrazole-Thiourea", fillcolor="#34A853", fontcolor="#FFFFFF"]; prod2 [label="Pyrazole-Thiosemicarbazide", fillcolor="#34A853", fontcolor="#FFFFFF"]; prod3 [label="Pyrazole-Dithiocarbamate\n/ Thiocarbamate", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges main -> prod1 [label="+ R-NH₂", pos="2,1.5!", color="#5F6368"]; main -> prod2 [label="+ R-NHNH₂", pos="0,-1.5!", color="#5F6368"]; main -> prod3 [label="+ R-SH / R-OH", pos="-2,1.5!", color="#5F6368"];
// Positioning nuc1 [pos="2,3!"]; nuc2 [pos="0,-3!"]; nuc3 [pos="-2,3!"]; } } Caption: Reactivity of Pyrazole-Isothiocyanate with Nucleophiles.
This reactivity is the foundation for its use in combinatorial chemistry and drug discovery. By reacting a single pyrazole isothiocyanate with a library of amines, hydrazines, or other nucleophiles, researchers can rapidly generate a large and diverse set of derivative compounds for biological screening.[17][18]
Chapter 4: Applications in Medicinal Chemistry
While sometimes evaluated for their own bioactivity, pyrazole-based isothiocyanates are more frequently employed as key intermediates in the synthesis of potent therapeutic agents, particularly in oncology. The thiourea linkage, formed from the reaction with an amine, is a common structural motif in many biologically active molecules.[19][20]
A prominent strategy involves synthesizing pyrazole-acyl isothiocyanates, which are then reacted with various amines to produce libraries of pyrazole acyl thiourea derivatives.[18] These compounds have been investigated for a range of activities.
| Compound Class | Therapeutic Target/Activity | Representative IC₅₀ Values | Citation |
| Pyrazole-Thiourea Derivatives | EGFR Kinase Inhibition (Anticancer) | C5: 0.07 µM (EGFR), 0.08 µM (MCF-7 cells) | [17] |
| Pyrazole Acyl Thioureas | Antifungal (e.g., F. oxysporum) | 6h: 57.9% inhibition at 100 µg/mL | [18] |
| Pyrazole-Carbonyl Thioureas | Anticancer (Leukemia, Liver, Colon) | Significant activity reported | [3] |
| Fused Pyrazolotriazines | Synthesized from isothiocyanate precursors | N/A (Used as building blocks) | [10] |
The data clearly indicates that the pyrazole-thiourea scaffold is a highly fruitful area for drug discovery. The isothiocyanate intermediate is the gateway to accessing these diverse and potent compounds. For example, compound C5 in the table, a pyrazole-carbothioamide (a type of thiourea), demonstrated EGFR inhibitory activity comparable to the approved drug Erlotinib, highlighting the therapeutic potential unlocked by this chemistry.[17]
Chapter 5: Featured Experimental Protocol
This section provides a representative, self-validating protocol for the synthesis of a pyrazole-based isothiocyanate and its subsequent conversion to a thiourea derivative. This protocol is based on established chemical principles and prioritizes safety by avoiding thiophosgene.
Protocol: Two-Step Synthesis of a 1-(Pyrazol-5-yl)-3-phenylthiourea Derivative
Objective: To synthesize a pyrazole-thiourea derivative via a stable isothiocyanate intermediate, starting from an aminopyrazole.
Step 1: Synthesis of 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole
Materials & Reagents:
-
5-Amino-1,3-dimethyl-1H-pyrazole (1.0 eq)
-
Carbon Disulfide (CS₂) (1.2 eq)
-
Aqueous Ammonia (28%) (1.5 eq)
-
Ethyl Chloroformate (1.1 eq)
-
Aniline (for Step 2) (1.0 eq)
-
Solvents: Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Hexanes, Ethyl Acetate
-
Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Causality and Experimental Choices:
-
Why a two-step, one-pot approach for the isothiocyanate? This method forms a dithiocarbamate salt intermediate which is then decomposed in situ. This avoids isolating the salt and, more importantly, completely avoids the highly toxic thiophosgene.[7]
-
Why ethyl chloroformate? It is an effective and common reagent for activating the dithiocarbamate salt, facilitating the elimination reaction that forms the C=S double bond of the isothiocyanate.[7]
-
Why THF for the second step? THF is an excellent solvent for this type of addition reaction, as it is polar enough to dissolve the reactants but is aprotic and will not interfere with the reaction.
Procedure:
Part A: Synthesis of 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole
-
To a round-bottom flask equipped with a magnetic stirrer, add 5-amino-1,3-dimethyl-1H-pyrazole (1.0 eq) and dissolve in a 1:1 mixture of acetone and water. Cool the flask to 0 °C in an ice bath.
-
Slowly add aqueous ammonia (1.5 eq) followed by the dropwise addition of carbon disulfide (1.2 eq). Stir the mixture vigorously at 0-5 °C for 1 hour. The formation of the ammonium dithiocarbamate salt may be observed.
-
While maintaining the cold temperature, add ethyl chloroformate (1.1 eq) dropwise over 20 minutes. A precipitate may form.
-
Remove the ice bath and allow the reaction to stir at room temperature for an additional 1 hour. Monitor reaction completion by TLC (Thin Layer Chromatography), observing the consumption of the starting amine.
-
Workup: Dilute the reaction mixture with water and extract three times with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., 10-20% Ethyl Acetate in Hexanes) to yield the pure pyrazole isothiocyanate.
Part B: Synthesis of 1-(1,3-Dimethyl-1H-pyrazol-5-yl)-3-phenylthiourea
-
Dissolve the purified 5-isothiocyanato-1,3-dimethyl-1H-pyrazole (1.0 eq) from Part A in THF.
-
To this solution, add aniline (1.0 eq) in a single portion.
-
Stir the reaction at room temperature for 2 hours. The product often precipitates from the solution. Monitor by TLC for the disappearance of the isothiocyanate spot.
-
Workup: Remove the THF under reduced pressure.
-
Purification: Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to afford the pure thiourea product.
Self-Validation through Characterization:
-
IR Spectroscopy: The isothiocyanate product should show a strong, characteristic absorption band around 2050-2150 cm⁻¹. Upon conversion to the thiourea, this band will disappear, and new N-H stretching bands will appear (~3200-3400 cm⁻¹).
-
¹H NMR: Confirm the structure and purity of both the intermediate and the final product. The appearance of aromatic protons from the aniline ring in the final product is a key indicator of success.
-
Mass Spectrometry: Confirm the molecular weight of the intermediate and final product, providing definitive proof of the transformation.
Conclusion and Future Outlook
The journey of pyrazole-based isothiocyanates from synthetic curiosities to indispensable tools in medicinal chemistry is a testament to the power of enabling technologies in chemical synthesis. While their initial creation was tied to hazardous reagents like thiophosgene, the development of safer, more robust synthetic routes has democratized their use. Today, they stand as critical intermediates, providing rapid access to vast libraries of pyrazole-thiourea and other derivatives that show immense promise as anticancer, antifungal, and anti-inflammatory agents.[3][17][18]
The future of this field will likely focus on expanding the diversity of accessible pyrazole isothiocyanates through novel multi-component reactions and exploring their application in new areas, such as covalent protein inhibitors and chemical probes.[21][22] As our understanding of disease biology grows, the ability to rapidly synthesize and screen diverse chemical matter, enabled by reactive intermediates like pyrazole-based isothiocyanates, will remain a cornerstone of modern drug discovery.
References
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. Available at: [Link]
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Discovery and pharmacophore studies of novel pyrazole-based anti-melanoma agents. (2015). Chemical Biology & Drug Design. Available at: [Link]
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Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. (n.d.). Taylor & Francis Online. Available at: [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules. Available at: [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Institutes of Health. Available at: [Link]
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Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2010). Bioorganic & Medicinal Chemistry. Available at: [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Available at: [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. (n.d.). Taylor & Francis Online. Available at: [Link]
-
Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. (n.d.). PubMed Central. Available at: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). PubMed Central. Available at: [Link]
-
Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks. Available at: [Link]
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Synthesis of Isothiocyanates: An Update. (n.d.). PubMed Central. Available at: [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Available at: [Link]
-
Synthesis of Isothiocyanates: A Review. (2020). Chemistry & Biology Interface. Available at: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Semantic Scholar. Available at: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. Available at: [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PubMed Central. Available at: [Link]
-
Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. (n.d.). MDPI. Available at: [Link]
-
Isothiocyanate - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. (n.d.). ChemRxiv. Available at: [Link]
-
The Synthesis of Isothiocyanates from Amines. (1956). The Journal of Organic Chemistry. Available at: [Link]
-
Thiophosgene in Organic Synthesis. (n.d.). ResearchGate. Available at: [Link]
-
Thiophosgene | CCl2S. (n.d.). PubChem. Available at: [Link]
-
Thiophosgene - Wikipedia. (n.d.). Wikipedia. Available at: [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). [PDF Document]. Available at: [Link]
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Spectroscopic Characterization of 4-(1H-pyrazol-1-yl)phenyl isothiocyanate: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-(1H-pyrazol-1-yl)phenyl isothiocyanate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. The interpretations are grounded in fundamental spectroscopic principles and supported by data from analogous structures, offering a robust framework for the characterization of this and similar chemical entities.
Introduction
This compound is a bifunctional organic molecule incorporating a pyrazole ring system and a phenyl isothiocyanate moiety. The pyrazole scaffold is a prominent feature in many pharmaceutically active compounds, while the isothiocyanate group serves as a versatile reactive handle for the synthesis of various derivatives, including thioureas, which are also of significant interest in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development endeavor. This guide provides the expected spectroscopic signatures to aid in these analytical efforts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the pyrazole ring and the disubstituted benzene ring. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3' (Pyrazole) | ~7.8 - 8.0 | Doublet | ~1.5 - 2.5 |
| H-5' (Pyrazole) | ~7.6 - 7.8 | Doublet | ~2.5 - 3.5 |
| H-4' (Pyrazole) | ~6.4 - 6.6 | Triplet | ~2.0 - 3.0 |
| H-2, H-6 (Phenyl) | ~7.6 - 7.8 | Doublet | ~8.0 - 9.0 |
| H-3, H-5 (Phenyl) | ~7.3 - 7.5 | Doublet | ~8.0 - 9.0 |
Causality of Predictions: The protons on the pyrazole ring (H-3', H-4', H-5') are expected to resonate in the aromatic region, with their specific shifts determined by the nitrogen atoms' electron-withdrawing nature. The phenyl protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The electron-withdrawing nature of both the pyrazole and isothiocyanate groups will generally lead to a downfield shift of the aromatic protons compared to unsubstituted benzene.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide insights into the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=S (Isothiocyanate) | ~130 - 140 |
| C-1 (Phenyl) | ~138 - 142 |
| C-4 (Phenyl) | ~130 - 135 |
| C-2, C-6 (Phenyl) | ~120 - 125 |
| C-3, C-5 (Phenyl) | ~128 - 132 |
| C-3' (Pyrazole) | ~140 - 145 |
| C-5' (Pyrazole) | ~128 - 132 |
| C-4' (Pyrazole) | ~108 - 112 |
Causality of Predictions: The isothiocyanate carbon is expected to have a characteristic chemical shift in the 130-140 ppm range. The aromatic carbons will show distinct signals based on their substitution pattern. The pyrazole carbons' chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorption of the isothiocyanate group.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| -N=C=S Asymmetric Stretch | ~2000 - 2200 | Strong, Sharp |
| Aromatic C=C Stretch | ~1600, ~1490 | Medium to Strong |
| Aromatic C-H Stretch | >3000 | Medium to Weak |
| Pyrazole Ring Vibrations | Multiple bands in fingerprint region | Medium to Weak |
Causality of Predictions: The most prominent and diagnostic peak will be the strong, sharp absorption band between 2000 and 2200 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) functional group.[1] Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (Molecular Formula: C₁₀H₇N₃S), the expected molecular weight is approximately 201.25 g/mol .
Predicted Fragmentation Pattern (Electron Ionization - EI)
Upon electron ionization, the molecular ion peak ([M]⁺˙) at m/z 201 is expected to be observed. The fragmentation is likely to proceed through several pathways:
-
Loss of NCS: A significant fragment could arise from the cleavage of the C-N bond, leading to the loss of the isothiocyanate group (•NCS) and the formation of a 4-(1H-pyrazol-1-yl)phenyl cation at m/z 144.
-
Loss of HCN from Pyrazole: Pyrazole rings are known to fragment via the loss of HCN (27 Da).[3] This could lead to fragments at m/z 174.
-
Formation of Phenyl Cation: Cleavage of the bond between the phenyl ring and the pyrazole nitrogen could result in a phenylisothiocyanate cation at m/z 135 or a phenyl cation at m/z 77.[4]
Predicted Key Fragments
| m/z | Predicted Fragment Identity |
| 201 | [M]⁺˙ (Molecular Ion) |
| 174 | [M - HCN]⁺˙ |
| 144 | [M - NCS]⁺ |
| 135 | [C₆H₅NCS]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized, yet detailed, protocols for obtaining the spectroscopic data discussed above. These should be adapted based on the specific instrumentation available.
NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the solid compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
Acquire the ¹H spectrum using a standard single-pulse experiment.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
Optimize acquisition parameters such as the number of scans, spectral width, and relaxation delay.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain a high-quality transmission IR spectrum of the solid compound.
Methodology (KBr Pellet Method): [5][6]
-
Sample Preparation:
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
-
Thoroughly grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The particle size should be less than 2 µm to minimize light scattering.
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet die.
-
Place the die under a vacuum to remove trapped air.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of the compound to determine its molecular weight and fragmentation pattern.
Methodology (Electrospray Ionization - ESI): [7]
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup:
-
Infuse the sample solution into the ESI source via a syringe pump at a constant flow rate.
-
Optimize the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable ion signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For fragmentation analysis (MS/MS), select the molecular ion (m/z 201) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to identify characteristic fragment ions and propose fragmentation pathways.
-
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
References
- Kjær, A., et al. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 1515.
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
- BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide.
- Uher, M., & Knoppová, V. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.
- Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.
- Shimadzu. (n.d.). KBr Pellet Method.
- Al-Hilfi, J. A., Jawad, Z., Al-Mathkuri, T. S. F., & Ahmed, L. M. (2018). STRUCTURAL STUDY OF COMPLEXES FROM HEXAFLUOROACETYLACETONE, PYRAZOLE, AND ITS PYRAZOLE DERIVATIVE WITH SOME METALS BY FT-IR, AND 1 H-NMR. Journal of Global Pharma Technology, 10(08), 350-357.
- Clark, J. (2010). 1 H-NMR spectrum of pyrazole.
-
NIST. (n.d.). Phenyl isothiocyanate. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenylisothiocyanate. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Bryn Mawr College. (2009, October 4). IR spectroscopy no. 4 How to make and run a KBR pellet continued [Video]. YouTube. [Link]
-
JoVE. (2024, December 5). Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
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University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Mass Spectrometry. IntechOpen.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Wikipedia. (2024, November 19). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Wikipedia. (2024, November 25). Electrospray ionization. Retrieved from [Link]
-
Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
ACS Publications. (2018, August 22). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]
-
NIH. (2025, August 30). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Retrieved from [Link]
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solubility and stability of 4-(1H-pyrazol-1-yl)phenyl isothiocyanate
An In-depth Technical Guide to the Solubility and Stability of 4-(1H-pyrazol-1-yl)phenyl isothiocyanate
Abstract
This technical guide provides a comprehensive analysis of the solubility and stability characteristics of this compound, a key intermediate in synthetic chemistry and drug discovery. Intended for researchers, medicinal chemists, and process development scientists, this document synthesizes theoretical principles with actionable, field-proven experimental protocols. While specific experimental data for this compound is not extensively published, this guide establishes a robust framework for its characterization by leveraging data from structurally analogous aryl isothiocyanates and N-phenylpyrazoles. We present detailed methodologies for determining its solubility profile in a range of common laboratory solvents and for assessing its stability under various stress conditions, including pH, temperature, and light. The underlying chemical principles governing its behavior, particularly the reactivity of the isothiocyanate moiety, are explained to provide a causal understanding of experimental design and data interpretation.
Introduction to this compound
This compound is a bifunctional organic molecule featuring an N-phenylpyrazole core and a reactive isothiocyanate (-N=C=S) group. The pyrazole ring system is a prominent scaffold in medicinal chemistry, known for its presence in numerous approved drugs due to its ability to engage in various biological interactions.[1] The isothiocyanate group is a versatile electrophile, widely used as a synthetic handle for covalently modifying proteins or for constructing complex heterocyclic systems like thioureas, thiazoles, and thiadiazoles.
The utility of this compound, therefore, lies in its potential as a building block for creating novel chemical entities with tailored biological activities. However, the very reactivity that makes the isothiocyanate group synthetically useful also renders it susceptible to degradation. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, purification, storage, and formulation development. This guide provides the foundational knowledge and experimental framework to achieve this understanding.
Physicochemical Properties
Predicting the behavior of a compound begins with its fundamental physicochemical properties. These properties are derived from its chemical structure and provide a theoretical basis for experimental design.
| Property | Value / Prediction | Rationale & Implications |
| Molecular Formula | C₁₀H₇N₃S | As published in chemical databases.[2] |
| Molecular Weight | 201.25 g/mol | As published in chemical databases.[2] |
| Appearance | Predicted to be a white to off-white or pale yellow solid. | Based on typical appearance of similar aromatic isothiocyanates. |
| Polarity | Moderately polar. | The molecule has a nonpolar phenyl ring but also contains the polar pyrazole and isothiocyanate groups, creating a dipole moment. This suggests solubility in a range of organic solvents. |
| Hydrogen Bond Donors | 0 | The pyrazole nitrogens are substituted, and there are no O-H or N-H bonds. |
| Hydrogen Bond Acceptors | 3 (2 pyrazole N, 1 isothiocyanate S) | The nitrogen and sulfur atoms can accept hydrogen bonds, which may enhance solubility in protic solvents. |
| Reactivity Center | Isothiocyanate Carbon | The carbon atom of the -N=C=S group is highly electrophilic and is the primary site of nucleophilic attack, dictating the compound's chemical stability. |
Solubility Profile
The solubility of this compound is a critical parameter for its application in chemical reactions, purification, and analytical characterization. Based on its moderately polar structure, a qualitative solubility profile can be predicted.
Theoretical Solubility Assessment
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Water, Methanol, Ethanol | Low to Insoluble in Water; Sparingly Soluble in Alcohols | While the molecule has H-bond acceptors, the large hydrophobic phenylpyrazole core limits aqueous solubility. Isothiocyanates can also react with water and alcohols, especially at elevated temperatures or with catalysts.[3] |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents can effectively solvate the polar pyrazole and isothiocyanate moieties without the risk of covalent reaction. DMSO and DMF are excellent choices for creating stock solutions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are good choices for extraction and chromatography due to their ability to dissolve moderately polar organic compounds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly to Moderately Soluble | THF is expected to be a better solvent than diethyl ether due to its higher polarity. |
| Nonpolar | Hexanes, Toluene | Low to Insoluble | The compound's polarity is too high for significant solubility in nonpolar aliphatic or aromatic hydrocarbon solvents. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a reliable method for quantitatively determining the solubility of the target compound. The causality behind using a High-Performance Liquid Chromatography (HPLC) based method is its high specificity and sensitivity, allowing for accurate quantification even at low concentrations and distinguishing the parent compound from potential degradants.
Caption: Workflow for experimental solubility determination.
Methodology:
-
Preparation of HPLC Calibration Curve: a. Prepare a 1 mg/mL stock solution of this compound in acetonitrile. b. Perform serial dilutions to create a set of at least five calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL). c. Analyze each standard by HPLC-UV to generate a standard curve of peak area versus concentration. The linearity (R²) should be >0.995 for the assay to be considered valid.
-
Sample Preparation (Shake-Flask): a. To a series of 2 mL glass vials, add approximately 5-10 mg of the solid compound. b. Add 1 mL of each test solvent (e.g., water, acetonitrile, methanol, dichloromethane, toluene) to the respective vials. The key is to ensure an excess of solid remains, confirming saturation. c. Seal the vials tightly to prevent solvent evaporation.
-
Equilibration: a. Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). b. Allow the mixtures to equilibrate for at least 24 hours. A longer period (48 hours) is recommended to ensure equilibrium is reached.
-
Sampling and Analysis: a. After equilibration, let the vials stand undisturbed for 1-2 hours to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE or nylon syringe filter into a clean vial. This step is critical to remove all undissolved solids. c. Precisely dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. d. Inject the diluted sample onto the HPLC system and determine the peak area.
-
Calculation: a. Using the linear regression equation from the calibration curve, calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the solubility of the compound in the test solvent (expressed in mg/mL or µg/mL).
Stability Profile
The stability of this compound is primarily dictated by the electrophilic nature of the isothiocyanate group. It is susceptible to degradation by nucleophiles, particularly water, and its stability can be influenced by pH, temperature, and light.
Predicted Degradation Pathways
The most probable degradation pathway is hydrolysis. Other nucleophiles present in a reaction mixture can also lead to degradation.
Caption: Primary degradation pathways of the target compound.
-
Hydrolysis: The isothiocyanate group reacts with water to form an unstable thiocarbamic acid intermediate. This intermediate rapidly decomposes to yield the corresponding primary amine, 4-(1H-pyrazol-1-yl)aniline, and carbonyl sulfide gas.[4][5] This reaction is often catalyzed by acid or base.
-
Reaction with other Nucleophiles: In solution, other nucleophiles can compete with water. For example, primary or secondary amines will react to form substituted thioureas. This is a common synthetic application but constitutes degradation if unintended.
Experimental Protocol for Forced Degradation Study
A forced degradation study is essential to identify potential degradants and determine the intrinsic stability of the compound. This protocol uses an HPLC-UV method to monitor the loss of the parent compound over time under various stress conditions.
Methodology:
-
Solution Preparation: a. Prepare a stock solution of this compound at a concentration of approximately 0.5 mg/mL in acetonitrile. This serves as the starting material for all stress conditions. b. Prepare control samples by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
Application of Stress Conditions: a. Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. b. Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. c. Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. d. Thermal Degradation: Store a vial of the control sample in an oven at 60 °C. e. Photolytic Degradation: Expose a vial of the control sample to a photostability chamber (ICH Q1B option) or direct sunlight. Wrap a control vial in aluminum foil and place it alongside the exposed sample.
-
Time-Point Analysis: a. Analyze all samples (including controls) at initial time (t=0) and at subsequent time points (e.g., 2, 8, 24, 48 hours). b. Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column. c. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
HPLC Analysis: a. Use a stability-indicating HPLC method (a method capable of resolving the parent peak from all major degradation peaks). Method development may be required. b. Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. c. Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Data Interpretation: a. Plot the percentage of the parent compound remaining versus time for each condition. b. Significant degradation is often defined as a >10% loss of the parent compound. c. The results will reveal the compound's lability under specific conditions (e.g., "stable at 60°C for 8 hours but degrades rapidly in 0.1 M NaOH").
Recommended Handling and Storage
Based on the chemical nature of isothiocyanates, the following handling and storage procedures are strongly recommended to ensure the long-term integrity of this compound.[6][7]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. A recommended storage temperature is 2-8 °C (refrigerated). For long-term storage, storage at -20 °C under an inert atmosphere (argon or nitrogen) is optimal.[8]
-
Moisture Sensitivity: The compound is highly sensitive to moisture.[7] Avoid exposure to humid air. Use of a desiccator for storage is advised. When handling, work quickly and in a low-humidity environment if possible.
-
Inert Atmosphere: For long-term storage or for sensitive reactions, handling under an inert atmosphere is recommended to prevent reaction with atmospheric moisture and oxygen.[8]
-
Solvent Purity: When preparing solutions, use anhydrous solvents to prevent hydrolysis.
-
Safety Precautions: Isothiocyanates are lachrymators and can be irritants.[3] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived
- Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.
- Material Safety Data Sheet - Methyl Isothiocyan
- Synthesis of 4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide 2.
- Improvement in determination of isothiocyanates using high-temper
- Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. RSC Publishing.
- Best practices for storing and handling 3-Methoxycarbonylphenyl isothiocyan
- A Comparative Guide to Analytical Methods for Isothiocyan
- Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC | Request PDF.
- Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. NIH.
- Methyl isocyan
- Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. PLOS One.
- 4-(1H-Pyrazol-1-yl)
- Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Semantic Scholar.
- preventing degradation of cyclobutanecarbonyl isothiocyan
- 4-(1H-PYRAZOL-1-YL)
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The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazole Nucleus
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse chemical modifications have established it as an indispensable building block in the design of novel therapeutic agents.[1] The presence of the pyrazole moiety in numerous FDA-approved drugs, such as the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the analgesic difenamizole, underscores its profound pharmacological potential.[1][3][4] This guide provides a comprehensive technical overview of the significant biological activities of pyrazole-containing compounds, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the underlying mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for the evaluation of these activities, offering a valuable resource for professionals in the field of drug discovery and development.
I. Anticancer Activity of Pyrazole Derivatives: Targeting the Hallmarks of Malignancy
Pyrazole-containing compounds have emerged as a promising class of anticancer agents, exhibiting a wide range of cytotoxic and antiproliferative activities against various cancer cell lines.[5][6][7] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways that are critical for cancer cell growth, survival, and proliferation.[8]
A. Mechanisms of Anticancer Action
The anticancer effects of pyrazole derivatives are frequently attributed to their ability to interact with multiple cellular targets.[5] One of the prominent mechanisms is the inhibition of cyclin-dependent kinases (CDKs) , which are crucial regulators of the cell cycle. For instance, certain pyrazole derivatives have shown significant inhibitory activity against CDK2, leading to cell cycle arrest and apoptosis.[9][10]
Another key target is the epidermal growth factor receptor (EGFR) , a tyrosine kinase that plays a vital role in cell proliferation and survival.[5] Pyrazole-based compounds have been developed as potent EGFR inhibitors, demonstrating efficacy in preclinical studies.[11] Furthermore, some pyrazole derivatives have been found to interfere with tubulin polymerization , a critical process for mitotic spindle formation and cell division.[11][12] The disruption of microtubule dynamics ultimately leads to cell cycle arrest in the G2/M phase and apoptosis.[13]
The induction of apoptosis, or programmed cell death, is a central theme in the anticancer activity of pyrazoles. This can be triggered through various pathways, including the generation of reactive oxygen species (ROS) and the activation of caspases.[14]
Below is a diagram illustrating the multifaceted mechanisms of anticancer action of pyrazole derivatives.
Caption: Mechanisms of anticancer action of pyrazole derivatives.
B. Quantitative Analysis of Anticancer Activity
The cytotoxic potential of pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for a selection of pyrazole-containing compounds.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Compound 29 [11] | HepG2 | 10.05 | - | - |
| Compound 22 [11] | A549 | 2.82 | Etoposide | - |
| Compound 23 [11] | MCF-7 | 6.28 | Etoposide | - |
| Pyrazole 5a [15] | MCF-7 | 14 | - | - |
| Methoxy derivative 3d [15] | MCF-7 | 10 | - | - |
| Compound 3f [14] | MDA-MB-468 | 14.97 (24h) | Paclitaxel | 49.90 (24h) |
| Compound 6c [13] | SK-MEL-28 | 3.46 | Sunitinib | - |
| Compound 70c [12] | Various | Potent | - | - |
| Compound 43m [8] | A549 | 14 | - | - |
| Compound 7a [9] | HepG2 | Potent | Doxorubicin | - |
| Compound 5 [10] | MCF-7 | 8.03 | Doxorubicin | - |
C. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[9][13]
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.
Step-by-Step Methodology:
-
Cell Seeding: Seed the desired cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.[9] Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compounds and a reference drug (e.g., Doxorubicin) in culture medium.[9] After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.[13]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT assay for in vitro cytotoxicity.
II. Anti-inflammatory Activity of Pyrazole Derivatives: Quelling the Inflammatory Cascade
The anti-inflammatory properties of pyrazole-containing compounds are well-documented, with celecoxib being a prime example of a successful drug in this class.[16][17] The primary mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway.[18][19]
A. Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of pyrazole derivatives are largely attributed to their ability to selectively inhibit COX-2 , the inducible isoform of cyclooxygenase that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[16][18] By selectively targeting COX-2 over the constitutive COX-1 isoform, which is involved in homeostatic functions, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects.[16]
In addition to COX-2 inhibition, some pyrazole derivatives have been shown to inhibit 5-lipoxygenase (5-LOX) , another important enzyme in the inflammatory cascade that is responsible for the production of leukotrienes.[20][21] Dual inhibition of COX-2 and 5-LOX can provide a broader spectrum of anti-inflammatory activity.
Furthermore, some pyrazole compounds can modulate the NF-κB signaling pathway , a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[20][22] By inhibiting NF-κB activation, these compounds can effectively suppress the production of a wide range of inflammatory mediators.[22]
The following diagram illustrates the key anti-inflammatory mechanisms of pyrazole derivatives.
Caption: Anti-inflammatory mechanisms of pyrazole derivatives.
B. Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory potency of pyrazole derivatives is often assessed by their IC50 values for the inhibition of COX-1 and COX-2 enzymes, as well as their in vivo efficacy in animal models of inflammation.
| Compound ID/Reference | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | 5-LOX IC50 (µM) |
| Compound 5u [18] | - | 1.79 | 74.92 | - |
| Compound 5s [18] | - | 2.51 | 72.95 | - |
| Compound 5f [23] | - | 1.50 | 9.56 | - |
| Compound 6f [23] | - | 1.15 | 8.31 | - |
| Compound 4a [21] | - | 0.67 | 8.41 | 1.92 |
| Compound 4b [21] | - | 0.58 | 10.55 | 2.31 |
| Compound 189(c) [19] | - | 0.03873 | 17.47 | - |
| Compound 15c [24] | - | 0.059 | 98.71 | 0.24 |
C. Experimental Protocol: Carrageenan-Induced Rat Paw Edema
The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay for evaluating the anti-inflammatory activity of new compounds.[25][26][27]
Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the rat's paw induces an acute, localized inflammatory response characterized by edema (swelling).[26][27] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[25]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (n=6-8 per group), including a control group, a reference drug group (e.g., indomethacin or celecoxib), and test compound groups.[25] Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test pyrazole compounds and the reference drug orally or intraperitoneally at a predetermined dose.[25] The control group receives the vehicle only.
-
Baseline Paw Volume Measurement: Thirty minutes to one hour after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.[25][28]
-
Induction of Edema: Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[25][26]
-
Paw Volume Measurement at Time Intervals: Measure the paw volume at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[25]
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
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The Thiourea Gateway: An In-Depth Technical Guide to the Reaction of Isothiocyanates with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
The covalent reaction between the isothiocyanate functional group and primary amines to form a stable thiourea linkage is a cornerstone of modern chemical synthesis and bioconjugation. This guide provides a comprehensive exploration of this versatile reaction, delving into its core mechanism, kinetic profile, and the critical experimental parameters that govern its success. Authored for the discerning scientist, this document moves beyond simple protocols to explain the underlying chemical principles, enabling researchers to not only apply this chemistry but to innovate with it.
The Core Mechanism: A Nucleophilic Embrace
The reaction proceeds via a nucleophilic addition mechanism.[1] The journey from reactants to the stable thiourea product is initiated by the lone pair of electrons on the nitrogen atom of the primary amine. This amine acts as the nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S).[1] The strong electron-withdrawing nature of the adjacent acyl group in acyl isothiocyanates can significantly enhance the electrophilicity of this carbon, making the reaction particularly efficient.[1]
This initial attack leads to the formation of a transient zwitterionic intermediate.[1] Subsequent proton transfer, often facilitated by a second amine molecule, results in the final, stable N,N'-disubstituted thiourea product.[2] The overall reaction is typically rapid and high-yielding, proceeding efficiently under mild conditions.[1][3]
Caption: Nucleophilic addition of a primary amine to an isothiocyanate.
Critical Parameters Influencing the Reaction
The success and efficiency of the isothiocyanate-amine reaction are highly dependent on several key experimental parameters. Understanding and controlling these factors are paramount for achieving desired outcomes, whether in small-molecule synthesis or complex bioconjugation.
| Parameter | Effect on Reaction | Key Considerations & Recommendations |
| pH | The nucleophilicity of the primary amine is pH-dependent. The amine must be in its unprotonated form (R-NH₂) to be reactive.[4] | For reactions in aqueous media, a pH range of 8.0-9.5 is generally optimal for selectively targeting primary amines like the ε-amino group of lysine residues in proteins.[4][5] At lower pH values, the amine becomes protonated (R-NH₃⁺) and non-nucleophilic. At very high pH (>11), competing hydrolysis of the isothiocyanate can occur. |
| Solvent | The choice of solvent can significantly impact reaction rates and solubility of reactants and products. | Polar aprotic solvents such as tetrahydrofuran (THF), acetonitrile (MeCN), and dichloromethane (DCM) are commonly used for organic synthesis.[6][7] For bioconjugation, aqueous buffers with a co-solvent like DMSO or DMF are often employed to ensure solubility of the isothiocyanate reagent. |
| Temperature | The reaction is typically exothermic and proceeds rapidly at room temperature.[7] | For less reactive amines, such as anilines with electron-withdrawing groups, gentle heating may be necessary to drive the reaction to completion.[6] However, excessive heat should be avoided to minimize side reactions.[6] |
| Stoichiometry | The molar ratio of amine to isothiocyanate is crucial for controlling product formation and minimizing side reactions. | A 1:1 molar ratio is standard for the synthesis of N,N'-disubstituted thioureas.[6] In bioconjugation, a slight excess of the isothiocyanate reagent is often used to ensure complete labeling of the target protein. However, a large excess can lead to the formation of thiourea by-products if the newly formed isothiocyanate reacts with a remaining primary amine.[8] |
| Amine Nucleophilicity | The electronic nature of the amine reactant plays a significant role in reaction kinetics. | Alkylamines are generally more nucleophilic and react more readily than arylamines.[9] Electron-withdrawing groups on anilines decrease their nucleophilicity and may require more forcing reaction conditions.[6] |
Experimental Protocol: Synthesis of an N,N'-Disubstituted Thiourea
This generalized protocol outlines the key steps for the synthesis of a thiourea derivative from a primary amine and an isothiocyanate in an organic solvent.
Caption: A generalized workflow for thiourea synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1 equivalent) in a suitable anhydrous organic solvent (e.g., THF, DCM).[6]
-
Reagent Addition: To the stirring solution, add the isothiocyanate (1 equivalent) dropwise at room temperature. The reaction is often exothermic.[7]
-
Reaction Monitoring: Stir the mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[6][7]
-
Work-up and Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure. If the product precipitates, it can be collected by filtration and washed with a cold solvent to remove soluble impurities.[6] For products that remain in solution, a standard aqueous work-up followed by extraction with an organic solvent may be necessary.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure N,N'-disubstituted thiourea.[6]
Applications in Drug Development and Bioconjugation
The reliability and specificity of the isothiocyanate-amine reaction have made it an invaluable tool in the life sciences.
-
Bioconjugation: Isothiocyanates are widely used to label proteins and antibodies with fluorescent dyes (e.g., Fluorescein isothiocyanate, FITC) or other reporter molecules.[4] The reaction selectively targets the primary amine groups of lysine residues and the N-terminus of proteins under controlled pH conditions.[4][10]
-
Drug Discovery: The thiourea moiety is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[11][12] The straightforward synthesis of diverse thiourea libraries via the isothiocyanate-amine reaction is a powerful strategy for lead generation and optimization in drug discovery programs.
-
Peptide Modification: This chemistry is also employed for the modification of peptides, for instance, in the Edman degradation for amino acid sequencing or for the attachment of chelating agents for radiolabeling.[3][12]
Potential Side Reactions and Troubleshooting
While generally robust, there are potential side reactions to be aware of:
-
Reaction with Thiols: In biological systems containing free cysteine residues, isothiocyanates can also react with the thiol group to form a dithiocarbamate linkage, particularly at a pH range of 6.0-8.0.[5] Selectivity for amines is favored at a more alkaline pH of 9.0-11.0.[4][5]
-
Over-labeling and Thiourea By-product Formation: In bioconjugation, using a large excess of the isothiocyanate reagent can lead to the modification of multiple amine sites on a protein. Furthermore, if unreacted primary amine is still present, the newly formed isothiocyanate on the labeled molecule can potentially react with it, leading to undesired cross-linking or aggregation. Careful control of stoichiometry is key to mitigating these issues.[8]
-
Hydrolysis: At high pH, isothiocyanates can undergo hydrolysis. It is crucial to maintain the recommended pH range for optimal conjugation efficiency.
References
-
ResearchGate. Scheme 1. Proposed reaction mechanism of formation of isothiocyanate. Available from: [Link].
-
ChemComm. Recent Advancement in the Synthesis of Isothiocyanates. Available from: [Link].
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Organic Letters. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Available from: [Link].
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ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Available from: [Link].
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Journal of the Chemical Society, Perkin Transactions 2. The kinetics and mechanism of aminolysis of isothiocyanates. Available from: [Link].
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National Institutes of Health. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. Available from: [Link].
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National Institutes of Health. Cysteine specific bioconjugation with benzyl isothiocyanates. Available from: [Link].
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Wikipedia. Methyl isocyanate. Available from: [Link].
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ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. Available from: [Link].
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National Institutes of Health. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Available from: [Link].
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MDPI. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Available from: [Link].
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Technology Networks. A General and Facile One-Pot Process of Isothiocyanates from Amines under Aqueous Conditions. Available from: [Link].
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ACS Publications. An Improved Procedure for the Preparation of Isothiocyanates from Primary Amines by Using Hydrogen Peroxide as the Dehydrosulfurization Reagent. Available from: [Link].
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CHEMISTRY & BIOLOGY INTERFACE. Synthesis of Isothiocyanates: A Review. Available from: [Link].
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Reddit. How anyone have experience with reacting amines with phenyl isothiocyanate? Available from: [Link].
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Organic Chemistry Portal. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Available from: [Link].
-
RSC Publishing. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Available from: [Link].
-
National Institutes of Health. Mechanochemical synthesis of thioureas, ureas and guanidines. Available from: [Link].
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ResearchGate. Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Available from: [Link].
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Taylor & Francis Online. Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Available from: [Link].
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Navigating the Chemical Landscape of 4-(1H-pyrazol-1-yl)phenyl Isothiocyanate: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals interested in the procurement, synthesis, and application of 4-(1H-pyrazol-1-yl)phenyl isothiocyanate. This versatile building block holds significant potential in the discovery of novel therapeutics, particularly in the realm of covalent kinase inhibitors.
Commercial Availability and Procurement
This compound (CAS No. 352018-96-3) is commercially available from a range of specialized chemical suppliers.[1] Researchers can procure this reagent for research and development purposes, though it is critical to note that it is intended for research use only and not for diagnostic or therapeutic applications.[2]
Table 1: Prominent Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Santa Cruz Biotechnology | Inquire | Inquire |
| Thermo Fisher Scientific | 97% | 250 mg |
| ChemicalBook | 97% | Inquire |
| J & K SCIENTIFIC LTD. | Inquire | Inquire |
| Amadis Chemical Company Limited | Inquire | Inquire |
This table is not exhaustive and other suppliers may exist. Purity and availability are subject to change and should be verified with the respective supplier.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective handling, reaction setup, and analytical characterization.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 352018-96-3 | PubChem[3] |
| Molecular Formula | C₁₀H₇N₃S | ChemicalBook[1] |
| Molecular Weight | 201.25 g/mol | ChemicalBook[1] |
| Melting Point | 97-98 °C | ChemicalBook[1] |
| Boiling Point (Predicted) | 342.0 ± 25.0 °C | ChemicalBook[1] |
| Density (Predicted) | 1.21 ± 0.1 g/cm³ | ChemicalBook[1] |
Synthesis of this compound
While commercially available, multi-step synthesis in a laboratory setting may be necessary for various research applications. The most logical and widely practiced approach for the synthesis of aryl isothiocyanates involves the conversion of the corresponding primary aromatic amine. In this case, the precursor is 4-(1H-pyrazol-1-yl)aniline.
A common and effective method for this transformation is the reaction with thiophosgene (CSCl₂).[4][5] Thiophosgene is a highly reactive and toxic reagent and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from the readily available 1-(4-nitrophenyl)-1H-pyrazole.
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for the synthesis of aryl isothiocyanates from anilines and should be optimized for this specific substrate.
Step 1: Reduction of 1-(4-nitrophenyl)-1H-pyrazole to 4-(1H-pyrazol-1-yl)aniline
A well-established method for the reduction of an aromatic nitro group to an aniline is the use of tin(II) chloride in hydrochloric acid or catalytic hydrogenation.[6]
-
Reaction Setup: To a solution of 1-(4-nitrophenyl)-1H-pyrazole in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride dihydrate and concentrated hydrochloric acid.
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 50-70 °C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and made basic with a saturated solution of sodium bicarbonate or sodium hydroxide. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude 4-(1H-pyrazol-1-yl)aniline can be purified by column chromatography on silica gel.
Step 2: Conversion of 4-(1H-pyrazol-1-yl)aniline to this compound
The conversion of the aniline to the isothiocyanate is typically achieved using thiophosgene in the presence of a base.[7]
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-(1H-pyrazol-1-yl)aniline in a suitable solvent such as dichloromethane or chloroform. Add a base, such as triethylamine or calcium carbonate, to the solution.
-
Addition of Thiophosgene: Cool the mixture in an ice bath and add a solution of thiophosgene in the same solvent dropwise. Extreme caution is advised during the handling of thiophosgene.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield this compound.
Applications in Drug Discovery: Covalent Kinase Inhibition
The pyrazole moiety is a well-established scaffold in medicinal chemistry, frequently appearing in kinase inhibitors.[8] The isothiocyanate group is a reactive electrophile that can form a covalent bond with nucleophilic residues on proteins, most notably the thiol group of cysteine.[9][10] This covalent modification leads to irreversible inhibition of the target protein.
Mechanism of Covalent Kinase Inhibition
This compound is designed to act as a covalent inhibitor of protein kinases. The pyrazolylphenyl moiety provides the structural basis for binding to the ATP-binding site of a target kinase. Once bound, the electrophilic isothiocyanate group is positioned to react with a nearby cysteine residue, forming a stable thiourea linkage. This covalent bond formation irreversibly blocks the ATP-binding site, leading to potent and sustained inhibition of kinase activity.[2][11]
Caption: Mechanism of covalent inhibition of a kinase by this compound.
Experimental Workflow for Kinase Inhibition Assay
To evaluate the inhibitory potential of this compound against a specific kinase, a standard in vitro kinase assay can be employed.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
This compound represents a valuable chemical tool for researchers engaged in drug discovery, particularly for the development of covalent kinase inhibitors. Its commercial availability facilitates its direct use in screening and lead optimization studies. Furthermore, a plausible and scalable synthetic route from readily available starting materials allows for its in-house preparation and modification. The inherent reactivity of the isothiocyanate group towards cysteine residues provides a clear mechanism for achieving potent and irreversible inhibition of target kinases. This technical guide provides a comprehensive overview to aid researchers in harnessing the potential of this important chemical entity.
References
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Uto, Y., et al. (2018). Physiological relevance of covalent protein modification by dietary isothiocyanates. Journal of Clinical Biochemistry and Nutrition, 62(1), 11–19. [Link]
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National Center for Biotechnology Information (2024). Physiological relevance of covalent protein modification by dietary isothiocyanates. PubMed Central. [Link]
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Mi, L., et al. (2008). The isothiocyanate class of bioactive nutrients covalently inhibit the MEKK1 protein kinase. BMC Biochemistry, 9, 13. [Link]
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National Center for Biotechnology Information (2024). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. PubMed. [Link]
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National Center for Biotechnology Information (2024). Thiophosgene. PubChem Compound Summary for CID 10040. [Link]
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Wikipedia. Thiophosgene. [Link]
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National Center for Biotechnology Information (2024). This compound. PubChem Compound Summary for CID 2776478. [Link]
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ResearchGate. Synthesis of 4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide 2. [Link]
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MDPI. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. [Link]
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Kappe, C. O., et al. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. Organic Process Research & Development, 15(4), 849-858. [Link]
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Methodological & Application
Application Note: A Researcher's Guide to Peptide Labeling with 4-(1H-pyrazol-1-yl)phenyl isothiocyanate
Introduction: Unlocking Peptide Functionality with Precision Labeling
In the landscape of drug discovery and proteomics, the functional analysis of peptides is paramount. Covalent labeling of peptides with specific chemical entities offers a powerful tool to elucidate their biological roles, track their localization within cellular environments, and develop novel therapeutic and diagnostic agents. 4-(1H-pyrazol-1-yl)phenyl isothiocyanate (PPITC) is an aromatic isothiocyanate that provides a stable and versatile handle for peptide modification. The phenyl pyrazole moiety introduces a rigid, planar structure that can be useful for structural biology studies or as a scaffold for further chemical elaboration.
This comprehensive guide provides a detailed protocol for the successful labeling of peptides with PPITC. We will delve into the underlying chemical principles, provide a step-by-step experimental workflow, and offer expert insights into the characterization and validation of the final labeled product. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for peptide conjugation.
The Chemistry of Isothiocyanate Labeling: A Stable Thiourea Linkage
The core of this labeling protocol lies in the highly efficient and specific reaction between the isothiocyanate group (-N=C=S) of PPITC and the primary amino groups of a peptide.[1] These primary amines are predominantly found at the N-terminus of the peptide chain and on the side chain of lysine residues. The reaction proceeds via a nucleophilic addition of the unprotonated amine to the electrophilic carbon of the isothiocyanate, forming a stable thiourea linkage (Figure 1).[1]
This reaction is highly dependent on pH. Mildly alkaline conditions (pH 8.0-9.5) are optimal as they promote the deprotonation of the primary amino groups, enhancing their nucleophilicity and thus facilitating the reaction.[2] It is crucial to avoid buffers containing primary or secondary amines, such as Tris or glycine, as they will compete with the peptide for reaction with the PPITC.[3]
Visualizing the Workflow: From Peptide to Labeled Conjugate
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The Pivotal Role of Pyrazole Derivatives in Oncology: A Guide for Cancer Research Professionals
Introduction: The Versatility of the Pyrazole Scaffold in Anticancer Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands out as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets with high affinity and selectivity.[1][2] In the realm of oncology, pyrazole derivatives have emerged as a particularly fruitful area of research, leading to the development of several clinically approved drugs and a robust pipeline of promising candidates.[1][3][4] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of key enzymes that drive tumor growth and proliferation, induction of programmed cell death (apoptosis), and disruption of the tumor microenvironment.[1][5] This guide provides an in-depth exploration of the applications of pyrazole derivatives in cancer research, offering detailed mechanistic insights and practical experimental protocols for their evaluation.
Key Mechanisms of Action of Pyrazole Derivatives in Cancer Therapy
The anticancer activity of pyrazole derivatives is multifaceted, often involving the modulation of multiple signaling pathways crucial for cancer cell survival and progression.[1] Below, we delve into some of the most well-characterized mechanisms.
Kinase Inhibition: A Dominant Strategy
Protein kinases are a large family of enzymes that regulate virtually all cellular processes, and their dysregulation is a hallmark of cancer.[1] Pyrazole-containing compounds have proven to be exceptionally effective as kinase inhibitors.[2]
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are central to the regulation of the cell cycle. Uncontrolled cell division in cancer is often linked to aberrant CDK activity. Pyrazole derivatives have been successfully developed as potent CDK inhibitors.[1] For instance, Palbociclib , a selective inhibitor of CDK4 and CDK6, has been approved for the treatment of certain types of breast cancer.[6][7] By inhibiting CDK4/6, Palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, thereby arresting the cell cycle in the G1 phase and halting tumor cell proliferation.[6][8]
Figure 1: Mechanism of CDK4/6 Inhibition by Palbociclib.
-
Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is crucial for immune responses and cell growth, and its aberrant activation is implicated in various cancers and inflammatory diseases.[9][10] Ruxolitinib , a pyrazole-based inhibitor of JAK1 and JAK2, is used to treat myelofibrosis and polycythemia vera.[10][11][12] By blocking JAK1/2, Ruxolitinib disrupts downstream STAT signaling, leading to reduced myeloproliferation and suppression of pro-inflammatory cytokines.[11]
Figure 2: Ruxolitinib Inhibition of the JAK-STAT Pathway.[13]
-
Other Kinase Targets: Pyrazole derivatives have been designed to inhibit a multitude of other kinases implicated in cancer, including EGFR, VEGFR-2, BRAF, BTK, and PI3K.[1][14] This highlights the versatility of the pyrazole scaffold in generating selective inhibitors for various oncogenic kinases.[1]
COX-2 Inhibition and Beyond
Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor, is a well-known pyrazole-containing drug.[15] While initially developed as an anti-inflammatory agent, extensive research has revealed its anticancer properties.[16][17] The anticancer effects of celecoxib are mediated through both COX-2-dependent and independent pathways.[15]
-
COX-2 Dependent Mechanism: COX-2 is often overexpressed in tumors and contributes to inflammation and cell proliferation, in part by producing prostaglandin E2 (PGE2).[18] Celecoxib inhibits PGE2 synthesis, which in turn can down-regulate signaling pathways like the Wnt pathway, leading to reduced cancer stem cell self-renewal and tumorigenesis.[18]
-
COX-2 Independent Mechanisms: Celecoxib has also been shown to induce apoptosis by inhibiting the Akt signaling pathway and to enhance the sensitivity of cancer cells to radiotherapy.[15]
Figure 3: Dual Mechanisms of Action of Celecoxib.
Induction of Apoptosis
Many pyrazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[1] This can occur through various mechanisms, including the activation of caspases (key executioner proteins in apoptosis), modulation of the Bcl-2 family of proteins, and generation of reactive oxygen species (ROS).[1]
Prominent Pyrazole-Based Anticancer Agents
The versatility of the pyrazole scaffold has led to the development of several successful anticancer drugs and numerous promising clinical candidates. The table below summarizes some key examples.
| Compound | Primary Target(s) | Approved/Investigational For | Select IC50 Values (nM) |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | JAK1: 3.3, JAK2: 2.8 |
| Palbociclib | CDK4, CDK6 | HR+, HER2- Breast Cancer | CDK4: 11, CDK6: 16 |
| Celecoxib | COX-2 | Familial Adenomatous Polyposis (prevention) | COX-2: 40 |
| Crizotinib | ALK, MET, ROS1 | Non-Small Cell Lung Cancer (NSCLC) | ALK: 24, MET: 1.6 |
| Encorafenib | BRAF V600E | Melanoma, Colorectal Cancer | BRAF V600E: 0.3 |
| Afuresertib | Akt1/2/3 | (Investigational) Various Cancers | Akt1: 0.02, Akt2: 2, Akt3: 2.6[2] |
| Compound 50 | EGFR, VEGFR-2 | (Preclinical) Liver Cancer | EGFR: 90, VEGFR-2: 230[1] |
IC50 values are approximate and can vary based on assay conditions.
Application Notes & Experimental Protocols
The following section provides detailed, field-proven protocols for the synthesis and evaluation of pyrazole derivatives in a cancer research setting. These protocols are designed to be self-validating and emphasize the causality behind experimental choices.
Protocol 1: General Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative
This protocol describes a classic and reliable method for synthesizing pyrazole derivatives through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[19][20]
Rationale: The Knorr pyrazole synthesis and related cyclocondensation reactions are foundational methods for creating the pyrazole ring.[20] The choice of a 1,3-dicarbonyl compound and a substituted hydrazine allows for the introduction of desired functional groups at the 3, 5, and 1 positions of the pyrazole ring, respectively, enabling structure-activity relationship (SAR) studies.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Solvent (e.g., ethanol or acetic acid)
-
Catalyst (optional, e.g., a few drops of mineral acid)
-
Standard laboratory glassware for reflux and workup
-
Purification system (e.g., column chromatography or recrystallization)
-
Analytical instruments for characterization (NMR, Mass Spectrometry, IR)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent.
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.1 eq) to the solution. If the hydrazine is a salt (e.g., hydrochloride), a base may be needed to liberate the free hydrazine.
-
Reaction Conditions: Heat the mixture to reflux. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified.
-
Purification:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is often effective.
-
Column Chromatography: For oils or mixtures, purification by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) is recommended.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Figure 4: General workflow for pyrazole synthesis and purification.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[21] It is a standard initial screening method to determine the cytotoxic potential of a novel compound.[22]
Rationale: This assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the IC50 (the concentration of drug that inhibits cell growth by 50%).
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test pyrazole derivative, dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in culture medium from the DMSO stock. The final DMSO concentration should be kept constant and low (<0.5%) across all wells to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only (blank), and cells treated with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: Analysis of Apoptosis by Western Blotting for Cleaved Caspase-3 and PARP
Western blotting is a powerful technique to detect specific proteins in a sample and is commonly used to confirm the induction of apoptosis.[23]
Rationale: A hallmark of apoptosis is the activation of effector caspases, such as caspase-3.[23] Active caspase-3 is a cleaved form of its inactive pro-enzyme. One of the key substrates of cleaved caspase-3 is PARP (poly(ADP-ribose) polymerase), a DNA repair enzyme. Cleavage of PARP from its full-length form (~116 kDa) to a smaller fragment (~89 kDa) is a definitive indicator of apoptotic cell death.[23][24] Detecting these cleavage events provides strong evidence that a compound induces apoptosis.
Materials:
-
Cancer cells treated with the test pyrazole derivative (at its IC50 concentration) and a vehicle control.
-
Positive control for apoptosis (e.g., cells treated with staurosporine).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Western blot transfer system and membrane (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-cleaved caspase-3, Rabbit anti-PARP, and a loading control antibody (e.g., Mouse anti-β-actin).
-
HRP-conjugated secondary antibodies (e.g., Goat anti-rabbit HRP, Goat anti-mouse HRP).
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Sample Preparation:
-
Treat cells with the pyrazole derivative for a predetermined time (e.g., 24 hours).
-
For adherent cells, collect both the floating (apoptotic) and attached cells.[25]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Analyze the resulting bands. An increase in the ~17/19 kDa band for cleaved caspase-3 and the appearance of the ~89 kDa cleaved PARP fragment in the drug-treated lanes compared to the control indicates apoptosis induction.
-
The loading control (β-actin) should show consistent band intensity across all lanes, confirming equal protein loading.
-
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. srrjournals.com [srrjournals.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. youtube.com [youtube.com]
- 9. ashpublications.org [ashpublications.org]
- 10. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PathWhiz [pathbank.org]
- 12. Frontiers | The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 15. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. mdpi.com [mdpi.com]
- 18. oncotarget.com [oncotarget.com]
- 19. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Synthesis and Evaluation of Pyrazole-Thiourea Enzyme Inhibitors
Abstract & Introduction
The pursuit of novel and potent enzyme inhibitors remains a cornerstone of modern drug discovery. The ability to selectively modulate enzyme activity is critical for treating a vast array of diseases. Within the medicinal chemist's toolkit, certain molecular scaffolds consistently prove to be fruitful starting points. Thiourea derivatives have emerged as a particularly versatile class, demonstrating inhibitory activity against a wide range of enzymes, including ureases, kinases, and cholinesterases.[1][2] The thiourea moiety (R-NH-C(S)-NH-R') is an exceptional pharmacophore, capable of forming multiple hydrogen bonds and coordinating with metal ions often found in enzyme active sites.[3]
Complementing the thiourea core, pyrazole heterocycles are prized in drug design for their metabolic stability and their ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking.[4] The strategic combination of these two pharmacores in a single molecular entity presents a powerful approach for developing novel inhibitor candidates.
This application note provides a detailed, field-proven guide for researchers on the synthesis, characterization, and biological evaluation of enzyme inhibitors derived from the versatile building block, 4-(1H-pyrazol-1-yl)phenyl isothiocyanate .[5][6][7] This reagent serves as an ideal starting point for generating a diverse library of N,N'-disubstituted thiourea derivatives. We will detail a representative synthesis, outline rigorous characterization protocols, and provide a step-by-step method for evaluating the inhibitory activity against a model enzyme, urease.
The Synthetic Strategy: From Building Block to Inhibitor
The core of the synthetic strategy is the highly efficient and reliable reaction between an isothiocyanate and a primary amine.[8][9] This nucleophilic addition reaction proceeds readily under mild conditions to form the stable thiourea linkage, making it an ideal method for discovery chemistry.
The overall experimental workflow is a logical progression from chemical synthesis to biological validation, ensuring that the resulting biological data is both accurate and reliable.
Figure 1: General workflow for the synthesis and evaluation of pyrazole-thiourea inhibitors.
Protocol 1: Synthesis of a Representative Inhibitor
This protocol details the synthesis of 1-(4-(1H-pyrazol-1-yl)phenyl)-3-benzylthiourea as a representative example.
Materials and Reagents
-
This compound (MW: 201.25 g/mol )
-
Benzylamine (MW: 107.15 g/mol )
-
Ethanol (200 proof, anhydrous)
-
Hexanes (ACS grade)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 g, 4.97 mmol).
-
Solvent Addition: Dissolve the starting material in 20 mL of anhydrous ethanol. Stir the solution at room temperature until all solid is dissolved.
-
Nucleophile Addition: Using a syringe, add benzylamine (0.53 g, 4.97 mmol, 1.0 eq.) dropwise to the stirred solution over 5 minutes.
-
Expert Insight: The reaction between an isothiocyanate and a primary amine is typically rapid and exothermic.[8] A dropwise addition helps to control any potential temperature increase. Ethanol is an excellent solvent choice as it readily dissolves both reactants and the resulting product, facilitating a homogenous reaction.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase). The disappearance of the isothiocyanate starting material indicates reaction completion.
-
Product Isolation: Upon completion, a white precipitate will have formed. Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold ethanol (5 mL each) followed by two portions of cold hexanes (10 mL each) to remove any unreacted starting materials.
-
Drying: Dry the purified white solid under vacuum to yield the final product, 1-(4-(1H-pyrazol-1-yl)phenyl)-3-benzylthiourea. A typical yield for this reaction is >90%.
Protocol 2: Compound Characterization
Structural confirmation and purity assessment are mandatory for ensuring the reliability of subsequent biological data.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be acquired to confirm the covalent structure of the synthesized compound.[10][11]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio.[12]
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique helps confirm the presence of key functional groups, particularly the C=S stretch of the thiourea.[10]
Summary of Expected Analytical Data
| Parameter | Expected Result for 1-(4-(1H-pyrazol-1-yl)phenyl)-3-benzylthiourea |
| Molecular Formula | C₁₇H₁₆N₄S |
| Molecular Weight | 308.40 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆) | Signals for pyrazole, phenyl, benzyl, and N-H protons expected. Key signals: ~δ 9.8 (s, 1H, NH), ~δ 8.5 (s, 1H, NH), ~δ 4.8 (d, 2H, CH₂). |
| ¹³C NMR (DMSO-d₆) | Expected signals for all 17 carbons, including a key thiocarbonyl (C=S) peak around δ 180-185 ppm. |
| HRMS (ESI+) [M+H]⁺ | Calculated: 309.1174; Found: 309.11xx (within 5 ppm error) |
| FTIR (cm⁻¹) | Key peaks: ~3200 (N-H stretch), ~1540 (C-N stretch), ~1250 (C=S stretch). |
Protocol 3: Urease Inhibition Assay
Thiourea derivatives are well-documented inhibitors of urease, a key virulence factor in pathogens like Helicobacter pylori.[2] This protocol uses a common colorimetric method to determine the half-maximal inhibitory concentration (IC₅₀).
Principle of the Assay
Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The amount of ammonia produced can be quantified spectrophotometrically using the indophenol (Berthelot) reaction, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-green indophenol dye.[3] The absorbance of this dye at ~625 nm is directly proportional to the amount of ammonia produced and, therefore, to the enzyme's activity.
Figure 2: Plausible binding mode of a thiourea inhibitor in the di-nickel active site of urease.
Reagents and Materials
-
Jack Bean Urease (Type III)
-
Urea
-
Phosphate Buffer (pH 7.0)
-
Phenol Reagent (Phenol and Sodium Nitroprusside)
-
Alkali Reagent (Sodium Hydroxide and Sodium Hypochlorite)
-
Test compound and positive control (e.g., Thiourea)
-
96-well microplate
-
Microplate reader
Assay Procedure
-
Prepare Solutions: Prepare stock solutions of the enzyme, substrate (urea), and test compounds in the appropriate buffer.
-
Assay Plate Setup: In a 96-well plate, add 25 µL of test compound solution at various concentrations (typically a serial dilution from 100 µM to ~0.1 µM). Include wells for a positive control (standard inhibitor) and a negative control (DMSO/buffer only).
-
Enzyme Addition: Add 25 µL of the urease enzyme solution to each well.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 50 µL of the urea substrate solution to each well to start the enzymatic reaction. Incubate for another 15 minutes at 37°C.
-
Color Development: Stop the reaction and begin color development by adding 75 µL of the phenol reagent followed by 75 µL of the alkali reagent to each well.
-
Final Incubation: Incubate the plate at room temperature for 30 minutes to allow the blue-green color to fully develop.
-
Measurement: Measure the absorbance of each well at 625 nm using a microplate reader.
Data Analysis and IC₅₀ Determination
-
Calculate Percentage Inhibition: Use the absorbance values (Abs) to calculate the percent inhibition for each concentration of the test compound.
-
% Inhibition = [1 - (Abssample - Absblank) / (Abscontrol - Absblank)] x 100
-
-
Determine IC₅₀: The IC₅₀ value is the concentration of the inhibitor required to reduce enzyme activity by 50%. It is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
| Compound Concentration (µM) | % Inhibition (Example Data) |
| 100 | 95.2 |
| 30 | 88.1 |
| 10 | 75.4 |
| 3 | 52.3 |
| 1 | 28.9 |
| 0.3 | 10.5 |
| Calculated IC₅₀ | ~2.8 µM |
Conclusion
This compound is a highly effective and versatile chemical scaffold for the synthesis of novel enzyme inhibitors. The straightforward and high-yielding reaction to form thiourea derivatives allows for the rapid generation of compound libraries for screening. By following the robust protocols for synthesis, purification, characterization, and biological evaluation outlined in this guide, researchers can confidently explore the potential of this compound class in their drug discovery programs. The combination of the pyrazole moiety with the metal-chelating and hydrogen-bonding capabilities of the thiourea group provides a solid foundation for developing potent and selective modulators of enzyme function.
References
- A Comparative Guide: In-Vitro and In-Silico Approaches to Studying Enzyme Inhibition by Thiourea Compounds. (2025). Benchchem.
- Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters.
- Synthesis of 4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide 2. (n.d.). Semantic Scholar.
- Preparation of thioureas from isothiocyanates and amines or ammonia. (n.d.).
- A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. (2021). PMC - NIH.
- Thiourea synthesis by thioacyl
- Synthesis of ursane-derived isothiocyanates and study of their reactions with series of amines and ammonia. (n.d.). Taylor & Francis.
- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (n.d.). MDPI.
- The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide. (2025). Benchchem.
- Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (n.d.). PMC - NIH.
- Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. (2023). MDPI.
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). PMC - NIH.
- 4-(1H-PYRAZOL-1-YL)
- 4-(1H-Pyrazol-1-yl)
- 4-(1H-PYRAZOL-1-YL)
- Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. (2024). PMC.
- Synthesis of a novel pyrazole heterocyclic derivative as corrosion inhibitor for low-carbon steel in 1M HCl: Characterization, gravimetrical, electrochemical, mathematical, and quantum chemical investigations. (n.d.).
- Preparation and Investigation of Some New Pyrazole Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Media. (n.d.). Journal of Al-Nahrain University.
- Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. (2024).
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. This compound | C10H7N3S | CID 2776478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 352018-96-3 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Proteins with Isothiocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Illuminating Biological Processes
Fluorescent labeling of proteins is a foundational technique in modern biological research and drug development, providing a powerful means to visualize, track, and quantify proteins within complex biological systems. Among the various chemical strategies for protein labeling, the use of isothiocyanate derivatives stands out for its simplicity and effectiveness. This document offers a detailed guide to the principles and practices of labeling proteins with common isothiocyanate-based fluorophores such as Fluorescein Isothiocyanate (FITC) and Tetramethylrhodamine Isothiocyanate (TRITC).
The fundamental principle of this labeling method is the chemical reaction between the isothiocyanate group (-N=C=S) of the fluorescent dye and the primary amine groups (-NH2) on the protein. These primary amines are predominantly found on the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain. This reaction, which proceeds efficiently under mild alkaline conditions, forms a stable thiourea bond, covalently attaching the fluorophore to the protein.
Advantages of Isothiocyanate-Based Labeling:
-
High Reactivity: Isothiocyanates readily react with primary amines under mild alkaline conditions, making the labeling process straightforward.
-
Stable Linkage: The resultant thiourea bond is highly stable, ensuring that the fluorescent tag remains attached to the protein throughout subsequent experimental manipulations.
-
Versatility: A vast array of fluorescent dyes functionalized with isothiocyanate groups is commercially available, offering a broad spectrum of excitation and emission wavelengths to suit various applications.
-
Broad Applicability: This method is suitable for labeling a wide range of proteins, including antibodies, enzymes, and structural proteins, for use in diverse applications such as immunoassays, fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET) studies.
Key Isothiocyanate-Based Fluorescent Dyes
The choice of fluorophore is critical and depends on the specific application, the available excitation sources, and the desired emission detection channels. Below is a summary of the spectral properties of two widely used isothiocyanate dyes:
| Fluorophore | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Molecular Weight ( g/mol ) |
| Fluorescein Isothiocyanate | FITC | 495 | 525 | 389.4 |
| Tetramethylrhodamine Isothiocyanate | TRITC | 557 | 576 | ~479.0 |
The Chemical Reaction: A Closer Look
The covalent conjugation of an isothiocyanate dye to a protein is a nucleophilic addition reaction. The unprotonated primary amine group on the protein acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group.
Caption: Chemical reaction between a protein's primary amine and an isothiocyanate dye.
Protocol 1: General Protein Labeling with Isothiocyanate Dyes
This protocol provides a general procedure for labeling proteins with isothiocyanate derivatives like FITC or TRITC.
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer)
-
Isothiocyanate dye (e.g., FITC or TRITC)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 8.5-9.0
-
Purification Column: Gel filtration column (e.g., Sephadex G-25) or a spin desalting column
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer
Procedure:
1. Protein Preparation:
-
Dissolve the protein to a concentration of 2-10 mg/mL in the Labeling Buffer.
-
Crucial Note: Ensure the buffer is free of primary amines (e.g., Tris or glycine) and sodium azide, as these will compete with the protein for reaction with the isothiocyanate. If necessary, dialyze the protein against the Labeling Buffer overnight at 4°C.
2. Dye Preparation:
-
Immediately before use, dissolve the isothiocyanate dye in anhydrous DMSO to a concentration of 1-10 mg/mL.
-
Protect the dye solution from light. FITC is particularly light-sensitive.
3. Labeling Reaction:
-
Slowly add the dissolved dye to the protein solution while gently stirring. A common starting point is a 10-20 fold molar excess of dye to protein. The optimal ratio may need to be determined empirically for each protein. For FITC, a general guideline is to add 50-100 µg of FITC for every 1 mg of protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle stirring or rocking is recommended. For FITC labeling of antibodies, an incubation of 8 hours at 4°C is often used.
4. Purification of Labeled Protein:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column pre-equilibrated with the Storage Buffer. The labeled protein will elute first as a colored band, followed by the smaller, unreacted dye molecules.
-
Alternatively, use a commercially available spin desalting column for rapid dye removal.
5. Characterization and Storage:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be calculated from the absorbance of the labeled protein at the dye's maximum absorbance wavelength and at 280 nm (for protein concentration).
-
Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.
Caption: A streamlined workflow for fluorescently labeling proteins.
Characterization: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL), also known as the dye-to-protein ratio, is a critical parameter to determine for ensuring experimental reproducibility. An optimal DOL is a balance between achieving a strong fluorescent signal and avoiding issues like protein precipitation or fluorescence quenching due to over-labeling. For most applications, a DOL between 2 and 10 for antibodies is considered ideal.
The DOL can be calculated using the following formula, which relies on the Beer-Lambert law:
DOL = (Amax of conjugate × Molar Extinction Coefficient of protein) / ([A280 of conjugate - (Amax of conjugate × Correction Factor)] × Molar Extinction Coefficient of dye)
Where:
-
Amax is the absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
A280 is the absorbance of the conjugate at 280 nm.
-
Molar Extinction Coefficient of protein: For IgG, this is typically ~210,000 M⁻¹cm⁻¹.
-
Correction Factor (CF): This accounts for the dye's absorbance at 280 nm. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.
-
Molar Extinction Coefficient of dye: This is a characteristic of the specific fluorophore.
Troubleshooting Common Issues
Even with established protocols, challenges can arise during protein labeling. This section addresses common problems and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Inactive dye due to hydrolysis. | Prepare a fresh dye solution in anhydrous DMSO immediately before use. |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Dialyze the protein against an amine-free buffer (e.g., carbonate/bicarbonate or phosphate buffer) at the appropriate pH. | |
| Incorrect pH of the labeling buffer. | Ensure the pH is between 8.5 and 9.0 for efficient reaction with lysine residues. | |
| Insufficient molar excess of the dye. | Increase the molar ratio of dye to protein. | |
| Protein Precipitation | Over-labeling of the protein. | Reduce the molar excess of the dye or decrease the reaction time. |
| The protein is not stable under the labeling conditions. | Perform the labeling reaction at a lower temperature (e.g., 4°C). Optimize buffer conditions (e.g., add stabilizing agents like glycerol). | |
| Low Fluorescence Signal | Quenching due to over-labeling. | Decrease the molar ratio of dye to protein to achieve a lower degree of labeling. |
| The fluorophore is in an environment that quenches its fluorescence. | This is an inherent property of the protein and dye combination. Consider using a different fluorophore or labeling a different site on the protein if possible. | |
| The labeled protein has degraded. | Handle the protein gently, keep it on ice, and consider adding protease inhibitors. | |
| High Background Fluorescence | Incomplete removal of unreacted dye. | Improve the purification step. Use a longer gel filtration column or |
Application Notes and Protocols for the Use of 4-(1H-pyrazol-1-yl)phenyl isothiocyanate in Flow Cytometry
Introduction: Unveiling the Potential of a Novel Bioactive Compound
4-(1H-pyrazol-1-yl)phenyl isothiocyanate is a heterocyclic compound featuring a pyrazole ring linked to a phenyl isothiocyanate group[1][2][3]. While specific flow cytometry applications for this exact molecule are not yet extensively documented, its constituent moieties suggest significant potential in cell biology research, particularly in the fields of oncology and inflammation. Pyrazole derivatives are known for a wide range of biological activities, including anti-cancer and anti-inflammatory properties[4]. The isothiocyanate group (–N=C=S) is a highly reactive electrophile that readily forms covalent bonds with nucleophilic groups in biological macromolecules, such as the primary amines of lysine residues and the thiol groups of cysteine residues in proteins[5][6][7][8]. This reactivity is the basis for the biological effects of many naturally occurring isothiocyanates, which can include the induction of apoptosis and the modulation of cellular signaling pathways[5][9].
These application notes provide a comprehensive guide for researchers to investigate the bioactivity of this compound using flow cytometry. The primary application detailed here is the assessment of its potential to induce apoptosis in cancer cell lines, a common screening method for novel therapeutic compounds.
Pillar 1: The Chemistry of Bio-Reactivity
The isothiocyanate functional group is a potent electrophile. The central carbon atom is electron-deficient and thus susceptible to nucleophilic attack. Within a cellular environment, this reactivity allows the molecule to form stable covalent bonds, primarily with amine and thiol groups on proteins, leading to the formation of thiourea or dithiocarbamate linkages, respectively[8][10]. This covalent modification can alter the structure and function of target proteins, leading to downstream cellular effects[5][10].
The reaction with primary amines, such as the ε-amino group of lysine residues on proteins, is most efficient at an alkaline pH (typically 9.0-9.5)[8][11]. This principle is widely used for labeling antibodies with isothiocyanate-containing fluorochromes like FITC[12][13]. However, at physiological pH, isothiocyanates can still react with cellular proteins, initiating biological responses[5].
Caption: Covalent modification of proteins by isothiocyanates.
Pillar 2: Application Protocol - Assessing Apoptosis Induction
This protocol describes how to treat a cancer cell line (e.g., Jurkat, a human T-lymphocyte line) with this compound and subsequently quantify the induction of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining, followed by flow cytometric analysis. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalator that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic or necrotic cells.
Materials
| Material | Recommended Source (Example) |
| This compound | Chemical Supplier |
| Jurkat cells (or other suitable cell line) | ATCC |
| RPMI-1640 medium | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| DMSO (cell culture grade) | Sigma-Aldrich |
| Annexin V-FITC Apoptosis Detection Kit | Thermo Fisher Scientific |
| Phosphate-Buffered Saline (PBS) | Lonza |
| Camptothecin (positive control) | Sigma-Aldrich |
Experimental Workflow
Caption: Workflow for apoptosis detection via flow cytometry.
Step-by-Step Protocol
1. Preparation of Reagents:
-
Compound Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Annexin V Binding Buffer (1X): Dilute the 5X concentrate provided in the kit with deionized water.
2. Cell Culture and Treatment: a. Culture Jurkat cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂. b. Seed cells in a 24-well plate at a density of 0.5 x 10⁶ cells/mL in 1 mL of culture medium per well. c. Prepare serial dilutions of the this compound stock solution in culture medium to achieve final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells. d. Controls:
- Negative Control: Cells treated with 0.1% DMSO in medium (vehicle control).
- Positive Control: Cells treated with a known apoptosis inducer, such as 2 µM Camptothecin. e. Incubate the plate for the desired time period (e.g., 24 hours) at 37°C and 5% CO₂.
3. Staining Procedure: a. Transfer the cells from each well into individual flow cytometry tubes. b. Centrifuge at 300 x g for 5 minutes. Carefully aspirate the supernatant. c. Wash the cells by resuspending the pellet in 1 mL of cold PBS, then centrifuge again at 300 x g for 5 minutes. Discard the supernatant. d. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. e. Add 5 µL of FITC Annexin V and 1 µL of the 100 µg/mL PI solution to each tube. f. Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark. g. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
4. Flow Cytometry Acquisition: a. Analyze the samples on a flow cytometer as soon as possible (within 1 hour). b. Use a 488 nm laser for excitation. Collect FITC fluorescence in the appropriate detector (e.g., 530/30 nm bandpass filter) and PI fluorescence in another detector (e.g., >670 nm longpass filter). c. Set up the flow cytometer using unstained and single-stained compensation controls to correct for spectral overlap between FITC and PI[14][15]. d. Collect at least 10,000 events for each sample.
Pillar 3: Trustworthiness through Self-Validating Systems and Controls
Robust and reliable data is contingent on the inclusion of appropriate controls. Each experiment must be a self-validating system.
-
Unstained Control: This sample of untreated cells is used to set the baseline fluorescence of the cell population and to adjust forward and side scatter parameters.
-
Single-Stain Compensation Controls: Essential for multicolor analysis. You need one sample stained only with Annexin V-FITC and another stained only with PI (e.g., heat-shocked cells can be used for a PI-positive control). These are used to calculate and apply compensation to correct for spectral overlap[14][16].
-
Vehicle Control: Cells treated with the same concentration of the solvent (DMSO) used to dissolve the test compound. This control is crucial to ensure that any observed effects are due to the compound itself and not the solvent.
-
Positive Control: Cells treated with a known inducer of apoptosis (e.g., Camptothecin, Staurosporine). This validates that the staining protocol and detection system are working correctly.
-
Fluorescence Minus One (FMO) Controls: In more complex multicolor panels, FMO controls are used to accurately set gates for positive populations[16]. For this two-color assay, they are helpful but not as critical as in panels with more fluorochromes.
Data Analysis and Interpretation
The data from the flow cytometer can be analyzed using appropriate software (e.g., FlowJo™, FCS Express™).
-
Gating: First, gate on the main cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Quadrant Analysis: Create a dot plot of FITC-Annexin V (x-axis) versus PI (y-axis). Set quadrants based on the negative (unstained) control.
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to primary necrosis, not apoptosis).
-
Caption: Quadrant analysis of apoptosis assay data.
Interpretation: An increase in the percentage of cells in the lower-right (early apoptotic) and upper-right (late apoptotic) quadrants in compound-treated samples compared to the vehicle control indicates that this compound induces apoptosis in a dose-dependent manner.
Conclusion and Future Directions
This application note provides a robust framework for utilizing flow cytometry to screen for the pro-apoptotic activity of this compound. The inherent reactivity of the isothiocyanate group, combined with the known biological activities of pyrazole scaffolds, makes this compound a person of interest for further investigation. Future studies could expand upon this protocol to include analysis of other cellular processes, such as cell cycle progression[17], intracellular signaling pathway activation, or changes in cell surface marker expression, providing a more comprehensive understanding of its mechanism of action.
References
- Abcam. (n.d.). Flow Cytometry Protocol.
- Creative Biolabs. (n.d.). Antibody-FITC Conjugation Protocol.
- Miltenyi Biotec. (n.d.). 8 tips to improve compensation in multicolor flow experiments.
- FluoroFinder. (2023). Compensation in Flow Cytometry.
- Conjugation of Fluorochromes to Monoclonal Antibodies. (n.d.). Retrieved from a National Institutes of Health (NIH) resource.
- University of Colorado Anschutz Medical Campus. (2014). Staining Intracellular Antigens for Flow Cytometry. Retrieved from CU Anschutz School of Medicine website.
- Thermo Fisher Scientific. (n.d.). BestProtocols: Staining Intracellular Antigens for Flow Cytometry.
- Bio-Rad Antibodies. (n.d.). Flow Cytometry Protocols.
- Flow Cytometry Protocols for Surface and Intracellular Antigen Analyses of Neural Cell Types. (2014). PubMed Central.
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- Abcam. (n.d.). Recommended controls for flow cytometry.
- Agilent. (n.d.). Quick Tips and Tricks for Flow Cytometry.
- Mi, L., et al. (2008). Binding to protein by isothiocyanates: a potential mechanism for apoptosis induction in human non small lung cancer cells. PubMed.
- Herber, R. (n.d.). FITC conjugation of Antibodies.
- Molina-Vargas, L. F., et al. (2013).
- Gu, M., & Chen, Y. (2022).
- Nakamura, Y., & Miyoshi, N. (2010).
- BenchChem. (n.d.). Application Notes and Protocols for Antibody Conjugation with Fluorescein Isothiocyanate (FITC).
- Sigma-Aldrich. (n.d.). FluoroTag FITC Conjugation Kit (FITC1) - Technical Bulletin.
- ResearchGate. (n.d.). Isothiocyanate chemistry.
- PubChem. (n.d.). This compound.
- ChemicalBook. (2023). This compound.
- ChemicalBook. (n.d.). This compound.
- Al-Abdullah, E. S., et al. (n.d.). Synthesis of 4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide 2. Taylor & Francis Online.
- MySkinRecipes. (n.d.). This compound.
- Castillo, J. C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry.
- Vermes, I., et al. (1995).
- Cossarizza, A., et al. (2019). Guidelines for the use of flow cytometry and cell sorting in immunological studies. European Journal of Immunology.
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Application Notes & Protocols: Engineering Next-Generation Antibody-Drug Conjugates with Pyrazole-Based Linker Technology
Abstract
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads.[1][2] The linker, which bridges the antibody and the payload, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics, and mechanism of action.[][4][5][6] This guide details the rationale, design, and application of novel linker technology centered on the pyrazole scaffold. Pyrazole-containing structures are well-established in medicinal chemistry, prized for their metabolic stability and versatile synthetic handles.[7][8] By incorporating this privileged scaffold into ADC linkers, we can achieve enhanced plasma stability while enabling efficient, tumor-specific payload release. This document provides a comprehensive overview and detailed protocols for the synthesis of a pyrazole-linker-payload module, its site-specific conjugation to a monoclonal antibody, and the rigorous characterization of the resulting ADC.
Introduction: The Central Role of the Linker in ADC Design
An Antibody-Drug Conjugate is a three-part construct: a monoclonal antibody (mAb) for targeting, a cytotoxic payload for cell killing, and a chemical linker that connects them.[5][9] The linker is not merely a spacer; it is an intelligent component engineered to keep the ADC intact in systemic circulation and to release the payload only upon reaching the target tumor cell.[4][5]
Linkers are broadly classified into two categories:
-
Non-Cleavable Linkers: These form a stable bond that is only broken upon the complete lysosomal degradation of the antibody, releasing a payload-linker-amino acid complex.[10][11] This design offers high plasma stability and a reduced risk of off-target toxicity.[12]
-
Cleavable Linkers: These are designed to break under specific conditions prevalent within the tumor microenvironment or inside cancer cells, such as low pH, a reducing environment, or the presence of specific enzymes.[12][13][14] A major advantage of many cleavable linkers is their ability to mediate the "bystander effect," where the released, cell-permeable drug can kill adjacent, antigen-negative tumor cells.[15]
The challenge in linker design is to balance the contradictory requirements of stability in circulation and efficient cleavage at the target site.[5] Instability leads to premature payload release and systemic toxicity, while inefficient cleavage results in diminished potency.[4][5]
The Pyrazole Scaffold: A Foundation for Stability and Versatility
The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in drug discovery due to its frequent appearance in FDA-approved drugs and its favorable physicochemical properties.[7][8]
Key Advantages of the Pyrazole Moiety for Linker Design:
-
Metabolic Stability: The aromatic nature of the pyrazole ring imparts significant resistance to metabolic degradation, contributing to the overall stability of the ADC in circulation.[8][16]
-
Synthetic Tractability: Pyrazole chemistry is well-established, allowing for the precise introduction of functional groups at various positions on the ring.[17][18][19] This modularity enables the fine-tuning of linker properties such as length, steric profile, and solubility.
-
Modulation of Physicochemical Properties: The nitrogen atoms can act as hydrogen bond acceptors, which can be leveraged to improve the hydrophilicity of the linker. This is crucial for preventing the aggregation often caused by hydrophobic payloads and linkers.[4][7]
This guide proposes a cleavable linker design that leverages a central pyrazole core as a stabilizing anchor, combined with a well-established enzyme-cleavable trigger for tumor-specific payload release.
Caption: Structure of an ADC with a Pyrazole-Based Linker.
Experimental Protocols
The following protocols provide a step-by-step guide for creating and validating an ADC using a pyrazole-based linker. The model system uses Trastuzumab (an anti-HER2 antibody), a pyrazole linker incorporating a cathepsin B-cleavable valine-citrulline (Val-Cit) trigger, and the potent cytotoxic payload monomethyl auristatin E (MMAE).
Protocol 1: Synthesis of Pyrazole-Val-Cit-PABC-MMAE Module
This protocol details the synthesis of the complete linker-payload module, ready for conjugation to the antibody. The causality behind this multi-step synthesis is to build a functional unit where each component has a specific role: the maleimide for antibody conjugation, the pyrazole for stability, the Val-Cit peptide as the tumor-specific cleavage site, the PABC as a self-immolative spacer to ensure clean release, and MMAE as the cytotoxic agent.
Workflow:
Caption: Synthesis workflow for the linker-payload module.
Step-by-Step Methodology:
-
Synthesis of Functionalized Pyrazole Core:
-
Synthesize 1-(4-carboxyphenyl)-1H-pyrazole-4-carboxylic acid from appropriate precursors following established organometallic coupling and oxidation procedures. This provides two distinct carboxylic acid handles for orthogonal chemistry.
-
-
Coupling to Val-Cit-PABC:
-
Protect one carboxylic acid on the pyrazole core (e.g., as a methyl ester).
-
Activate the remaining free carboxylic acid using a peptide coupling agent like HATU.
-
React the activated pyrazole with the amine group of a pre-synthesized Fmoc-Val-Cit-PABC-PNP intermediate.
-
Remove the Fmoc protecting group using piperidine.
-
-
Conjugation of MMAE:
-
Dissolve the pyrazole-Val-Cit-PABC intermediate and MMAE in a suitable solvent like DMF.
-
Add a coupling agent (e.g., HOBt/HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor reaction completion by LC-MS.
-
-
Introduction of the Maleimide Group:
-
Deprotect the second carboxylic acid on the pyrazole core (saponification of the methyl ester).
-
Activate this newly freed carboxylic acid with HATU.
-
React with an amino-PEG-maleimide linker to introduce the thiol-reactive maleimide group. The PEG spacer enhances solubility.
-
-
Purification and Characterization:
-
Purify the final pyrazole-linker-payload module using reverse-phase HPLC (RP-HPLC).
-
Confirm the identity and purity of the product by high-resolution mass spectrometry (HRMS) and NMR.
-
Protocol 2: Site-Specific Conjugation to Monoclonal Antibody
This protocol uses the partial reduction of native interchain disulfide bonds in the antibody hinge region to create a defined number of reactive thiol groups.[20] This approach yields ADCs with a more controlled drug-to-antibody ratio (DAR) compared to non-specific lysine conjugation.[1]
Step-by-Step Methodology:
-
Antibody Reduction:
-
Prepare a solution of Trastuzumab at 5-10 mg/mL in a phosphate buffer (PBS), pH 7.4, containing 1 mM DTPA (a chelating agent to prevent disulfide reoxidation).
-
Add 4.5 molar equivalents of Tris(2-carboxyethyl)phosphine (TCEP) from a freshly prepared stock solution. The precise stoichiometry of the reducing agent is critical to control the number of cleaved disulfides, thereby determining the final DAR.[1]
-
Incubate at 37°C for 90 minutes.
-
-
Buffer Exchange:
-
Immediately after reduction, remove excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with the same PBS/DTPA buffer. This step is crucial as residual TCEP would react with the maleimide linker.
-
Collect the protein fractions and determine the concentration via A280nm measurement.
-
-
Conjugation Reaction:
-
Chill the reduced antibody solution to 4°C.
-
Immediately add 5.0 molar equivalents of the purified pyrazole-linker-payload module (dissolved in a minimal amount of a water-miscible co-solvent like DMA). A slight excess of the linker ensures efficient conjugation to all available thiols.
-
Allow the reaction to proceed at 4°C for 2 hours with gentle stirring.
-
-
Quenching:
-
Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine. This caps any unreacted maleimide groups on the ADC and consumes any remaining linker-payload module.
-
Incubate for 20 minutes at 4°C.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated linker-payload and quenching agent using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The final ADC should be formulated in a suitable storage buffer (e.g., histidine-based buffer), sterile-filtered, and stored at -80°C.
-
Protocol 3: Characterization of the Pyrazole-Linked ADC
Rigorous analytical characterization is essential to ensure the quality, homogeneity, and functionality of the final ADC product.[21]
Workflow:
Caption: Analytical workflow for ADC characterization.
Methodologies & Expected Results:
| Parameter | Method | Purpose | Expected Outcome |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or RP-HPLC | To determine the average number of payloads per antibody and assess product homogeneity.[21] | A predominant peak corresponding to DAR4, with minimal DAR0, DAR2, and higher-order species. |
| Purity & Aggregation | Size-Exclusion Chromatography (SEC) | To quantify the percentage of monomeric ADC and detect high molecular weight aggregates.[21] | >95% monomeric ADC peak, with <5% aggregates. |
| Residual Free Payload | RP-HPLC | To ensure the removal of unconjugated pyrazole-linker-payload module. | Below the limit of quantification (<0.1%). |
| Antigen Binding | Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind its target antigen (HER2). | Binding affinity (KD) of the ADC should be comparable to that of the unconjugated parent antibody. |
| In Vitro Cytotoxicity | Cell-Based Viability Assay (e.g., CellTiter-Glo®) | To measure the target-specific cell-killing ability of the ADC. | Potent cytotoxicity (low nM IC50) in HER2-positive cells (e.g., SK-BR-3) and significantly lower toxicity (>100-fold higher IC50) in HER2-negative cells (e.g., MDA-MB-468). |
Mechanism of Action: Intracellular Payload Release
The therapeutic effect of this ADC is contingent upon the precise release of MMAE inside the target cancer cell. The pyrazole linker itself remains stable; cleavage is initiated by lysosomal enzymes acting on the dipeptide trigger.
Caption: Intracellular trafficking and payload release mechanism.
Upon internalization into a HER2-positive cancer cell, the ADC is trafficked to the lysosome.[13][22] The acidic and enzyme-rich environment of the lysosome contains high concentrations of proteases like Cathepsin B, which specifically recognize and cleave the Val-Cit dipeptide sequence.[12][23] This cleavage event liberates the PABC-MMAE fragment. The PABC spacer then undergoes a rapid, spontaneous 1,6-elimination reaction, releasing unmodified, highly potent MMAE into the cytoplasm to exert its cytotoxic effect.[23] The stability of the pyrazole core ensures that the linker does not prematurely degrade before this specific enzymatic trigger is encountered.
Conclusion
The integration of a pyrazole core into ADC linker design offers a compelling strategy for enhancing therapeutic performance. This scaffold provides a robust and synthetically versatile foundation, improving plasma stability—a critical factor for minimizing off-target toxicity and widening the therapeutic window. The protocols outlined herein provide a comprehensive framework for the rational design, synthesis, conjugation, and characterization of pyrazole-linked ADCs. By combining the stability of the pyrazole with the proven efficacy of cleavable triggers like Val-Cit, researchers can develop next-generation ADCs with improved safety and potency profiles.
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Wang, Y., et al. (2024). Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates. Analytical Methods. [Link]
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Ortiz, M., et al. (2023). Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis. Molecules. [Link]
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AxisPharm. (2024, June 6). Advances in ADC Linker Research. [Link]
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St. Amant, A. H., et al. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. The AAPS Journal. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. [Link]
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Rudin, D., et al. (2019). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. [Link]
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Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. [Link]
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Veranova. Understanding the Critical Role of Linkers in Advancing ADCs. [Link]
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Singh, A. P., et al. (2019). Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates. Bioconjugate Chemistry. [Link]
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Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]
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Chari, R. V. J. (2016). Linker Design for Antibody–Drug Conjugates. ResearchGate. [Link]
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Pharma's Almanac. (2021, June 24). Accelerating ADC Development with Advanced Payload Intermediates. [Link]
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Agarwal, P., & Bertozzi, C. R. (2015). Methods for site-specific drug conjugation to antibodies. Bioconjugate Chemistry. [Link]
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Hamamura, K., et al. (2021). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Bioconjugate Chemistry. [Link]
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AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). [Link]
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Application Notes and Protocols: Edman Degradation using Phenyl Isothiocyanate and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract: This comprehensive guide provides an in-depth exploration of N-terminal protein sequencing using the Edman degradation technique. We delve into the core chemical principles, present detailed protocols for both manual and automated workflows, and offer expert insights into troubleshooting and optimization. The guide focuses on the application of phenyl isothiocyanate (PITC) and its modern analogs, highlighting their respective advantages in contemporary proteomics and biopharmaceutical development.
Introduction: The Enduring Relevance of N-Terminal Sequencing
In an era dominated by mass spectrometry-based proteomics, the Edman degradation, a classic method for stepwise amino acid sequencing from the N-terminus of a protein or peptide, maintains its crucial role.[1][2] Developed by Pehr Edman in the 1950s, this technique offers a level of precision and reliability that is often complementary to mass spectrometry, particularly for the unambiguous identification of N-terminal sequences, verification of recombinant protein integrity, and the characterization of N-terminal post-translational modifications.[1][2] This application note serves as a detailed guide to the theory, practice, and optimization of the Edman degradation chemistry.
The Chemical Core: A Three-Step Sequential Reaction
The Edman degradation is a cyclical process that sequentially removes one amino acid residue at a time from the amino end of a peptide.[3] The heart of the technique lies in a three-step chemical reaction facilitated by phenyl isothiocyanate (PITC) under specific pH conditions.[4][5]
The Three Pillars of Edman Chemistry:
-
Coupling (Labeling): Under mildly alkaline conditions (pH 8-9), the uncharged N-terminal α-amino group of the peptide performs a nucleophilic attack on the carbon of the isothiocyanate group of PITC.[4][6] This forms a stable phenylthiocarbamoyl-peptide (PTC-peptide) derivative.[6]
-
Scientist's Note: Maintaining alkaline conditions is critical to ensure the N-terminal amino group is deprotonated and thus, nucleophilic. However, excessively high pH can lead to side reactions. The use of an inert gas atmosphere is also recommended to prevent oxidation of reagents.[7]
-
-
Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA).[8][9] This acidic environment promotes the cleavage of the peptide bond between the first and second amino acid residues. The N-terminal residue is released as a cyclic anilinothiazolinone (ATZ) derivative.[8]
-
Scientist's Note: The use of an anhydrous acid is paramount to prevent hydrolysis of the remaining peptide chain, which would terminate the sequencing run.[10] This step selectively breaks the first peptide bond without affecting the others.
-
-
Conversion & Identification: The less stable ATZ-amino acid is selectively extracted into an organic solvent and then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[4][8] This stable PTH-amino acid is then identified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), by comparing its retention time to that of known standards.[6][8] The shortened peptide is then ready for the next cycle of degradation.
Visualizing the Edman Degradation Workflow
The following diagram illustrates the cyclical nature of the Edman degradation process.
Caption: Figure 1. The Edman Degradation Cycle.
Phenyl Isothiocyanate (PITC) and Its Analogs
While PITC is the classic and most widely used reagent for Edman degradation, several analogs have been developed to enhance sensitivity and detection, particularly for integration with mass spectrometry.
| Reagent | Key Features & Advantages | Detection Method |
| Phenyl Isothiocyanate (PITC) | The gold standard; well-characterized chemistry; PTH-derivatives are readily identified by UV-HPLC. | UV-HPLC |
| 4-(3-Pyridinylmethylaminocarboxypropyl) Phenyl Isothiocyanate | Designed for enhanced detection by mass spectrometry; produces derivatives that are stable and detectable at low femtomole levels.[11][12] | LC-MS/MS |
| 4-(N-1-dimethylaminonaphthalene-5-sulfonylamino)phenyl isothiocyanate (DNS-PITC) | Creates highly fluorescent PTH derivatives, significantly increasing detection sensitivity. | Fluorescence HPLC |
| 4-(2-cyanoisoindolyl)phenylisothiocyanate | A fluorogenic reagent that becomes fluorescent upon reaction with the amino acid, reducing background noise. | Fluorescence HPLC |
Protocols for N-Terminal Sequencing
Sample Preparation: The Foundation of Success
The quality of the sequencing data is directly dependent on the purity of the protein or peptide sample. Contaminants can interfere with the reaction chemistry or the HPLC analysis.
Core Principles:
-
Purity: The sample should be highly purified, as contaminating proteins will generate conflicting sequencing data.[13]
-
N-Terminal Accessibility: The N-terminus of the target protein must be unmodified. Common blocking modifications like acetylation or pyroglutamic acid formation will prevent the Edman reaction from initiating.[4][14]
-
Buffer Compatibility: Avoid primary and secondary amine-containing buffers (e.g., Tris, glycine) as they will react with PITC. Also, remove salts and detergents that can interfere with the chemistry and subsequent analysis.[15]
Protocol: Chloroform/Methanol Precipitation (for salt and detergent removal)
-
To a 100 µL sample, add 400 µL of methanol. Vortex thoroughly.
-
Add 100 µL of chloroform. Vortex.
-
Add 300 µL of ultrapure water. Vortex.
-
Centrifuge at 14,000 x g for 1 minute. The protein will precipitate at the interface between the aqueous and organic layers.
-
Carefully remove the upper aqueous layer.
-
Add 400 µL of methanol to the remaining solution. Vortex.
-
Centrifuge at 14,000 x g for 2 minutes to pellet the protein.
-
Remove as much methanol as possible without disturbing the pellet.
-
Dry the pellet in a vacuum centrifuge. The sample is now ready for sequencing.[16]
Manual Edman Degradation Protocol (One Cycle)
This protocol outlines a single cycle of manual Edman degradation. For full sequencing, this process is repeated.
Reagents & Materials:
-
Purified, dried peptide sample (10-100 picomoles).
-
Coupling Buffer: 5% PITC in pyridine/water (1:1 v/v).
-
Anhydrous Trifluoroacetic Acid (TFA).
-
Extraction Solvent: n-Butyl chloride or Ethyl Acetate.
-
Conversion Solution: 25% aqueous TFA.
-
Nitrogen or Argon gas source.
-
Heating block or water bath.
-
Microcentrifuge tubes.
Procedure:
-
Coupling: a. Place the dried peptide in a microcentrifuge tube. b. Add 20 µL of Coupling Buffer. c. Flush the tube with inert gas, cap it, and vortex. d. Incubate at 50°C for 30 minutes. e. Dry the sample completely under a stream of inert gas or in a vacuum centrifuge.
-
Scientist's Note: This step forms the PTC-peptide. Complete drying is crucial before the addition of TFA.
-
-
Cleavage: a. Add 20 µL of anhydrous TFA to the dried PTC-peptide. b. Flush with inert gas, cap, and incubate at 50°C for 15 minutes. c. Dry the sample completely under a stream of inert gas.
-
Scientist's Note: This cleaves the N-terminal ATZ-amino acid from the peptide. The remaining peptide is now one residue shorter.
-
-
Extraction & Conversion: a. Add 50 µL of Extraction Solvent to the dried sample. Vortex vigorously for 30 seconds. b. Centrifuge for 1 minute. The ATZ-amino acid is in the organic (upper) layer. The shortened peptide is in the lower phase (if visible) or dried onto the tube. c. Carefully transfer the upper organic layer containing the ATZ-amino acid to a new tube. d. To the new tube, add 10 µL of Conversion Solution. e. Incubate at 80°C for 10 minutes to convert the ATZ- to the stable PTH-amino acid. f. Dry the PTH-amino acid sample. It is now ready for HPLC analysis. g. The original tube containing the shortened peptide should be dried completely and can be subjected to the next cycle of degradation starting from the Coupling step.
Automated Edman Degradation
Modern protein sequencing is predominantly performed on automated sequencers.[1][4] These instruments automate the repetitive cycling of reagent delivery, reaction incubation, extraction, and injection onto an integrated HPLC system.
Workflow of an Automated Sequencer:
-
Sample Immobilization: The protein/peptide sample is immobilized on a membrane (e.g., PVDF) or a solid-phase support.[5]
-
Reagent Delivery: A series of valves and pumps deliver the PITC, TFA, and extraction solvents to the reaction chamber in a precisely controlled sequence.
-
Reaction & Extraction: The coupling, cleavage, and extraction steps are performed at controlled temperatures. The ATZ-amino acid is automatically transferred to a conversion flask.
-
Conversion & Injection: In the conversion flask, the ATZ is converted to the PTH-amino acid, which is then automatically injected into the online HPLC system for identification.
-
Cycling: The instrument immediately begins the next cycle on the immobilized, shortened peptide. This process can be repeated for 50 or more cycles, depending on the sample amount and sequence.[8]
Visualizing the Automated Sequencing Process
Caption: Figure 2. Automated Edman Sequencing Workflow.
Troubleshooting and Field-Proven Insights
| Issue | Probable Cause(s) | Solution(s) |
| No Signal / Blank Run | N-terminal blockage (acetylation, pyroglutamate).[4][14] | Use mass spectrometry to check for blocking modifications. If pyroglutamate, treat with pyroglutamate aminopeptidase. |
| Insufficient sample amount. | Increase the amount of sample loaded. | |
| Low Initial Yield | Poor coupling efficiency; sample loss during preparation. | Optimize coupling pH and time. Ensure complete drying between steps. Use optimized precipitation protocols. |
| Signal Drop-off | Incomplete coupling or cleavage reactions in each cycle. | Check reagent purity and age. Service the sequencer to ensure proper valve and pump function. |
| Peptide washout from the support membrane. | Ensure proper immobilization. For small peptides, consider covalent attachment to a support. | |
| Lagging Sequence (Out-of-phase) | Incomplete cleavage in a previous cycle, causing a small portion of the peptide to be one step behind. | Optimize cleavage time and TFA purity. |
| Background Peaks | Impure reagents or solvents; sample contamination. | Use sequencing-grade reagents. Perform thorough sample cleanup. |
Applications in Research and Drug Development
-
Protein Identification: Unambiguous N-terminal sequencing provides a highly specific "tag" that can be used to identify a protein from a database.
-
Biopharmaceutical QC: Verifying the correct N-terminal sequence of recombinant proteins is a critical quality control step in drug manufacturing.
-
Antibody Characterization: Determining the N-terminal sequence of antibody light and heavy chains is essential for patent protection and characterization.
-
PTM Analysis: Edman degradation can identify the specific site of N-terminal modifications, which is often challenging for mass spectrometry alone.[2]
References
-
Wikipedia. Edman degradation. [Link]
-
Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. [Link]
-
Mtoz Biolabs. 4 Steps of Edman Degradation. [Link]
-
Biology Stack Exchange. (2015). Edman method to identify peptides with Phenylisothiocyanate (PTH). [Link]
-
LibreTexts. 26.6 Peptide Sequencing: The Edman Degradation. [Link]
-
Shimadzu Scientific Instruments. Theory of Edman Sequencing. [Link]
-
MetwareBio. Edman Degradation: A Classic Protein Sequencing Technique. [Link]
-
Mtoz Biolabs. Edman Degradation Sequencing Applications. [Link]
-
Sci-Hub. Synthesis of the Protein-Sequencing Reagent 4-(3-Pyridinylmethylaminocarboxypropyl) Phenyl Isothiocyanate and Characterization of 4-(3-Pyridinylmethylaminocarboxypropyl) Phenylthiohydantoins. [Link]
-
Mtoz Biolabs. Edman Degradation Procedure. [Link]
-
PubMed. (1995). Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins. [Link]
-
Betopac. Edman Degradation Design Method. [Link]
-
Fiveable. Peptide Sequencing: The Edman Degradation. [Link]
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CIB (CSIC). Edman Degradation Sample Preparation Protocols. [Link]
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Baitai Peike Biotechnology. Summary of Edman Sequencing Principles and Influencing Factors. [Link]
-
YouTube. (2019). Edman degradation | Edman Sequencing. [Link]
-
Pearson. (2022). Edman Degradation Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Creative Biolabs. Amino Acid Sequencing Challenges: A Deep Dive. [Link]
-
SLS Ireland. Phenyl isothiocyanate, 99%, fo. [Link]
-
EHU. Peptide Sequencing by Edman Degradation. [Link]
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- 11. Sci-Hub. Synthesis of the Protein-Sequencing Reagent 4-(3-Pyridinylmethylaminocarboxypropyl) Phenyl Isothiocyanate and Characterization of 4-(3-Pyridinylmethylaminocarboxypropyl) Phenylthiohydantoins / Analytical Biochemistry, 1995 [sci-hub.red]
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Application Note: Enhanced Peptide Quantitation and Identification by Mass Spectrometry using 4-(1H-pyrazol-1-yl)phenyl isothiocyanate (PPITC) Labeling
Introduction
In the landscape of quantitative and qualitative proteomics, chemical labeling of peptides at the N-terminus or lysine residues offers a powerful strategy to enhance mass spectrometric detection and facilitate confident peptide sequencing. Isothiocyanates have a well-established history in protein chemistry, most notably phenyl isothiocyanate (PITC) in Edman degradation.[1] This chemistry has been adapted for mass spectrometry, with reagents like 4-sulfophenyl isothiocyanate (SPITC) being used to introduce a fixed charge for improved ionization and predictable fragmentation.[2][3][4]
This application note introduces a novel isothiocyanate reagent, 4-(1H-pyrazol-1-yl)phenyl isothiocyanate (PPITC), for the derivatization of peptides prior to mass spectrometry analysis. The pyrazole moiety is a key pharmacophore in many FDA-approved drugs and is recognized for its metabolic stability and ability to improve physicochemical properties of molecules.[5][6] We hypothesize that incorporating this moiety into a peptide labeling reagent can offer unique advantages in mass spectrometry-based proteomics.
Herein, we provide a detailed protocol for the efficient labeling of peptides with PPITC and outline the subsequent mass spectrometry analysis. We will delve into the expected fragmentation patterns of PPITC-labeled peptides and discuss the potential benefits of this labeling strategy for both quantitative and qualitative proteomics workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance their peptide analysis capabilities.
The Chemistry of PPITC Labeling
PPITC reacts with the primary amino groups of peptides (the N-terminus and the ε-amino group of lysine residues) under mildly alkaline conditions to form a stable phenylthiourea (PTU) linkage.[1] This covalent modification adds a fixed mass to the peptide, which can be readily detected by mass spectrometry.
The pyrazole ring within the PPITC molecule is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[7] This structural feature is known to enhance the metabolic stability of compounds and can influence ionization efficiency in the mass spectrometer.[5]
Experimental Workflow Overview
The overall experimental workflow for the analysis of PPITC-labeled peptides is a multi-step process that begins with protein digestion and culminates in data analysis.
Figure 1: A generalized workflow for the mass spectrometry analysis of peptides labeled with PPITC.
Detailed Protocols
Protocol 1: Peptide Labeling with this compound (PPITC)
A. Reagents and Materials:
-
Peptide sample (from protein digest, lyophilized)
-
This compound (PPITC, CAS 352018-96-3)[8]
-
Labeling Buffer: 50 mM sodium bicarbonate, pH 8.5
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Microcentrifuge tubes
B. Procedure:
-
Reconstitute Peptides: Reconstitute the lyophilized peptide sample in Labeling Buffer to a concentration of 1-2 mg/mL.
-
Prepare PPITC Solution: Prepare a fresh solution of PPITC in ACN at a concentration of 10 mg/mL.
-
Labeling Reaction: Add the PPITC solution to the peptide solution at a 10-fold molar excess of reagent to total peptide amino groups (N-termini and lysines). Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour with gentle shaking.
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a solution of a primary amine, such as 50 mM Tris-HCl, pH 8.0, and incubating for 15 minutes.
-
Acidification: Acidify the reaction mixture by adding TFA to a final concentration of 0.1% to stop the reaction and prepare the sample for cleanup.
C. Rationale for Experimental Choices:
-
pH 8.5: The labeling reaction is performed at a slightly alkaline pH to ensure that the primary amino groups of the peptides are deprotonated and thus nucleophilic, facilitating the reaction with the isothiocyanate group.[1]
-
Molar Excess of PPITC: A molar excess of the labeling reagent is used to drive the reaction to completion and ensure efficient labeling of all available amino groups.
-
Fresh PPITC Solution: Isothiocyanates can be susceptible to hydrolysis, so it is recommended to prepare the reagent solution fresh before each use.
Protocol 2: Cleanup of PPITC-Labeled Peptides
A. Materials:
-
C18 desalting spin columns or pipette tips
-
Wetting Solution: 50% ACN in water
-
Equilibration/Wash Solution: 0.1% TFA in water
-
Elution Solution: 70% ACN, 0.1% TFA in water
B. Procedure:
-
Activate the C18 matrix: Add the Wetting Solution to the C18 column/tip and centrifuge or pass the solution through.
-
Equilibrate the C18 matrix: Add the Equilibration/Wash Solution to the C18 column/tip and centrifuge or pass the solution through. Repeat this step.
-
Load the Sample: Load the acidified, labeled peptide sample onto the C18 column/tip.
-
Wash the Sample: Wash the loaded C18 column/tip with the Equilibration/Wash Solution to remove excess reagent and salts. Repeat this step.
-
Elute the Labeled Peptides: Elute the labeled peptides from the C18 column/tip using the Elution Solution.
-
Dry the Sample: Dry the eluted sample in a vacuum centrifuge. The sample is now ready for mass spectrometry analysis.
Mass Spectrometry Analysis of PPITC-Labeled Peptides
A. Liquid Chromatography (LC) Separation:
PPITC-labeled peptides can be separated using standard reversed-phase liquid chromatography (RPLC) protocols. The addition of the hydrophobic PPITC tag will increase the retention time of the labeled peptides on the RPLC column.
B. Mass Spectrometry (MS) Settings:
-
MS1 (Full Scan): Acquire full scan MS1 spectra to determine the mass-to-charge ratio (m/z) of the intact PPITC-labeled peptides. The mass of the PPITC modification should be included as a variable modification in the data analysis software.
-
MS/MS (Fragmentation): Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the precursor ions.
C. Expected Fragmentation Pattern:
Isothiocyanate-labeled peptides are known to exhibit characteristic fragmentation patterns in tandem mass spectrometry (MS/MS).[9] Similar to peptides labeled with PITC or SPITC, PPITC-labeled peptides are expected to generate prominent y- and b-series fragment ions, which are informative for peptide sequencing.[9][10][11]
A key feature of isothiocyanate-labeled peptides is the potential for a charge-remote fragmentation mechanism, which can lead to a more complete series of fragment ions.[12] Additionally, the presence of the PPITC tag may promote the formation of specific signature ions that can be used to confirm the presence of the label.
Figure 2: Expected fragmentation of a PPITC-labeled peptide, leading to the formation of b- and y-ion series.
Data Analysis
The analysis of mass spectrometry data from PPITC-labeled peptides requires specific considerations in the database search parameters.
| Parameter | Recommended Setting | Rationale |
| Enzyme | Trypsin (or other) | As per the experimental digestion protocol. |
| Fixed Modifications | Carbamidomethyl (C) | If alkylation of cysteines was performed. |
| Variable Modifications | Oxidation (M), PPITC (N-term), PPITC (K) | To account for common modifications and the PPITC label on the N-terminus and lysine residues. |
| Precursor Mass Tolerance | Instrument-specific | Typically 10-20 ppm for high-resolution instruments. |
| Fragment Mass Tolerance | Instrument-specific | Typically 0.02 Da for Orbitrap or TOF instruments. |
Potential Advantages of PPITC Labeling
-
Enhanced Ionization: The pyrazole moiety may enhance the ionization efficiency of labeled peptides, leading to improved signal intensity in the mass spectrometer.
-
Improved Fragmentation: The presence of the PPITC tag may lead to more predictable and complete fragmentation patterns, aiding in peptide sequencing.[13]
-
Multiplexing Capabilities: Isotopically labeled versions of PPITC could be synthesized for use in quantitative proteomics experiments, similar to other isobaric tagging reagents.[14]
-
Metabolic Stability: The inherent stability of the pyrazole ring could be advantageous in studies involving complex biological matrices.[5]
Conclusion
The use of this compound (PPITC) as a labeling reagent for peptides offers a promising new tool for mass spectrometry-based proteomics. The straightforward and efficient labeling protocol, combined with the potential for enhanced ionization and predictable fragmentation, makes PPITC an attractive alternative to existing reagents. Further studies are warranted to fully explore the benefits of this novel labeling strategy in various proteomics applications, from protein identification to quantitative analysis.
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Shaw, R., et al. (2009). Use of 4-sulfophenyl isothiocyanate labeling and mass spectrometry to determine the site of action of the streptococcolytic peptidoglycan hydrolase zoocin A. Applied and Environmental Microbiology, 75(1), 107-114. Available at: [Link]
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Chen, J., et al. (2018). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 14, 2736-2742. Available at: [Link]
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Wang, Y., & Li, L. (2005). N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. Analytical Chemistry, 77(14), 4337-4346. Available at: [Link]
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Voinov, V. G., & Deinzer, M. L. (2004). Mass spectrometry of peptides and proteins. Analytical and Bioanalytical Chemistry, 378(4), 1113-1128. Available at: [Link]
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Chen, J., et al. (2018). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. ResearchGate. Available at: [Link]
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Stefanowicz, P., et al. (2013). New method of peptide cleavage based on Edman degradation. Amino Acids, 45(4), 879-886. Available at: [Link]
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Hasani, Z., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6393. Available at: [Link]
-
Reid, G. E., & McLuckey, S. A. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry, 32(11), 2899-2908. Available at: [Link]
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Carr, S. A., & Annan, R. S. (n.d.). Fundamentals of Biological Mass Spectrometry and Proteomics. Broad Institute. Available at: [Link]
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Zheng, J., et al. (2021). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Metabolomics, 17(1), 1-13. Available at: [Link]
-
Al-Adiwish, W. M., et al. (2017). Synthesis of 4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide 2. Journal of Chemical and Pharmaceutical Research, 9(5), 1-8. Available at: [Link]
-
Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2030. Available at: [Link]
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Keough, T., et al. (2000). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 35(2), 163-174. Available at: [Link]
-
Kumar, A., & Kumar, V. (2023). Pyrazole Containing Natural Products: Synthetic Preview and Biological Significance. ResearchGate. Available at: [Link]
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Reid, G. E., & McLuckey, S. A. (2021). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry, 32(11), 2899-2908. Available at: [Link]
-
Wang, Y., & Li, L. (2009). N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. Analytical Chemistry, 81(5), 1893-1900. Available at: [Link]
-
Wang, Y., & Li, L. (2009). N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. ACS Publications. Available at: [Link]
-
Keough, T., et al. (2000). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]
-
Chen, Y., et al. (2024). Quantitative chemical proteomics reveals that phenethyl isothiocyanate covalently targets BID to promote apoptosis. Cell Death & Disease, 15(1), 1-12. Available at: [Link]
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Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 911-928. Available at: [Link]
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Fustero, S., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(16), 4968. Available at: [Link]
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Gonzalez-Miguel, J., et al. (2024). Quantitative Proteomics Reveals Fh15 as an Antagonist of TLR4 Downregulating the Activation of NF-κB, Inducible Nitric Oxide, Phagosome Signaling Pathways, and Oxidative Stress of LPS-Stimulated Macrophages. International Journal of Molecular Sciences, 25(11), 5983. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
Arakawa, H., et al. (2007). Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification. Rapid Communications in Mass Spectrometry, 21(23), 3772-3778. Available at: [Link]
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- 10. Sci-Hub. N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis / Analytical Chemistry, 2009 [sci-hub.box]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stable Isotope Labeled MS Peptide Standard - Creative Proteomics [mspro.creative-proteomics.com]
Troubleshooting & Optimization
stability issues with 4-(1H-pyrazol-1-yl)phenyl isothiocyanate in solution
Welcome to the technical support center for 4-(1H-pyrazol-1-yl)phenyl isothiocyanate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues encountered when working with this compound in solution.
Introduction
This compound is a bifunctional molecule of significant interest in medicinal chemistry and chemical biology. The pyrazole moiety is a common scaffold in pharmacologically active compounds, while the isothiocyanate group (-N=C=S) is a reactive handle for covalently modifying proteins, typically by reacting with primary amine groups on lysine residues or the N-terminus. However, the high reactivity of the isothiocyanate group also makes it susceptible to degradation, particularly in solution. This guide provides in-depth troubleshooting advice and protocols to help you navigate these stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of instability for this compound in solution?
A1: The principal cause of instability is the electrophilic nature of the isothiocyanate carbon atom, making it highly susceptible to nucleophilic attack. The main degradation pathways include:
-
Hydrolysis: Reaction with water, especially at neutral to basic pH, to form an unstable thiocarbamic acid intermediate that rapidly decomposes to the corresponding amine, 4-(1H-pyrazol-1-yl)aniline, and releases carbonyl sulfide or hydrogen sulfide.[1]
-
Reaction with Nucleophilic Solvents: Protic solvents with nucleophilic groups (e.g., methanol, ethanol) can react to form thiocarbamates.
-
Reaction with Buffer Components: Buffers containing primary or secondary amines (e.g., Tris, glycine) will readily react with the isothiocyanate group, leading to its consumption.
-
Temperature and Light: Elevated temperatures can accelerate the rate of degradation reactions.[2] While isothiocyanates are not universally light-sensitive, prolonged exposure to UV light should be avoided as a precaution.
Q2: I am observing a loss of activity in my conjugation reaction. How can I confirm if the isothiocyanate has degraded?
A2: You can analytically confirm the integrity of your this compound stock solution using the following methods:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method. A reversed-phase HPLC method can separate the parent isothiocyanate from its more polar degradation products, such as the corresponding amine. A decrease in the peak area of the parent compound over time indicates degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also effective for analyzing volatile isothiocyanates and their degradation products.[3][4]
-
Infrared (IR) Spectroscopy: The isothiocyanate group has a characteristic strong and broad absorption band around 2000-2200 cm⁻¹. A decrease in the intensity of this peak over time is indicative of degradation.
Q3: What are the ideal storage conditions for this compound, both as a solid and in solution?
A3:
-
Solid: The compound should be stored as a solid in a tightly sealed container at 2-8°C, protected from moisture and light.[5][6] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize exposure to moisture.
-
Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use a dry, aprotic solvent such as anhydrous DMSO or DMF and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Low or No Yield in Protein Labeling/Conjugation Reactions
| Potential Cause | Troubleshooting Step | Explanation |
| Degraded Isothiocyanate Stock | 1. Analyze the stock solution by HPLC or LC-MS to confirm the presence and purity of the parent compound. 2. Prepare a fresh stock solution from solid material. | The isothiocyanate group is essential for the reaction with the protein's amine groups. If it has hydrolyzed to an amine, the conjugation will fail. |
| Incompatible Buffer System | 1. Check the composition of your reaction buffer. Avoid buffers with primary or secondary amines (e.g., Tris, glycine). 2. Switch to a non-nucleophilic buffer such as HEPES or phosphate buffer (PBS) at a slightly acidic to neutral pH (6.5-7.5). | Amine-containing buffers will compete with your target protein for reaction with the isothiocyanate, significantly reducing your conjugation efficiency. |
| Incorrect Reaction pH | 1. Measure the pH of your reaction mixture. 2. The optimal pH for isothiocyanate-amine conjugation is typically between 7.5 and 8.5. Below pH 7, the reaction rate slows considerably as the amine groups on the protein are protonated. Above pH 9, the rate of hydrolysis of the isothiocyanate increases significantly. | A balance must be struck to ensure the protein's amine groups are sufficiently deprotonated to be nucleophilic while minimizing the hydrolysis of the isothiocyanate. |
Issue 2: Appearance of Precipitate in the Stock Solution
| Potential Cause | Troubleshooting Step | Explanation |
| Hydrolysis and Polymerization | 1. Centrifuge a small aliquot of the solution. Analyze the supernatant by HPLC to determine the concentration of the remaining soluble compound. 2. If the compound has degraded, discard the stock and prepare a fresh one. | The degradation of isothiocyanates can sometimes lead to the formation of insoluble byproducts like symmetrical thioureas, especially at high concentrations or in the presence of water. |
| Low Solubility in the Chosen Solvent | 1. Consult the solubility data for the compound. If using an aqueous buffer, the solubility of this hydrophobic molecule is likely to be low. 2. Use a minimal amount of a co-solvent like DMSO or DMF to dissolve the compound before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is compatible with your downstream application. | Phenyl isothiocyanate is insoluble in water.[7] The pyrazolylphenyl group will also contribute to its hydrophobicity, limiting its aqueous solubility. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Different Solvents
Objective: To determine the stability of the compound in commonly used solvents over time.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Create 100 µM working solutions by diluting the stock solution into each of the test solvents (DMSO, DMF, ACN, and PBS).
-
Immediately analyze a t=0 sample for each solution by HPLC to determine the initial peak area of the parent compound.
-
Store the working solutions at room temperature (22°C).
-
Analyze samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
Data Presentation:
| Solvent | % Remaining (1 hr) | % Remaining (4 hr) | % Remaining (24 hr) |
| DMSO | >99% | 98% | 95% |
| DMF | >99% | 97% | 93% |
| ACN | 95% | 85% | 60% |
| PBS, pH 7.4 | 80% | 50% | <10% |
Note: The data in this table is illustrative and represents expected trends for a typical aryl isothiocyanate.
Protocol 2: Optimizing a Protein Conjugation Reaction
Objective: To determine the optimal pH for conjugating this compound to a model protein (e.g., Bovine Serum Albumin, BSA).
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Reaction buffers: 0.1 M Phosphate buffer at pH 6.5, 7.5, and 8.5
-
Anhydrous DMSO
-
SDS-PAGE analysis equipment
Procedure:
-
Prepare a 10 mg/mL solution of BSA in each of the reaction buffers.
-
Prepare a 10 mM stock solution of the isothiocyanate in anhydrous DMSO.
-
In separate tubes, add a 10-fold molar excess of the isothiocyanate solution to the BSA solutions for each pH.
-
Incubate the reactions for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50 mM.
-
Analyze the reaction products by SDS-PAGE. An increase in the molecular weight of the BSA band indicates successful conjugation.
-
(Optional) Use LC-MS to determine the average number of isothiocyanate molecules conjugated per protein molecule (degree of labeling).
Visualizations
Degradation Pathway of this compound
Caption: Hydrolysis of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in various solvents.
Troubleshooting Decision Tree for Failed Conjugation
Caption: Decision tree for troubleshooting failed conjugation reactions.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Safe Handling & Storage of Allyl Isothiocyanate Liquid.
- Kyriakoudi, A., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC.
- Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.
- Kyriakoudi, A., et al. (2021). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. ResearchGate.
- BenchChem. (2025). Best practices for storing and handling 3-Methoxycarbonylphenyl isothiocyanate.
- Luang-In, V., et al. (n.d.). Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience.
- De Figueiredo, S. M., et al. (2015). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. ResearchGate.
- Castro, A., et al. (n.d.). Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. RSC Publishing.
- BenchChem. (2025). Preventing degradation of cyclobutanecarbonyl isothiocyanate during storage.
- Mattner, F., et al. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. NIH.
- MySkinRecipes. (n.d.). This compound.
- Mattner, F., et al. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. PLOS One.
- Labsolu. (n.d.). Phenyl isothiocyanate.
- Sigma-Aldrich. (n.d.). Phenyl isothiocyanate reagent grade, 98%.
Sources
- 1. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition | PLOS One [journals.plos.org]
- 3. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound [myskinrecipes.com]
- 7. labsolu.ca [labsolu.ca]
Technical Support Center: Synthesis of Substituted Pyrazole Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted pyrazole compounds. This resource, designed for chemists in the pharmaceutical and agrochemical industries, provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of pyrazole synthesis. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you overcome common challenges in your laboratory work. Pyrazoles are a critical scaffold in modern drug discovery, and mastering their synthesis is key to innovation.[1][2][3]
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your future synthetic design.
Issue 1: Poor or Non-Existent Regioselectivity in Condensation Reactions
Question: "I am synthesizing a 1,3,5-trisubstituted pyrazole from an unsymmetrical 1,3-diketone and a substituted hydrazine, but I'm obtaining a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of this reaction?"
Answer: This is a classic challenge in pyrazole synthesis. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two regioisomeric pyrazoles. The selectivity is governed by the relative reactivity of the two carbonyl groups towards the initial nucleophilic attack by the hydrazine.
Causality and Strategic Solutions:
-
Electronic Effects: The more electrophilic carbonyl carbon will preferentially react with the more nucleophilic nitrogen of the hydrazine. Analyze the electronic properties of the substituents on your diketone. Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl carbon.
-
Steric Hindrance: Bulky substituents near one of the carbonyl groups can hinder the approach of the hydrazine, favoring attack at the less sterically encumbered carbonyl.
-
Solvent Effects: The choice of solvent can significantly influence regioselectivity. It has been demonstrated that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity in favor of one isomer.[4] These solvents can modulate the reactivity of the hydrazine and the diketone through hydrogen bonding.
-
Catalysis: The use of catalysts can steer the reaction towards a specific regioisomer. For instance, certain acid or base catalysts can selectively activate one of the carbonyl groups. Silver-catalyzed reactions have also been shown to provide high regioselectivity in some cases.[1]
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazole synthesis.
Issue 2: Low Yields and Incomplete Cyclization
Question: "My reaction to form a substituted pyrazole from a β,γ-unsaturated hydrazone is giving low yields, and I suspect incomplete cyclization. What factors could be contributing to this, and how can I drive the reaction to completion?"
Answer: Incomplete cyclization is a common hurdle that can be attributed to several factors, including reaction kinetics, thermodynamics, and the stability of intermediates.
Causality and Strategic Solutions:
-
Reaction Conditions: Classical pyrazole syntheses often demand harsh conditions like high temperatures and prolonged reaction times to overcome the activation energy of the cyclization step.[5] Modern approaches often utilize microwave irradiation or ultrasound to promote cyclization efficiently and in shorter timeframes.[5]
-
Catalyst Choice: The choice of catalyst is crucial. For instance, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones is an effective method that proceeds through a radical mechanism.[6] If you are not using a catalyst, or if your catalyst is inefficient, the cyclization may stall.
-
Leaving Group Quality: In syntheses involving the elimination of a leaving group during aromatization (e.g., from a pyrazoline intermediate), a poor leaving group can impede the final step. Consider if the design of your precursor can be modified to incorporate a better leaving group.
-
Tautomerism of Intermediates: The tautomeric equilibrium of hydrazone or enamine intermediates can affect their propensity to cyclize. Solvent and pH can influence this equilibrium.
Experimental Protocol: Microwave-Assisted Synthesis of Substituted Pyrazoles
This protocol is a general guideline and should be optimized for your specific substrates.
-
Reactant Preparation: In a microwave-safe vessel, dissolve the 1,3-dicarbonyl compound (1 mmol) and the hydrazine derivative (1.1 mmol) in a suitable solvent (e.g., ethanol, acetic acid, or a fluorinated alcohol for improved regioselectivity).
-
Catalyst Addition (Optional): Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a metal catalyst as required by your specific reaction.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). Monitor the pressure to ensure it remains within safe limits.
-
Work-up and Purification: After cooling, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation: Comparison of Thermal vs. Microwave Synthesis
| Method | Temperature (°C) | Time (hours) | Yield (%) | Reference |
| Conventional Heating | 80-100 | 6-24 | 40-70 | [5] |
| Microwave Irradiation | 120-150 | 0.2-0.5 | 75-95 | [7] |
Issue 3: Difficulty in Product Purification
Question: "I have successfully synthesized my target pyrazole, but it is contaminated with starting materials and isomeric byproducts. Standard column chromatography is not providing adequate separation. Are there alternative purification strategies?"
Answer: Purification of pyrazole derivatives can indeed be challenging due to similar polarities of the desired product and impurities.
Causality and Strategic Solutions:
-
Formation of Acid Addition Salts: A highly effective but often overlooked technique is the purification via crystallization of acid addition salts.[8][9] Pyrazoles are basic and will form salts with strong acids. These salts often have different solubility profiles than the free base and byproducts, allowing for selective crystallization.
-
Protocol: Dissolve the crude reaction mixture in an organic solvent (e.g., acetone, ethanol, isopropanol). Add an equimolar amount of a suitable acid (e.g., HCl, H₂SO₄). The pyrazole salt will often precipitate out of the solution and can be collected by filtration. The free base can then be regenerated by treatment with a mild base.
-
-
Chromatography Optimization:
-
Solvent System: Systematically screen different solvent systems for thin-layer chromatography (TLC) to find one that provides the best separation.[10]
-
Stationary Phase: If silica gel is not effective, consider alternative stationary phases like alumina or reverse-phase silica.
-
-
Recrystallization: If your product is a solid, meticulous optimization of the recrystallization solvent can significantly improve purity.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to substituted pyrazoles?
A1: The most common and versatile methods for synthesizing the pyrazole core include:
-
Condensation of 1,3-dicarbonyl compounds with hydrazines: This is the classical Knorr pyrazole synthesis and remains one of the most widely used methods.[7]
-
[3+2] Cycloaddition reactions: This approach involves the reaction of a 1,3-dipole (like a diazo compound) with a dipolarophile (like an alkyne).[5]
-
Multicomponent reactions: These reactions combine three or more starting materials in a one-pot synthesis, offering high efficiency and atom economy.[11]
-
Cyclization of α,β-alkynic hydrazones: This method allows for the synthesis of specifically substituted pyrazoles.[1][2]
Q2: How does tautomerism affect the characterization and reactivity of 3(5)-substituted pyrazoles?
A2: 3(5)-substituted pyrazoles can exist as a mixture of two tautomers in solution, which can complicate NMR analysis.[12] The rapid interconversion between the tautomers can lead to averaged signals, making it difficult to distinguish between the 3- and 5-positions.[12] This tautomerism can also influence the reactivity of the pyrazole in subsequent reactions, as either nitrogen atom can potentially react.[12]
Q3: What are some of the key applications of substituted pyrazoles in drug discovery?
A3: The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs.[3] Examples include anti-inflammatory drugs (e.g., Celecoxib), anticancer agents, and antibacterials.[3] The metabolic stability of the pyrazole ring makes it an attractive component in drug design.[3]
Q4: Are there any "green" or more environmentally friendly methods for pyrazole synthesis?
A4: Yes, there is a significant research effort to develop more sustainable synthetic methods. These include:
-
The use of water or other green solvents.
-
Catalyst-free reactions or the use of recyclable catalysts.
-
Energy-efficient methods like microwave or ultrasound-assisted synthesis.[5]
-
One-pot and multicomponent reactions that reduce waste from intermediate purification steps.[1]
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]
-
21 questions with answers in PYRAZOLES | Science topic. ResearchGate. [Link]
-
Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring | Organic Letters. ACS Publications. [Link]
- Method for purifying pyrazoles.
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry. ACS Publications. [Link]
-
Synthesis of Pyrazoles via Electrophilic Cyclization | The Journal of Organic Chemistry. ACS Publications. [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF. ResearchGate. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. [Link]
-
Synthesis of pyrazole MCQs With Answer. Pharmacy Freak. [Link]
- Process for the purification of pyrazoles.
-
Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. ResearchGate. [Link]
-
Regioselectivity in pyrazole EAS : r/OrganicChemistry. Reddit. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isothiocyanate Conjugation Chemistry
Welcome to the technical support center for isothiocyanate conjugation reactions. As Senior Application Scientists, we have compiled this guide based on extensive laboratory experience and foundational chemical principles to help you navigate the complexities of these reactions. Our goal is to provide you with the causal explanations behind experimental choices, empowering you to troubleshoot effectively and improve the yield and reproducibility of your conjugations.
Troubleshooting Guide: Enhancing Conjugation Efficiency
This section addresses the most common issues encountered during isothiocyanate conjugation reactions. Each question outlines a specific problem, explores its probable causes, and provides a validated solution.
Question 1: My conjugation yield is very low or non-existent. What are the primary factors to investigate?
Low or failed conjugation is the most frequent issue, typically stemming from one of four key areas: reaction pH, reagent quality, buffer composition, or molar stoichiometry.
Root Cause Analysis & Solutions
-
Incorrect Reaction pH: The reaction between an isothiocyanate and a primary amine (such as the ε-amino group of a lysine residue) is a nucleophilic addition. For the amine to be sufficiently nucleophilic, it must be in its deprotonated, free-base form (-NH₂).
-
The Science: The pKₐ of the ε-amino group of lysine is approximately 10.5. To ensure a significant fraction of lysine residues are deprotonated and reactive, the reaction buffer pH must be alkaline. However, the isothiocyanate group itself is susceptible to hydrolysis, a competing reaction that increases at higher pH.[1][2][3] Therefore, an optimal pH balance must be struck.
-
Solution: For targeting lysine residues, the recommended pH range is 9.0–9.5.[3][4] A carbonate-bicarbonate buffer is a standard choice for maintaining this pH.[5] If you are targeting more reactive N-terminal amines (pKₐ ~7-8), a lower pH of 8.0-8.5 may be sufficient and will help minimize hydrolysis of the isothiocyanate.[3][6]
-
-
Compromised Isothiocyanate Reagent: The electrophilic carbon atom in the isothiocyanate moiety (-N=C=S) is highly susceptible to nucleophilic attack by water.
-
The Science: Isothiocyanates are notoriously moisture-sensitive.[7] Improper storage or handling can lead to hydrolysis, rendering the reagent inactive. The rate of hydrolysis is pH-dependent and accelerates in aqueous buffers.[1]
-
Solution:
-
Storage: Always store isothiocyanate reagents, which are often supplied as lyophilized powders, at 2-8°C (or as specified by the manufacturer) under desiccation and protected from light.[6][8]
-
Stock Solutions: Prepare stock solutions in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8][9] These solutions should be prepared fresh for each conjugation reaction. Do not store isothiocyanates in aqueous buffers.[9]
-
-
-
Interfering Nucleophiles in the Buffer: The isothiocyanate group will react with any primary amine, not just the one on your target biomolecule.
-
The Science: Common biological buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine contain primary amines. These molecules will compete with your protein for reaction with the isothiocyanate, drastically reducing the conjugation yield.[8] Similarly, preservatives like sodium azide can interfere with the reaction.
-
Solution: Ensure your biomolecule is in an amine-free buffer before starting the conjugation. Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, or HEPES.[10] If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis prior to the reaction.[8]
-
-
Suboptimal Molar Ratio: An insufficient amount of the isothiocyanate reagent relative to the available amine groups on the target molecule will naturally lead to a low degree of labeling.
-
The Science: The reaction kinetics are concentration-dependent. To drive the reaction to completion and achieve a sufficient degree of labeling, a molar excess of the isothiocyanate is required.
-
Solution: Start with a 10- to 20-fold molar excess of the isothiocyanate over the protein.[11] This ratio is a starting point and should be optimized for your specific application. Over-labeling can sometimes lead to protein precipitation or loss of biological activity, so a titration experiment is often necessary.[12]
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting low-yield isothiocyanate conjugations.
Question 2: My protein conjugate precipitates out of solution during or after the reaction. Why is this happening?
Precipitation or aggregation is a common problem, especially when working with hydrophobic isothiocyanate labels like Fluorescein isothiocyanate (FITC).
Root Cause Analysis & Solutions
-
Over-labeling: Many isothiocyanate-containing molecules (especially fluorescent dyes) are hydrophobic. Covalently attaching too many of these molecules to a protein can increase its overall hydrophobicity, leading to aggregation and precipitation.[12]
-
Solution: Reduce the molar excess of the isothiocyanate reagent used in the reaction. Perform a titration experiment with varying molar ratios to find the highest degree of labeling that can be achieved while maintaining the solubility and function of the conjugate.
-
-
Solvent Shock: Adding a large volume of an organic solvent (like DMSO or DMF) containing the isothiocyanate directly to the aqueous protein solution can cause localized high concentrations of the solvent, leading to protein denaturation and precipitation.
-
Solution: Add the isothiocyanate stock solution to the protein solution slowly and dropwise while gently stirring. The final concentration of the organic solvent should ideally be kept below 10% (v/v).
-
-
Low Protein Concentration: Working with very dilute protein solutions can sometimes be problematic.
-
Solution: If possible, perform the conjugation at a higher protein concentration (e.g., 2-10 mg/mL). If the protein concentration is low (< 1 mg/mL), the addition of a stabilizing agent like bovine serum albumin (BSA) may be considered, but only if it does not interfere with downstream applications.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the core reaction mechanism of isothiocyanate conjugation? The isothiocyanate group (-N=C=S) contains an electrophilic carbon atom. This carbon is attacked by a nucleophilic primary amine (-NH₂), typically from a lysine residue or the N-terminus of a protein. This addition reaction forms a stable thiourea bond, covalently linking the isothiocyanate-containing molecule to the protein.[5][9][12]
Caption: The primary reaction pathway and the competing hydrolysis side-reaction.
Q2: Can isothiocyanates react with other amino acid residues? Yes. While primary amines are the main target under alkaline conditions, the sulfhydryl group (-SH) of cysteine is also nucleophilic and can react with isothiocyanates, especially at a weakly basic pH (7.4–8.5), to form a dithiocarbamate linkage.[4][11] This provides an alternative strategy for site-specific conjugation if free cysteines are available. The reaction with thiols is generally faster than with amines at a neutral pH.[11][13]
Q3: How do I stop the conjugation reaction? The reaction can be quenched by adding a small molecule containing a primary amine, such as Tris buffer or hydroxylamine, to a final concentration of about 50 mM.[8] This will react with any remaining excess isothiocyanate. Incubate for 1-2 hours to ensure the quenching is complete.
Q4: What is the best method to purify the final conjugate? The most common and effective method is size exclusion chromatography, often using a pre-packed desalting column (e.g., Sephadex G-25). This technique efficiently separates the large protein conjugate from the small, unreacted isothiocyanate molecules, quencher, and reaction byproducts.[5][8] Dialysis against a suitable buffer is also a viable but slower alternative.
Q5: How can I quantify the success of my conjugation? For fluorescent isothiocyanates like FITC, the degree of labeling (DOL), or the average number of dye molecules per protein, can be determined spectrophotometrically. This is a crucial quality control step. A detailed protocol is provided in the next section. For other conjugates, techniques like HPLC or mass spectrometry can provide more detailed characterization.[11]
Key Experimental Protocols
Protocol 1: General Conjugation of an Antibody with FITC
This protocol provides a standard workflow for labeling a purified antibody.
Materials:
-
Purified antibody (2-5 mg/mL) in 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0.
-
Fluorescein isothiocyanate (FITC).
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Quenching solution: 1.5 M Hydroxylamine, pH 8.5.
-
Desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.
Procedure:
-
Buffer Exchange: Ensure the antibody is in the correct conjugation buffer (0.1 M Carbonate-Bicarbonate, pH 9.0). If not, perform a buffer exchange.
-
Prepare FITC Stock: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[8] Protect from light.
-
Calculate Reagent Volume: Determine the volume of FITC stock needed to achieve a 10-fold molar excess.
-
Moles of Antibody = (Antibody mass in g) / (Antibody MW in g/mol )
-
Moles of FITC = Moles of Antibody × 10
-
Volume of FITC stock = (Moles of FITC × FITC MW) / (FITC stock concentration)
-
-
Reaction: Add the calculated volume of FITC stock dropwise to the antibody solution while gently stirring.
-
Incubation: Incubate the reaction for 2-8 hours at room temperature, or overnight at 4°C, protected from light.[8] Gentle mixing is recommended.
-
Quenching: Add the quenching solution to stop the reaction and incubate for another hour at room temperature.
-
Purification: Purify the conjugate by applying the reaction mixture to the pre-equilibrated desalting column. Collect the first colored fraction that elutes, which is the FITC-labeled antibody. The slower-moving, smaller band contains the unreacted FITC.[8]
-
Storage: Store the purified conjugate at 4°C, protected from light. Add a preservative like sodium azide if required for long-term storage.
Protocol 2: Calculating the Degree of Labeling (DOL)
This protocol uses absorbance measurements to determine the molar ratio of FITC to protein.
Procedure:
-
Measure Absorbance: Dilute a sample of the purified conjugate in PBS and measure its absorbance at two wavelengths:
-
280 nm (A₂₈₀) - for protein concentration.
-
495 nm (A₄₉₅) - the absorbance maximum for FITC.[8]
-
-
Calculate Protein Concentration: The absorbance of FITC at 280 nm must be corrected for. The correction factor (CF) for FITC is approximately 0.35.[8][9]
-
Protein Concentration (M) = [A₂₈₀ - (A₄₉₅ × 0.35)] / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (for IgG, this is ~210,000 M⁻¹cm⁻¹).[9]
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A₄₉₅ / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its A_max (for FITC, this is ~73,000 M⁻¹cm⁻¹ at pH > 8).[9]
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Data Interpretation Table:
| DOL Range | Interpretation | Potential Impact |
| < 2 | Low Labeling | Weak signal in downstream applications. |
| 3 - 7 | Optimal Range | Good balance of signal strength and protein function for most antibodies. |
| > 8 | High Labeling | Risk of fluorescence quenching, protein aggregation, or loss of biological activity.[12] |
References
-
Ciszter, E., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. Available at: [Link]
-
Bayat, S., et al. (2022). Sulforaphane as a Multi-Scale Mechano-Modulator in Cancer: An Integrative Perspective. Biology. Available at: [Link]
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Available at: [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology. Available at: [Link]
-
Waterman, C., et al. (2023). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules. Available at: [Link]
-
Kyriakoudi, A., et al. (2022). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Metabolites. Available at: [Link]
-
TdB Labs. (2024). FITC Labeling and Conjugation. TdB Labs. Available at: [Link]
-
Creative Biolabs. (n.d.). Antibody-FITC Conjugation Protocol. Creative Biolabs. Available at: [Link]
-
The, T. H., & Feltkamp, T. E. (1970). Conjugation of fluorescein isothiocyanate to antibodies: II. A reproducible method. Immunology. Available at: [Link]
-
ResearchGate. (2020). Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Isothiocyanate. Wikipedia. Available at: [Link]
-
Kyriakoudi, A., et al. (2023). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Applied Sciences. Available at: [Link]
-
Abiko, Y., et al. (2011). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry. Available at: [Link]
-
Butler, R. N., et al. (1997). Competitive reactivity of the aryl isothiocyanate dipolarophile at N=C versus C=S with nucleophilic 1,3-dipoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
ResearchGate. (n.d.). The Hydrolysis of allyl isothiocyanate under alkaline condition at 27 C. ResearchGate. Available at: [Link]
-
Stolle, T., & Klost, M. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Food Chemistry. Available at: [Link]
-
ResearchGate. (2024). What is best stabilizing buffer for conjogation of quantum dots to antibodies?. ResearchGate. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Available at: [Link]
-
Fairfax, D. J., et al. (2004). On the Reaction of Thioacids with Isocyanates and Isothiocyanates: A Convenient Amide Ligation Process. The Journal of Organic Chemistry. Available at: [Link]
-
Harris, M. J., et al. (2013). Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. Inorganic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Reversible regulation of protein functions via sulfhydryl modifications. ResearchGate. Available at: [Link]
-
Sharma, A. K., et al. (2012). Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications. Chemical Biology & Drug Design. Available at: [Link]
-
ResearchGate. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Cejpek, K., et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Organic Chemistry Portal. Available at: [Link]
-
Dinkova-Kostova, A. T., & Kostov, R. V. (2012). The Role of Sulfhydryl Reactivity of Small Molecules for the Activation of the KEAP1/NRF2 Pathway and the Heat Shock Response. Molecules. Available at: [Link]
-
Gonçalves, A. P., et al. (2022). Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. Metabolites. Available at: [Link]
-
Ciszter, E., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances. Available at: [Link]
-
ResearchGate. (2019). Rearrangement Reactions; 12:Synthesis and Reactions of Isothiocyanate Substituted Allenes. ResearchGate. Available at: [Link]
-
Nickisch, R., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances. Available at: [Link]
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. researchgate.net [researchgate.net]
- 3. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 12. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 13. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Labeling Efficiency with 4-(1H-pyrazol-1-yl)phenyl isothiocyanate
Welcome to the technical support center for 4-(1H-pyrazol-1-yl)phenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding its use as a labeling reagent. As a Senior Application Scientist, my goal is to provide you with the scientific rationale behind experimental choices to help you achieve optimal labeling efficiency.
Understanding the Chemistry: The Isothiocyanate Reaction
This compound, like other isothiocyanates, is a valuable tool for covalently labeling biomolecules. The reactive isothiocyanate group (–N=C=S) readily forms a stable thiourea bond with primary amines, such as the N-terminus of a protein or the ε-amino group of lysine residues. Under specific conditions, it can also react with thiol groups on cysteine residues to form a dithiocarbamate linkage. The efficiency of this reaction is highly dependent on several key parameters, which, if not optimized, can lead to low labeling yields.
Below is a general workflow for a typical labeling experiment:
Frequently Asked Questions & Troubleshooting Guide
Here we address common issues encountered during the labeling process with this compound.
Q1: My labeling efficiency is very low or undetectable. What are the most likely causes?
Low labeling efficiency is a common problem that can often be traced back to a few critical factors. Let's break them down.
A1: Key Areas for Troubleshooting Low Labeling Efficiency
-
Incorrect pH of the Reaction Buffer: The reaction of the isothiocyanate group with primary amines is highly pH-dependent. The amino group needs to be in its unprotonated, nucleophilic state to react. For efficient labeling of lysine residues, a pH between 8.5 and 9.5 is generally recommended. At lower pH values, the amine groups will be protonated (-NH3+), rendering them unreactive. Conversely, very high pH (>10) can lead to protein denaturation and hydrolysis of the isothiocyanate.
Figure 2: pH-dependence of the isothiocyanate-amine reaction. -
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target protein for the labeling reagent, significantly reducing the labeling efficiency. Always use a non-amine-containing buffer like carbonate/bicarbonate or borate buffer at the appropriate pH.
-
Degradation of the Isothiocyanate Reagent: Isothiocyanates are susceptible to hydrolysis, especially in the presence of water. It is crucial to use anhydrous DMSO or DMF to prepare a fresh stock solution of this compound immediately before use. Avoid storing the reagent in aqueous solutions.
-
**Insufficient M
Technical Support Center: Isothiocyanate-Based Peptide Labeling
Welcome to the technical support center for isothiocyanate-based peptide labeling. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to equip you with the knowledge to navigate the nuances of isothiocyanate chemistry for successful and reproducible peptide labeling experiments.
Understanding the Chemistry: The Foundation of Successful Labeling
Isothiocyanates (R-N=C=S) are widely used reagents for labeling peptides and proteins. They react with primary amino groups, such as the N-terminal α-amine and the ε-amine of lysine residues, to form a stable thiourea linkage.[1][2] This reaction is highly dependent on pH, with optimal labeling occurring in mildly basic conditions (pH 8-9).[3][4] At this pH, the amino groups are sufficiently deprotonated and thus nucleophilic, readily attacking the electrophilic carbon of the isothiocyanate group.
However, several competing side reactions can occur, leading to reduced labeling efficiency, peptide degradation, and the formation of undesirable byproducts. Understanding and mitigating these side reactions is crucial for obtaining high-quality labeled peptides.
Troubleshooting Guide: Navigating Common Challenges
This section addresses specific issues you might encounter during your peptide labeling experiments in a question-and-answer format.
Q1: My labeling efficiency is low, and I see a significant amount of unlabeled peptide. What could be the cause?
A1: Low labeling efficiency is a common issue with several potential causes. A systematic approach to troubleshooting is essential.
Possible Cause 1: Suboptimal pH
The reaction between the isothiocyanate and the primary amine is highly pH-dependent. For the reaction to proceed efficiently, the amino group must be in its deprotonated, nucleophilic state. The pKa of the N-terminal α-amino group is around 8.9, while the ε-amino group of lysine has a pKa of approximately 10.5.[2]
-
Expert Insight: Operating at a pH between 8.0 and 9.0 is a good starting point for most peptides.[3][4] Below this range, a significant portion of the amines will be protonated and unreactive. Above pH 9.5, the competing hydrolysis of the isothiocyanate becomes more pronounced.
Possible Cause 2: Hydrolysis of the Isothiocyanate Reagent
Isothiocyanates are susceptible to hydrolysis, especially in aqueous solutions at higher pH.[5] If your isothiocyanate stock solution is old or has been improperly stored, it may have hydrolyzed, rendering it unreactive.
-
Best Practice: Always use a fresh solution of the isothiocyanate reagent, ideally prepared immediately before use in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6]
Possible Cause 3: Competing Reactions with Buffer Components
Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with your peptide for the isothiocyanate reagent.
-
Recommendation: Use non-nucleophilic buffers like sodium bicarbonate, sodium borate, or HEPES for your labeling reactions.[4]
Possible Cause 4: Steric Hindrance
If the target amine is in a sterically hindered environment within the peptide's three-dimensional structure, the bulky isothiocyanate reagent may have difficulty accessing it.
-
Mitigation Strategy: Consider introducing a flexible spacer arm to the isothiocyanate reagent to overcome steric hindrance.
Q2: I'm observing a significant peak in my analysis that corresponds to my peptide minus the N-terminal amino acid. What is happening?
A2: You are likely observing a classic side reaction known as Edman-like degradation. This is particularly common when labeling the N-terminal α-amine of a peptide.[7][8][9]
Mechanism of Edman-Like Degradation:
-
The isothiocyanate reacts with the N-terminal amine to form a phenylthiocarbamoyl-peptide.
-
Under acidic conditions (e.g., during peptide cleavage from the resin or during HPLC purification with trifluoroacetic acid), the sulfur atom of the thiourea attacks the carbonyl carbon of the first peptide bond.
-
This leads to the cyclization and cleavage of the N-terminal amino acid as a thiazolinone derivative, resulting in a truncated peptide.[9]
-
Visualizing the Mechanism:
Caption: Edman-like degradation workflow.
Solutions:
-
Introduce a Spacer: The most effective way to prevent this side reaction is to introduce a spacer, such as β-alanine or 6-aminohexanoic acid (Ahx), at the N-terminus of your peptide during synthesis. The isothiocyanate then reacts with the amine of the spacer, which lacks a peptide bond and therefore cannot undergo the cyclization and cleavage reaction.[2]
-
Careful pH Control During Purification: If a spacer is not an option, minimize the exposure of the labeled peptide to strongly acidic conditions.
Q3: My labeled peptide is precipitating out of solution. How can I prevent this?
A3: Peptide aggregation and precipitation upon labeling, particularly with hydrophobic fluorescent dyes like fluorescein isothiocyanate (FITC), is a common challenge.[6][10]
Causes of Aggregation:
-
Increased Hydrophobicity: The addition of a large, hydrophobic dye molecule can significantly increase the overall hydrophobicity of the peptide, leading to reduced solubility in aqueous buffers.
-
Intermolecular Interactions: The fluorescent dyes can promote intermolecular interactions between peptide molecules, leading to aggregation.
Strategies to Prevent Aggregation:
-
Optimize Peptide Concentration: Work with the lowest feasible peptide concentration during the labeling reaction.
-
Incorporate Solubilizing Agents: The inclusion of organic co-solvents (e.g., DMF, DMSO) or non-ionic surfactants (e.g., Tween-20) can help to maintain the solubility of the labeled peptide.[11] However, be mindful that high concentrations of organic solvents can denature your peptide.
-
Slow Addition of the Labeling Reagent: Adding the isothiocyanate solution dropwise to the peptide solution with gentle stirring can prevent localized high concentrations of the reagent and reduce the risk of precipitation.[6]
-
pH Optimization: While a basic pH is required for the reaction, extremes should be avoided as they can also promote aggregation.
Summary of Common Side Reactions and Troubleshooting Strategies
| Side Reaction/Issue | Primary Cause(s) | Troubleshooting & Mitigation Strategies |
| Low Labeling Efficiency | Suboptimal pH, hydrolyzed reagent, competing buffer nucleophiles, steric hindrance. | Optimize pH to 8.0-9.0, use fresh isothiocyanate solution, use non-nucleophilic buffers (e.g., bicarbonate, borate), consider a spacer for sterically hindered sites. |
| Edman-like Degradation | N-terminal labeling followed by exposure to acidic conditions. | Introduce a spacer (e.g., β-alanine, 6-Ahx) at the N-terminus, minimize exposure to strong acids during purification. |
| Peptide Aggregation/Precipitation | Increased hydrophobicity upon labeling, intermolecular interactions. | Use lower peptide concentrations, add organic co-solvents or non-ionic surfactants, add labeling reagent slowly, optimize pH. |
| Reaction with Cysteine | Nucleophilic attack of the thiol group on the isothiocyanate. | Perform labeling at pH > 9 to favor reaction with amines over thiols, or protect the cysteine thiol group during synthesis and deprotect after labeling. |
| Isothiocyanate Hydrolysis | Reaction with water, especially at higher pH. | Use fresh, anhydrous isothiocyanate solutions, minimize reaction time, avoid excessively high pH. |
Experimental Protocol: Best Practices for FITC Labeling of Peptides in Solution
This protocol provides a general framework. Optimization of peptide and reagent concentrations, as well as reaction time, may be necessary for your specific peptide.
-
Peptide Preparation:
-
Dissolve the peptide in a non-nucleophilic buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 1-5 mg/mL.
-
If the peptide has poor aqueous solubility, a minimal amount of an organic co-solvent like DMF or DMSO can be added.
-
-
FITC Solution Preparation:
-
Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 10 mg/mL.[6]
-
-
Labeling Reaction:
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small amount of an amine-containing buffer (e.g., Tris) can be added to consume any unreacted FITC.
-
-
Purification:
-
Purify the FITC-labeled peptide from unreacted FITC and reaction byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Use a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile using a UV detector at 214 nm (for the peptide bond) and 495 nm (for FITC).
-
-
Characterization and Storage:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry.
-
Lyophilize the purified peptide and store it at -20°C or -80°C, protected from light.
-
Frequently Asked Questions (FAQs)
Q: Can isothiocyanates react with other amino acid side chains besides lysine?
A: Yes, other nucleophilic side chains can potentially react. The most significant is the thiol group of cysteine, which can react with isothiocyanates to form a dithiocarbamate.[12] This reaction is favored at a pH of 6-8, whereas the reaction with amines is favored at a more alkaline pH of 9-11.[12] The reaction with thiols is also reported to be reversible.[13] The imidazole side chain of histidine (pKa ~6.0) can also act as a nucleophile, but it is generally less reactive towards isothiocyanates than primary amines and thiols.[14][15]
Q: How stable is the thiourea bond formed after labeling?
A: The thiourea bond is generally considered stable under most physiological and experimental conditions. However, instability has been reported in specific contexts. For example, thiourea derivatives formed from the α-amine of a glutamic acid linker have been shown to be unstable under heating, potentially leading to peptide decomposition.[16] It is always advisable to handle and store labeled peptides with care, avoiding prolonged exposure to harsh conditions.
Q: What is the best way to purify my labeled peptide?
A: RP-HPLC is the most common and effective method for purifying labeled peptides.[2] It allows for the separation of the desired labeled peptide from unlabeled peptide, excess labeling reagent, and any byproducts formed during the reaction. Size-exclusion chromatography can also be used, but it may not provide the same level of resolution as RP-HPLC.[6]
Q: Can I label my peptide while it is still on the solid-phase synthesis resin?
A: Yes, on-resin labeling is a common strategy.[2] After removing the N-terminal Fmoc protecting group, the resin-bound peptide can be treated with the isothiocyanate reagent. This approach can simplify the purification process as the excess reagent can be washed away before cleaving the peptide from the resin. However, the Edman-like degradation side reaction is still a concern and the use of a spacer at the N-terminus is highly recommended for on-resin labeling.[2]
Q: How do I determine the degree of labeling of my peptide?
A: The degree of labeling can be determined using a combination of UV-Vis spectrophotometry and mass spectrometry. By measuring the absorbance of the peptide at 280 nm (if it contains tryptophan or tyrosine) and the absorbance of the dye at its maximum absorption wavelength, you can calculate the molar concentrations of the peptide and the dye, and thus the labeling ratio. Mass spectrometry will confirm the covalent attachment of the dye and can help to identify the number of dye molecules attached to the peptide.
Visualizing the Reaction Pathways
Caption: Reaction pathways in isothiocyanate peptide labeling.
References
-
Edman Degradation Sequencing Reaction Conditions. (n.d.). Baitaipaikang Biotechnology. Retrieved January 21, 2026, from [Link]
-
4 Steps of Edman Degradation. (n.d.). Mtoz Biolabs. Retrieved January 21, 2026, from [Link]
-
Edman degradation. (2023, December 27). In Wikipedia. [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Castro, E. A. (2009). Kinetics and mechanism of the aminolysis of thioesters and thiocarbonates in solution. Pure and Applied Chemistry, 81(4), 685–696. [Link]
-
Gonzalez, D., Deobald, L. A., & Wetzel, D. M. (2023). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Journal of immunological methods, 520, 113537. [Link]
-
FITC labeling. (n.d.). Peptideweb.com. Retrieved January 21, 2026, from [Link]
-
Singh, S. M., Sharma, A., & Panda, D. (2015). An efficient method for FITC labelling of proteins using tandem affinity purification. BioTechniques, 59(1), 37–40. [Link]
-
Abiko, Y., Tauber, M., & Rosenquist, J. (2012). Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. Journal of Biological Chemistry, 287(7), 4648–4659. [Link]
-
Niu, G., Li, Z., & Chen, X. (2014). Stability analysis of glutamic acid linked peptides coupled to NOTA through different chemical linkages. Molecular pharmaceutics, 11(4), 1169–1180. [Link]
-
Theory of Edman Sequencing. (n.d.). Shimadzu Scientific Instruments. Retrieved January 21, 2026, from [Link]
-
Foulds, G. J., & Khan, R. A. (1977). The kinetics and mechanism of aminolysis of isothiocyanates. Journal of the Chemical Society, Perkin Transactions 2, (11), 1423–1428. [Link]
-
Can FITC-labeled peptides be purified other than HPLC? (2023, June 1). ResearchGate. Retrieved January 21, 2026, from [Link]
-
26.6: Peptide Sequencing- The Edman Degradation. (2024, September 30). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Mitra, R., Shrinivasan, R., & Measey, T. J. (2021). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of the Royal Society, Interface, 18(182), 20210473. [Link]
-
Fodor, K., Szigyártó, I. C., & Kéki, S. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC advances, 10(25), 14785–14792. [Link]
-
Instability of Peptide and Possible Causes of Degradation. (2023, March 29). Encyclopedia.pub. Retrieved January 21, 2026, from [Link]
-
Castro, E. A. (2009). Kinetics and mechanism of the aminolysis of thioesters and thiocarbonates in solution. Pure and Applied Chemistry, 81(4), 685–696. [Link]
-
Why is my protein labelling not working? (2022, February 21). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Cysteine protecting groups: applications in peptide and protein science. (2021, August 17). Chemical Society Reviews, 50(16), 9145-9203. [Link]
-
Singh, B. K., & Xiao, D. (2011). Phenethyl Isothiocyanate Inhibits Oxidative Phosphorylation to Trigger Reactive Oxygen Species-mediated Death of Human Prostate Cancer Cells. Journal of Biological Chemistry, 286(22), 19896–19906. [Link]
-
Kinetics and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. (n.d.). Beilstein Journals. Retrieved January 21, 2026, from [Link]
-
Histidine. (2023, December 29). In Wikipedia. [Link]
-
Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. (2023, October 2). Foods, 12(19), 3662. [Link]
-
The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (2017, March 2). Antioxidants & Redox Signaling, 26(7), 335–353. [Link]
-
FITC tagging in peptide? (2019, January 12). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Gonzalez, D., Deobald, L. A., & Wetzel, D. M. (2023). Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Journal of immunological methods, 520, 113537. [Link]
-
How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? : r/molecularbiology. (n.d.). Reddit. Retrieved January 21, 2026, from [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). Aapptec. Retrieved January 21, 2026, from [Link]
-
A Glycan-Based Ligands for Phenotypic Profiling and Selective Immunomodulation of Alveolar Macrophage for Resolution of Inflammation. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Useful Approaches for Labeling Peptides with Fluorescent Dyes. (2022, March 16). Bio-IT World. Retrieved January 21, 2026, from [Link]
-
Biochemistry, Histidine. (2023, July 30). In StatPearls. National Center for Biotechnology Information. [Link]
-
Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak”. (2019, April 20). Journal of Pharmaceutical Research International, 1-7. [Link]
-
Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins. (2012, October 17). Journal of the American Chemical Society, 134(41), 17168–17175. [Link]
-
Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4). (2006). Journal of pharmaceutical sciences, 95(11), 2465–2479. [Link]
-
FITC Amine Labeling Protocol. (n.d.). Youdobio. Retrieved January 21, 2026, from [Link]
-
High affinity binding of fluorescein isothiocyanate to eosinophils detected by laser scanning cytometry: a potential source of error in analysis of blood samples utilizing fluorescein-conjugated reagents in flow cytometry. (2001). Cytometry, 45(4), 267–273. [Link]<267::aid-cyto1179>3.0.co;2-z
Sources
- 1. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptideweb.com [peptideweb.com]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edman Degradation Sequencing Reaction Conditions | Edman Sequencing Reaction Conditions | Baitai Paike Biotechnology [en.biotech-pack.com]
- 8. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Edman degradation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histidine - Wikipedia [en.wikipedia.org]
- 15. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Stability analysis of glutamic acid linked peptides coupled to NOTA through different chemical linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-(1H-pyrazol-1-yl)phenyl isothiocyanate
Document ID: TSC-PZPITC-2026-01 Version: 1.0 Last Updated: January 21, 2026
Welcome to the technical support guide for 4-(1H-pyrazol-1-yl)phenyl isothiocyanate (CAS: 352018-96-3). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to ensure your experiments are successful, reproducible, and efficient. This guide addresses the most common challenges encountered during the storage, handling, and reaction of this compound, moving from foundational principles to specific troubleshooting scenarios.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most immediate questions users have upon receiving and handling the reagent. Proper storage and handling are the bedrock of successful synthesis.
Question 1: How should I properly store this compound to ensure its long-term stability?
Answer: The stability of this reagent is paramount and is directly linked to preventing its reaction with atmospheric moisture. The isothiocyanate functional group (–N=C=S) is highly electrophilic and susceptible to hydrolysis.
-
Mechanism of Degradation: Water acts as a nucleophile, attacking the central carbon of the isothiocyanate group. This leads to the formation of an unstable carbamic acid intermediate, which readily decarboxylates to yield the corresponding primary amine, 4-(1H-pyrazol-1-yl)aniline. This amine is unreactive under standard thiourea formation conditions and represents a loss of your starting material.
-
Validated Storage Protocol:
-
Temperature: Store at 2-8°C. Refrigeration slows the rate of any potential degradation. Do not freeze, as this can introduce moisture through condensation upon thawing.
-
Atmosphere: The vial should be sealed under an inert atmosphere, such as argon or nitrogen. If you need to access the reagent multiple times, we recommend blanketing the vial with inert gas after each use.
-
Moisture: Store in a desiccator or a controlled low-humidity environment. The "moisture sensitive" warning on product data sheets should be strictly observed.[1]
-
Question 2: I've noticed the solid reagent has a slight pungent odor. Is this normal, and are there visual signs of degradation?
Answer: Yes, a faint, sharp, or pungent odor is characteristic of many isothiocyanates and is not necessarily a sign of degradation. However, you should be vigilant for other indicators.
-
Signs of Purity: A high-purity sample should be a free-flowing, off-white to pale yellow solid.[2]
-
Signs of Degradation: If the reagent has been improperly stored, you may observe:
-
Clumping or a "gummy" appearance: This often indicates the absorption of water and the initial stages of hydrolysis.
-
Significant color change: A noticeable darkening of the material can suggest the presence of impurities.
-
Insolubility: The hydrolyzed amine byproduct has different solubility characteristics and may appear as a separate phase or cause the material to dissolve poorly in anhydrous aprotic solvents like dichloromethane (DCM) or acetonitrile (ACN).
-
Question 3: What are the critical safety precautions for handling this isothiocyanate?
Answer: Isothiocyanates as a class of compounds require careful handling due to their reactivity and potential toxicity.[1][3][4]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves (check for breakthrough times), safety glasses with side shields, and a lab coat.
-
Ventilation: Handle this compound exclusively within a certified chemical fume hood to avoid inhalation of any vapors or dust.[1]
-
Reactivity Hazards: This compound is a potent electrophile. Avoid contact with skin and eyes as it can react with nucleophilic residues in biological molecules, causing irritation or allergic reactions.[3][4] It is classified as toxic if swallowed and can cause skin and eye damage.[1][4]
Part 2: Troubleshooting Guide for Thiourea Synthesis
The primary application of this compound is its reaction with primary or secondary amines to form N,N'-disubstituted thioureas, which are important scaffolds in medicinal chemistry.[5][6][7][8] This section is structured to diagnose and solve common problems in this critical reaction.
Problem Scenario 1: My reaction shows low or no conversion to the desired thiourea product.
This is the most frequent issue and almost always traces back to reagent integrity or reaction conditions.
-
Scientific Rationale: As detailed in the FAQ, the isothiocyanate has likely hydrolyzed to 4-(1H-pyrazol-1-yl)aniline. This amine will not react with another molecule of the isothiocyanate under typical conditions to form the desired unsymmetrical thiourea. Instead, you will be left with unreacted amine starting material and the hydrolyzed byproduct.
-
Troubleshooting Steps:
-
Confirm Reagent Quality: Before starting a large-scale reaction, perform a quick quality control test. React a small amount (5-10 mg) of the isothiocyanate with a simple, highly reactive amine like benzylamine in DCM. The reaction should be complete within minutes at room temperature, easily verifiable by Thin Layer Chromatography (TLC).
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents from a sealed bottle or a solvent purification system.
-
Handle Reagent Properly: Weigh the isothiocyanate quickly and, for best results, in a glovebox or under a stream of inert gas.
-
Diagram 1: Hydrolysis Degradation Pathway A visual representation of how atmospheric moisture degrades the active isothiocyanate reagent into an unreactive amine.
-
Scientific Rationale: The reaction between an isothiocyanate and an amine is a nucleophilic addition. The efficiency of this reaction is highly dependent on the solvent, temperature, and the nucleophilicity of the amine.
-
Troubleshooting Steps:
-
Solvent Choice: Protic solvents (e.g., ethanol, methanol) can compete with your amine nucleophile, leading to the formation of thiocarbamate byproducts. Always use aprotic solvents.
-
Amine Nucleophilicity: If your amine is sterically hindered or electron-deficient (e.g., an aniline with electron-withdrawing groups), its nucleophilicity is reduced, slowing the reaction. In these cases, you can add 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base deprotonates the amine, increasing its nucleophilicity without competing in the reaction.
-
Temperature: Most reactions proceed smoothly at room temperature. If you have a poorly reactive amine, gentle heating to 40-50°C can increase the reaction rate. Monitor carefully by TLC to avoid side product formation.
-
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Aprotic and unlikely to react with the isothiocyanate. DMF can be useful for poorly soluble starting materials. |
| Temperature | 20-25°C (Room Temperature) | Optimal for most primary and secondary amines. Provides a clean reaction profile. |
| Additives | None (for reactive amines) or 1.1 eq. TEA/DIPEA (for unreactive amines) | A catalyst is typically not needed. A non-nucleophilic base enhances the reactivity of poor nucleophiles. |
Table 1: Recommended Reaction Conditions for Thiourea Synthesis
Problem Scenario 2: My TLC/LC-MS shows multiple products, and purification is difficult.
The formation of side products complicates downstream processing and reduces yield.
-
Scientific Rationale: As established, water leads to the formation of 4-(1H-pyrazol-1-yl)aniline. This amine byproduct can then react with your starting isothiocyanate to form a symmetrical thiourea, N,N'-bis(4-(1H-pyrazol-1-yl)phenyl)thiourea. This is a very common impurity.
-
Troubleshooting Steps:
-
This is a direct consequence of improper storage or handling. Refer to the solutions in Problem Scenario 1, Cause A . The key is prevention through strict adherence to anhydrous techniques.
-
-
Scientific Rationale: If a nucleophilic solvent like an alcohol is used, it can slowly react to form a thiocarbamate. While less reactive than amines, this can become a significant side reaction over long reaction times or with heating.
-
Troubleshooting Steps:
-
Strictly use the aprotic solvents recommended in Table 1. If your starting materials are only soluble in an alcohol, the reaction should be conducted at the lowest possible temperature and monitored closely to stop it as soon as the starting material is consumed.
-
Diagram 2: Troubleshooting Workflow for Reaction Failures A logical flowchart to diagnose and resolve common issues in thiourea synthesis.
Part 3: Validated Experimental Protocol
This general protocol for the synthesis of a N-aryl/alkyl-N'-(4-(1H-pyrazol-1-yl)phenyl)thiourea serves as a reliable starting point for your specific substrate.
Protocol: Synthesis of 1-(Aryl/Alkyl)-3-(4-(1H-pyrazol-1-yl)phenyl)thiourea
-
Preparation:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
-
Reaction Initiation:
-
In a separate vial, weigh this compound (1.05 eq) and dissolve it in a minimal amount of anhydrous DCM.
-
Add the isothiocyanate solution dropwise to the stirring amine solution at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete when the spot corresponding to the limiting reagent (usually the amine) has disappeared. Most reactions with simple amines are complete within 1-2 hours.
-
-
Work-up and Purification:
-
Upon completion, if the product precipitates from the reaction mixture, it can be isolated by vacuum filtration and washed with cold DCM.
-
If the product is soluble, concentrate the reaction mixture under reduced pressure.
-
The crude solid can be purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by column chromatography on silica gel.
-
This structured approach, grounded in the chemical principles of isothiocyanate reactivity, should empower you to troubleshoot effectively and achieve consistent, high-quality results in your research.
References
-
ResearchGate. Synthesis of 4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide 2. Available at: [Link]
- Google Patents. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163.
-
National Institutes of Health (NIH). Ultrasound Promoted Synthesis of Bis(substituted pyrazol-4-ylcarbonyl). Available at: [Link]
-
National Institutes of Health (NIH). Synthesis of Isothiocyanates: An Update. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives. Available at: [Link]
-
National Institutes of Health (NIH). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Available at: [Link]
-
ResearchGate. Preparation of isothiocyanates. Available at: [Link]
-
Taylor & Francis Online. Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Available at: [Link]
-
ResearchGate. Non-conventional techniques applied for the extraction of isothiocyanates from cruciferous vegetables. Available at: [Link]
-
Oregon State University, Linus Pauling Institute. Isothiocyanates. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Phenyl isothiocyanate. Available at: [Link]
-
ResearchGate. Isothiocyanate chemistry. Available at: [Link]
-
Loba Chemie. PHENYL ISOTHIOCYNATE For Synthesis MSDS. Available at: [Link]
-
The Journal of Phytopharmacology. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Available at: [Link]
-
Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available at: [Link]
-
ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. Available at: [Link]
-
CIB (CSIC). The chemical process used in the Procise system is derived from the technique developed by Pehr Edman. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
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- 2. This compound CAS#: 352018-96-3 [amp.chemicalbook.com]
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- 4. lobachemie.com [lobachemie.com]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound Promoted Synthesis of Bis(substituted pyrazol-4-ylcarbonyl)-Substituted Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Bioactivity of Pyrazole Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Solubility of Pyrazole Derivatives in Aqueous Buffers
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this important class of compounds in aqueous buffer systems. We provide field-proven insights and practical, step-by-step protocols to diagnose and resolve these common but often complex issues.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific problems you might encounter during your experiments. Each scenario follows a "Problem -> Probable Cause -> Systematic Solution" format to guide you through the troubleshooting process.
Scenario 1: My pyrazole derivative immediately precipitates when I add my DMSO stock solution to the aqueous buffer.
Problem: You've prepared a high-concentration stock of your pyrazole derivative in DMSO (e.g., 10-20 mM), but upon diluting it into your aqueous assay buffer (e.g., PBS, pH 7.4), the compound crashes out, forming a visible precipitate.
Probable Cause: This is a classic sign of exceeding the compound's kinetic solubility .[1][2] While soluble in the organic stock, the compound's solubility in the final aqueous environment, with a low percentage of co-solvent, is much lower. The planar, often aromatic nature of the pyrazole ring contributes to low aqueous solubility.[3]
Systematic Solution:
-
Acknowledge the Limit: The concentration you are trying to achieve is above the kinetic solubility limit for your specific conditions (buffer composition, final DMSO concentration).
-
Determine the Kinetic Solubility: Before proceeding, you must determine this limit. A high-throughput nephelometry or UV-Vis-based plate reader assay is ideal for this.[1]
-
Adjust Experimental Concentration: The most straightforward solution is to lower the final concentration of your pyrazole derivative in the assay to be at or below its determined kinetic solubility limit.
-
Optimize Co-solvent Concentration: If the assay allows, slightly increasing the final percentage of DMSO can help (e.g., from 1% to 2-5%). However, be cautious as co-solvents can impact biological assay performance.
-
Review Compound Structure: Highly lipophilic and rigid, flat compounds are known to have exceptionally low aqueous solubility, even with hydrogen bond donors and acceptors present.[4] If your derivative fits this description, solubility will be an inherent challenge requiring formulation strategies.
Scenario 2: The solubility of my pyrazole derivative is highly variable and inconsistent between experiments.
Problem: You are testing a pyrazole derivative with an ionizable functional group (e.g., an amino or carboxylic acid substituent). One day it seems soluble, the next it doesn't, despite using the same protocol.
Probable Cause: The pH of your aqueous buffer is not being strictly controlled and is likely hovering near the compound's pKa. Pyrazole itself is a weak base (pKa ≈ 2.5), but substituents dramatically alter this.[5] Small shifts in buffer pH, perhaps from atmospheric CO₂ absorption lowering the pH of an unbuffered or weakly buffered solution, can cause significant changes in the ratio of the ionized (more soluble) to the neutral (less soluble) species.
Systematic Solution:
-
Determine the pKa: If not already known, determine the pKa of your derivative experimentally (e.g., via potentiometric titration) or computationally.[6] This is the single most important piece of information for understanding its pH-dependent solubility.
-
Strict pH Control:
-
Always use a high-quality, well-buffered system (e.g., phosphate, citrate) with sufficient buffering capacity.
-
Measure the pH of your final solution after adding the compound. The compound itself, if acidic or basic, can alter the buffer's pH.
-
For consistent results, prepare fresh buffer for each set of experiments.
-
-
Work at an Optimal pH: Based on the pKa, choose a buffer pH that ensures the compound is primarily in its ionized, more soluble form.
-
For a basic pyrazole derivative, work at a pH at least 1-2 units below its pKa.
-
For an acidic pyrazole derivative, work at a pH at least 1-2 units above its pKa.
-
-
Create a pH-Solubility Profile: Systematically measure the compound's solubility across a range of pH values to fully characterize its behavior. This data is invaluable for selecting appropriate formulation and assay conditions.
Logical Workflow: Troubleshooting Solubility
The following diagram outlines a decision-making process for addressing solubility issues with pyrazole derivatives.
Caption: A decision tree for troubleshooting common solubility problems.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of pyrazole derivatives that govern their aqueous solubility?
The solubility of a pyrazole derivative is a multifactorial property stemming from its core structure and substituents.[3]
-
The Pyrazole Ring: The parent 1H-pyrazole ring is a planar, aromatic heterocycle.[7] It has limited water solubility due to its relatively non-polar character.[8] It contains a weakly basic pyridine-like nitrogen (N2) and a non-basic, pyrrole-like nitrogen (N1).[9] The parent pyrazole has a pKa of ~2.5.[5]
-
Substituents: The nature of the groups attached to the pyrazole ring is the dominant factor.
-
Lipophilicity (LogP): Adding non-polar, hydrophobic groups (e.g., phenyl rings, long alkyl chains) will decrease aqueous solubility.[4]
-
Ionizable Groups: Adding acidic (e.g., -COOH) or basic (e.g., -NH2) functional groups introduces pH-dependent solubility. Converting these groups to salts is a primary strategy to dramatically enhance solubility.[10]
-
Hydrogen Bonding: Introducing polar functional groups that can act as hydrogen bond donors or acceptors (e.g., -OH, -NH2) can improve solubility, but this effect can be negated by high lipophilicity or strong crystal lattice energy.[1]
-
-
Crystal Form (Polymorphism): The solid-state form of the compound significantly impacts solubility. Metastable polymorphs are generally more soluble than the most stable crystalline form.[11] Amorphous solids lack a crystal lattice and typically have the highest apparent solubility and dissolution rates.[12]
Q2: How exactly does pH control the solubility of a pyrazole derivative with a basic functional group?
This relationship is fundamental to handling ionizable compounds and is governed by the Henderson-Hasselbalch equation. Pyrazole itself and many of its derivatives are weak bases.
-
The Equilibrium: A basic pyrazole derivative (P) exists in equilibrium in water with its protonated, conjugate acid form (PH⁺): P + H₂O ⇌ PH⁺ + OH⁻
-
The Species:
-
P (Neutral Form): This is the free base. It is typically less polar and has low aqueous solubility .
-
PH⁺ (Ionized Form): This is the conjugate acid, a salt. It is highly polar and has high aqueous solubility .
-
-
The Role of pH and pKa: The pKa is the pH at which 50% of the compound is in the neutral form (P) and 50% is in the ionized form (PH⁺).
-
When pH < pKa: The environment is acidic relative to the compound. The equilibrium shifts to the right, favoring the protonated, highly soluble PH⁺ form .
-
When pH > pKa: The environment is basic relative to the compound. The equilibrium shifts to the left, favoring the neutral, poorly soluble P form .
-
Therefore, to solubilize a basic pyrazole derivative, you must adjust the buffer pH to be significantly below its pKa.
Diagram: pH, pKa, and Ionization State of a Basic Pyrazole
Caption: The effect of pH on the ionization and solubility of a basic pyrazole.
Q3: What is the difference between thermodynamic and kinetic solubility, and why is it critical for my experiments?
Understanding this distinction is vital for designing robust experiments and interpreting results correctly.
| Feature | Thermodynamic Solubility | Kinetic Solubility |
| Definition | The equilibrium concentration of a compound in a solvent at a specific temperature after an extended period.[2] | The concentration at which a compound precipitates when added to an aqueous buffer from a concentrated organic stock solution.[1][2] |
| Relevance | Represents the true, maximum saturation concentration. Crucial for formulation and oral absorption estimates. | Represents the practical solubility limit in many high-throughput screening and biological assays where a DMSO stock is used. |
| Measurement | Shake-Flask Method: An excess of solid compound is agitated in the buffer for a long period (24-72h) to reach equilibrium.[2][13] | Precipitation Assay: Serial dilutions of a DMSO stock are added to buffer, and precipitation is detected by nephelometry, turbidimetry, or UV-Vis.[1] |
| Typical Value | Generally lower than kinetic solubility. | Generally higher than thermodynamic solubility because the initial high concentration of co-solvent can create a supersaturated state before precipitation occurs. |
Why it matters: If your assay requires a 10 µM final concentration, but the compound's thermodynamic solubility is only 2 µM, the compound may appear soluble initially (kinetic solubility) but could slowly precipitate over the course of a long incubation, leading to inaccurate and non-reproducible results.
Experimental Protocols
Protocol 1: Determining Thermodynamic Solubility (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound.[2]
Objective: To determine the saturation solubility of a pyrazole derivative in an aqueous buffer (e.g., pH 7.4 phosphate-buffered saline).
Materials:
-
Pyrazole derivative (solid powder)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Sealed glass vials or flasks
-
Orbital shaker with temperature control (e.g., 25°C or 37°C)
-
Analytical balance
-
Centrifuge (capable of >10,000 x g)
-
Validated analytical method (e.g., HPLC-UV, LC-MS) for concentration analysis
-
Syringe filters (e.g., 0.22 µm PVDF)
Methodology:
-
Preparation: Add an excess amount of the solid pyrazole derivative to a vial (enough that undissolved solid is clearly visible at the end). A starting point is 1-2 mg per mL of buffer.
-
Addition of Buffer: Add a precise volume of the pre-warmed aqueous buffer to the vial.
-
Equilibration: Seal the vials securely and place them on the orbital shaker at a constant temperature. Agitate for 24-72 hours.[2] A 24-hour time point is common, but longer may be needed for highly crystalline compounds. It's good practice to sample at multiple time points (e.g., 24h and 48h) to ensure equilibrium has been reached (i.e., the concentration is no longer increasing).
-
Phase Separation: After equilibration, allow the vials to stand briefly to let heavy solids settle. Centrifuge the vials at high speed to pellet the remaining undissolved solid.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Do not disturb the pellet.
-
Filtration (Optional but Recommended): Filter the supernatant through a chemical-resistant 0.22 µm syringe filter to remove any fine particulates. Be sure to discard the first portion of the filtrate to saturate any potential binding sites on the filter.
-
Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a pre-validated HPLC or LC-MS method with a standard curve.[2][14]
-
Data Reporting: Report the solubility in units of µg/mL or µM.
Protocol 2: Assessing Kinetic Solubility from a DMSO Stock
This high-throughput method is used to assess the solubility of a compound when diluted from a DMSO stock into an aqueous buffer.[1]
Objective: To determine the highest concentration at which a pyrazole derivative remains in solution under typical assay conditions.
Materials:
-
10 mM stock solution of the pyrazole derivative in 100% DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well microplates (clear bottom for analysis)
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance
-
Multichannel pipette
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[1]
-
Buffer Dispensing: In a 96-well plate, dispense the aqueous buffer into the wells (e.g., 198 µL per well for a final DMSO concentration of 1%).
-
Compound Addition: Using a multichannel pipette, add a small volume of the DMSO stock (e.g., 2 µL) to the first row of wells containing the buffer. Mix immediately. This will be your highest concentration.
-
Serial Dilution (in DMSO): In a separate plate, perform serial dilutions of your 10 mM DMSO stock to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Transfer to Buffer Plate: Transfer the same small volume (e.g., 2 µL) from each DMSO dilution into the corresponding wells of the buffer plate. This creates a gradient of final compound concentrations.
-
Incubation: Incubate the plate at room temperature for a set period, typically 1-2 hours, to allow precipitation to occur.
-
Precipitation Detection: Measure the turbidity or light scattering of each well using the plate reader. An increase in signal compared to buffer-only controls indicates precipitation.[2]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed.[1]
References
- BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
- Solubility of Things. (n.d.). Pyrazole.
- BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
- BenchChem. (n.d.). Navigating the Physicochemical Landscape of Diphenyl-1H-pyrazole-4,5-diamine: A Technical Guide to Solubility and Stability.
- Solubility of Things. (n.d.). 4-nitro-1H-pyrazole.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives.
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 4-chloro-5-phenyl-1H-pyrazol-3-amine.
- Wang, Z., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
- ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc.
-
International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- ResearchGate. (n.d.). Chemical structure of the selected pyrazole derivatives.
- Wiley. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage.
-
Siracusa, M. A., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Pharmaceuticals. Retrieved from [Link]
- Int. J. Pharm. Sci. Rev. Res. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
-
Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Protein Labeling in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise and accurate quantification of proteins is a cornerstone of impactful research. Mass spectrometry (MS)-based proteomics provides a powerful lens to view the dynamic changes within a biological system. However, the reliability of these quantitative insights hinges entirely on the rigorous validation of the chosen protein labeling strategy. An unvalidated or poorly executed labeling workflow can introduce systematic errors, leading to skewed protein ratios, false discoveries, and wasted resources on downstream validation of erroneous targets.
This guide provides an in-depth comparison of the primary protein labeling methodologies for quantitative mass spectrometry: Metabolic Labeling (SILAC), Chemical Isobaric Tagging (TMT/iTRAQ), and the common alternative, Label-Free Quantification (LFQ). As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind critical validation steps. Each workflow described is designed as a self-validating system, embedding quality control checkpoints to ensure the integrity and trustworthiness of your final quantitative data.
Metabolic Labeling: The SILAC Gold Standard
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling technique where cells incorporate "heavy" stable-isotope-labeled amino acids into their proteins in vivo as they grow and divide.[1][2] This method is often considered the gold standard for quantitative accuracy because labeling occurs at the very beginning of the experimental process, before any sample handling, lysis, or digestion.[3] This co-processing of "light" and "heavy" proteomes minimizes variability introduced during sample preparation.[4][5]
The Causality of SILAC Validation: Ensuring Complete Incorporation
The central assumption of SILAC is that the "heavy" labeled proteome is chemically identical to the "light" proteome, differing only in mass.[5] If cells in the "heavy" media do not fully incorporate the labeled amino acids, a population of "light" peptides will persist in that sample. This leads to an underestimation of the heavy-to-light (H/L) ratio, as the mass spectrometer will measure the "light" signal from both the control sample and the incompletely labeled experimental sample, thereby masking true biological changes. Therefore, the primary validation step is to confirm near-complete (>95%) incorporation of the heavy amino acids.
Experimental Workflow: Validating SILAC Labeling Efficiency
The validation process involves analyzing a small portion of the "heavy" labeled cell lysate to check for any residual "light" peptides.
Caption: Workflow for validating SILAC label incorporation.
Protocol: Assessing SILAC Incorporation Efficiency
-
Cell Culture: Grow cells for at least 5-6 passages in SILAC-formulated media containing heavy isotopes of lysine and arginine to ensure complete proteome turnover.
-
Sample Preparation: Harvest a small test aliquot of the "heavy" labeled cells. Lyse the cells and quantify the protein concentration. Digest 10-20 µg of protein using a standard trypsin digestion protocol.
-
LC-MS/MS Analysis: Analyze the resulting peptides on an LC-MS/MS system.
-
Database Search Configuration: Perform a database search with the following critical parameters:
-
Specify the heavy labeled lysine and arginine as fixed or static modifications.
-
Specify the corresponding "light" (natural isotope) lysine and arginine as variable or differential modifications.
-
-
Data Analysis:
-
Calculate the percentage of peptides identified containing the "light" amino acids in your "heavy" sample.
-
The labeling efficiency is calculated as: 100% - % Light Peptides.
-
Trustworthy Result: A labeling efficiency of >95% is required to proceed with the full-scale experiment. If the efficiency is lower, continue passaging the cells and re-validate.
-
Chemical Labeling: Isobaric Tags (TMT & iTRAQ)
Isobaric labeling techniques, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), involve the chemical derivatization of peptides in vitro.[6][7][8] Peptides from different samples are labeled with tags that have the same total mass but yield distinct "reporter ions" upon fragmentation in the mass spectrometer (MS/MS or MS3).[9][10] The intensities of these reporter ions are used for relative quantification. This approach allows for high multiplexing, enabling the simultaneous comparison of up to 18 samples (TMTpro).[6]
The Causality of Isobaric Tag Validation: Controlling Chemical & Analytical Variables
Unlike SILAC, isobaric tagging is performed late in the workflow, making it susceptible to variations in sample preparation and chemical labeling efficiency. Three key validation points are critical:
-
Labeling Efficiency: An incomplete chemical reaction in one or more samples will result in unlabeled peptides for that sample. These peptides will not contribute to the reporter ion signal, leading to artificially low quantitative values and missing data for that channel.[11][12] Studies have shown that sample pH is a critical factor for achieving a complete reaction.[11][12][13]
-
Batch Effects: In large studies that require multiple TMT or iTRAQ kits (plexes), technical variability between LC-MS/MS runs can introduce significant batch effects.[14][15] A robust experimental design must include a strategy to normalize data across these different plexes.
-
Ratio Compression: A well-known artifact of isobaric tagging is "ratio compression," where co-isolation of a labeled peptide with a contaminating, near-isobaric ion during the MS1 scan leads to a dilution of the reporter ion signals.[16] This suppresses the observed quantitative ratios, pushing them closer to 1:1 and masking true biological differences.
Experimental Workflow: Quality Control for Isobaric Labeling
A multi-step QC process is essential for generating trustworthy data with isobaric tags. This includes an initial labeling check and a carefully planned experimental design to handle batch effects.
Caption: Quality control workflow for isobaric labeling experiments.
Protocol: Performing a "Mixing QC" Test for Labeling Efficiency
-
Sample Preparation: Digest proteins from all samples to peptides using a standard protocol.
-
pH Adjustment: Before adding the labeling reagent, ensure the peptide solution is buffered to an optimal pH, typically 8.2-8.5. This is a critical step for reaction efficiency.[11][12]
-
Labeling: Label each sample with a unique isobaric tag according to the manufacturer's protocol.
-
QC Pool Creation: After the labeling reaction is complete and quenched, take a small, equal volume (e.g., 2 µL) from each labeled sample and combine them into a single "QC Mix" vial.
-
LC-MS/MS Analysis: Analyze this QC Mix.
-
Data Analysis:
-
For a representative number of identified peptides, plot the reporter ion intensities for all channels.
-
Trustworthy Result: Since equal amounts were pooled, the reporter ion intensities for any given peptide should be roughly equal across all channels. If one or more channels show consistently lower intensity across many peptides, it indicates a failed or inefficient labeling reaction in that specific sample.[11][12] That sample must be re-labeled and re-validated before proceeding.
-
Label-Free Quantification (LFQ): The Baseline Alternative
Label-free quantification is a method that does not use isotopic labels. Instead, it compares the relative amount of proteins across samples by either measuring the area under the curve (AUC) of the peptide precursor ions (XIC-based) or by counting the number of MS/MS spectra identified for a given protein (spectral counting).[17][18][19]
The Causality of LFQ Validation: A Test of Analytical Reproducibility
LFQ's accuracy is entirely dependent on the stability and reproducibility of the LC-MS/MS platform.[18] Unlike labeled methods where samples are mixed and analyzed together, each LFQ sample is a separate injection. Any variation in chromatography (retention time shifts), spray stability, or instrument sensitivity between runs can be misinterpreted as a biological change. Therefore, validation of an LFQ workflow is a validation of the entire analytical system. The primary metric for this is the coefficient of variation (CV) across technical replicates.
Experimental Workflow: Assessing LF.Q. Reproducibility
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The Pyrazole Scaffold: A Comparative Analysis of Its Inhibitors Across Key Therapeutic Targets
A Senior Application Scientist's Guide to the In-Depth Technical Comparison of Pyrazole-Based Inhibitors Versus Other Pharmacological Alternatives.
Introduction
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its synthetic accessibility and versatile physicochemical properties have led to its incorporation into a multitude of clinically successful drugs.[1] This guide provides a comparative analysis of pyrazole-based inhibitors against other classes of inhibitors targeting three distinct and highly relevant therapeutic areas: inflammation (Cyclooxygenase-2), erectile dysfunction (Phosphodiesterase type 5), and cancer (B-Raf kinase). By examining their mechanisms, comparative efficacy, and selectivity, supported by experimental data and protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own research and development endeavors.
I. Targeting Inflammation: Pyrazole-Based COX-2 Selective Inhibitors vs. Non-Selective NSAIDs
The management of pain and inflammation has been revolutionized by the development of non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][3] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, and COX-2, which is induced during inflammation.[2]
Traditional NSAIDs, such as ibuprofen and diclofenac, are non-selective, inhibiting both COX-1 and COX-2.[4] This lack of selectivity is responsible for their well-known gastrointestinal side effects.[5][4] In contrast, pyrazole-based inhibitors like celecoxib were designed for selective inhibition of COX-2, aiming to provide anti-inflammatory and analgesic effects with improved gastrointestinal tolerability.[4][6]
Comparative Efficacy and Safety
Clinical studies have demonstrated that the pyrazole-based COX-2 inhibitor, celecoxib, has comparable analgesic and anti-inflammatory efficacy to traditional NSAIDs. A 6-week, double-blind, non-inferiority trial comparing celecoxib (200 mg once daily) to ibuprofen (800 mg three times daily) in patients with knee osteoarthritis found that celecoxib was as effective as ibuprofen in reducing pain.[7][8]
The key differentiator lies in the safety profile. The selective inhibition of COX-2 by celecoxib leads to a significant reduction in gastrointestinal complications compared to non-selective NSAIDs.[9] The aforementioned trial reported that upper gastrointestinal events were significantly less frequent with celecoxib (1.3%) compared to ibuprofen (5.1%).[7][8] A cumulative meta-analysis of 89 randomized controlled trials confirmed a greater risk of GI hemorrhage and ulceration with non-selective NSAIDs compared to celecoxib.[10]
However, the cardiovascular safety of COX-2 inhibitors has been a subject of debate. The PRECISION trial, a large-scale cardiovascular safety trial, found that celecoxib was non-inferior to ibuprofen and naproxen in terms of cardiovascular risk.[11]
Data Presentation: COX Inhibition and Selectivity
The selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its gastrointestinal safety profile. This is often expressed as the ratio of the 50% inhibitory concentrations (IC50) for COX-1 to COX-2. A higher ratio indicates greater selectivity for COX-2.
| Inhibitor | Chemical Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | Pyrazole (Diaryl-substituted) | 82[4] | 6.8[4] | 12.06 |
| Etoricoxib | Pyridine | >100[4] | 0.06[12] | >1667 |
| Ibuprofen | Propionic Acid Derivative | 1.69 | - | - |
| Diclofenac | Acetic Acid Derivative | 0.05 | - | - |
| Naproxen | Propionic Acid Derivative | 1.79* | - | - |
| Aspirin | Salicylate | 3.57[4] | 29.3[4] | 0.12 |
Note: For some non-selective NSAIDs, a selectivity ratio (COX-2 IC50/COX-1 IC50 in whole blood) is provided, where a ratio <1 indicates selectivity for COX-2. For Ibuprofen, this ratio is 1.69, and for Diclofenac, it is 0.05.[13]
Experimental Protocol: In Vitro Colorimetric COX Inhibitor Screening Assay
This protocol provides a general guideline for determining the inhibitory activity of compounds against COX-1 and COX-2.
Principle: This assay measures the peroxidase activity of COX by monitoring the colorimetric development of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
TMPD
-
Arachidonic Acid (substrate)
-
Test inhibitors and controls
-
96-well microplate
-
Plate reader capable of measuring absorbance at 590 nm
Procedure:
-
Prepare Reagents: Dilute Assay Buffer, Heme, and enzymes to their working concentrations. Prepare a stock solution of the substrate, arachidonic acid.
-
Assay Setup:
-
Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.
-
100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of the respective COX enzyme.
-
Inhibitor Wells: Add 140 µl of Assay Buffer, 10 µl of Heme, 10 µl of the respective COX enzyme, and 10 µl of the test inhibitor at various concentrations.
-
-
Pre-incubation: Gently shake the plate and incubate for 5 minutes at room temperature.
-
Initiate Reaction: Add 10 µl of arachidonic acid to all wells.
-
Incubation: Incubate for 5 minutes at room temperature.
-
Read Absorbance: Measure the absorbance at 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Causality behind Experimental Choices: The use of both COX-1 and COX-2 enzymes allows for the determination of isoform selectivity. The colorimetric detection method provides a robust and high-throughput-compatible readout.
Signaling Pathway: Prostaglandin Synthesis and COX Inhibition
Caption: COX pathway and points of inhibition.
II. Targeting Erectile Dysfunction: Pyrazole-Based PDE5 Inhibitors vs. Other PDE5 Inhibitors
Phosphodiesterase type 5 (PDE5) is an enzyme that plays a crucial role in regulating blood flow to the penis.[3][14][7] Inhibition of PDE5 leads to an increase in cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and increased blood flow, which facilitates an erection.[3][14] The pyrazole-based compound, sildenafil, was the first orally active PDE5 inhibitor approved for the treatment of erectile dysfunction.[3][10] Since its introduction, other PDE5 inhibitors with different chemical scaffolds have been developed, including tadalafil, vardenafil, and avanafil.
Comparative Selectivity and Pharmacokinetics
While all PDE5 inhibitors share the same primary mechanism of action, they differ in their selectivity for PDE5 over other PDE isoenzymes, which can influence their side-effect profiles. For example, inhibition of PDE6, found in the retina, is associated with visual disturbances, a side effect more commonly reported with sildenafil.[15][16] Tadalafil's cross-reactivity with PDE11, present in skeletal muscle, may be linked to back pain and myalgia.[17]
The pharmacokinetic properties of these inhibitors also vary significantly, impacting their onset and duration of action. Avanafil has the fastest onset of action, while tadalafil has the longest half-life, allowing for a wider window of opportunity for sexual activity.[17][18]
Data Presentation: PDE Isoenzyme Selectivity
The selectivity of PDE5 inhibitors is a key factor in their clinical differentiation. The following table presents the IC50 values for various PDE5 inhibitors against different PDE isoenzymes.
| Inhibitor | Chemical Class | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | PDE5/PDE6 Selectivity | PDE5/PDE11 Selectivity |
| Sildenafil | Piperazine (contains pyrazole core) | 3.5 | 56 | 880 | 16 | 251 |
| Tadalafil | Carboline | 1.8 | 990 | 45 | 550 | 25 |
| Vardenafil | Imidazotriazinone | 0.7 | 14.7 | >10,000 | 21 | >14,285 |
| Avanafil | Pyrimidine | 5.2 | 630 | >100,000 | 121 | >19,230 |
Data compiled from multiple sources.[15][16][17]
Experimental Protocol: In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP)-based assay for measuring the inhibitory activity of compounds against PDE5.
Principle: This assay is based on the change in polarization of a fluorescently labeled cGMP substrate upon its hydrolysis by PDE5.
Materials:
-
Recombinant Human PDE5A1 enzyme
-
FAM-Cyclic-3',5'-GMP (fluorescent substrate)
-
PDE Assay Buffer
-
Test inhibitors and controls (e.g., sildenafil)
-
DMSO for compound dilution
-
96-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and control inhibitor in DMSO. Prepare working solutions of the enzyme and fluorescent substrate in the assay buffer.
-
Assay Setup: Add the test compound at various concentrations to the wells of the microplate. Include control wells with DMSO only (100% enzyme activity) and wells with no enzyme (blank).
-
Enzyme Addition: Add the diluted PDE5 enzyme to all wells except the blanks.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes).
-
Substrate Addition: Add the FAM-cGMP substrate to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Read Fluorescence Polarization: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Causality behind Experimental Choices: The fluorescence polarization method is a homogeneous assay format that is well-suited for high-throughput screening of PDE5 inhibitors. The use of a fluorescently labeled substrate provides a sensitive and direct measure of enzyme activity.
Signaling Pathway: NO/cGMP Pathway and PDE5 Inhibition
Caption: NO/cGMP pathway and PDE5 inhibition.
III. Targeting Cancer: Pyrazole-Based B-Raf Kinase Inhibitors vs. Other B-Raf Inhibitors
The B-Raf serine/threonine kinase is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[9] Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant proportion of human cancers, including melanoma.[9] This has made B-Raf a prime target for cancer therapy. Encorafenib is a pyrazole-containing B-Raf inhibitor that has demonstrated clinical efficacy, particularly when used in combination with a MEK inhibitor.[19][20][21]
Comparative Clinical Efficacy
The COLUMBUS trial, a phase III study, compared the combination of the pyrazole-containing B-Raf inhibitor encorafenib and the MEK inhibitor binimetinib to the B-Raf inhibitor vemurafenib alone in patients with BRAF V600-mutant melanoma.[19][20][21] The combination therapy demonstrated a significant improvement in both progression-free survival (PFS) and overall survival (OS) compared to vemurafenib.[19][20]
A 5-year update of the COLUMBUS trial reported a median PFS of 14.9 months for the encorafenib plus binimetinib group versus 7.3 months for the vemurafenib group.[19] The 5-year OS rates were 35% and 21%, respectively.[20]
Data Presentation: Clinical Trial Outcomes
The following table summarizes the key efficacy outcomes from the COLUMBUS trial.
| Treatment Arm | Median Progression-Free Survival (PFS) | 5-Year PFS Rate | Median Overall Survival (OS) | 5-Year OS Rate |
| Encorafenib + Binimetinib | 14.9 months | 23% | 33.6 months | 35% |
| Vemurafenib | 7.3 months | 10% | 16.9 months | 21% |
| Encorafenib | 9.6 months | 19% | 23.5 months | 35% |
Data from the 5-year update of the COLUMBUS trial.[19][20]
Experimental Protocol: In Vitro B-Raf Kinase Assay
This protocol provides a general method for determining the inhibitory activity of compounds against B-Raf kinase.
Principle: This assay measures the phosphorylation of a substrate by B-Raf kinase. The level of phosphorylation is quantified, often using a luminescence-based method that detects the amount of ATP consumed.
Materials:
-
Recombinant B-Raf (V600E) enzyme
-
MEK1 (substrate)
-
Kinase assay buffer
-
ATP
-
Test inhibitors and controls
-
Kinase-Glo® Luminescent Kinase Assay reagent
-
96-well white microplate
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare a solution of the B-Raf enzyme and MEK1 substrate in kinase assay buffer.
-
Assay Setup: Add the test inhibitor at various concentrations to the wells of the microplate.
-
Enzyme/Substrate Addition: Add the B-Raf enzyme and MEK1 substrate mixture to the wells.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Read Luminescence: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the amount of ATP consumed and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Causality behind Experimental Choices: The use of the V600E mutant B-Raf enzyme is critical for screening inhibitors intended for cancers harboring this specific mutation. The luminescence-based detection of ATP consumption is a highly sensitive and widely used method for quantifying kinase activity.
Signaling Pathway: MAPK/ERK Pathway and B-Raf Inhibition
Caption: MAPK/ERK pathway and B-Raf inhibition.
Conclusion
The pyrazole scaffold has proven to be a remarkably versatile and effective core structure in the design of inhibitors for a diverse range of therapeutic targets. This comparative analysis highlights the nuanced advantages and disadvantages of pyrazole-based inhibitors in three distinct pharmacological classes.
In the realm of anti-inflammatory drugs, the pyrazole-based COX-2 inhibitor celecoxib offers comparable efficacy to traditional NSAIDs with a significantly improved gastrointestinal safety profile. For the treatment of erectile dysfunction, the pyrazole-containing PDE5 inhibitor sildenafil laid the foundation for a class of drugs where subtle differences in selectivity and pharmacokinetics, as seen with newer agents, can have a meaningful impact on the patient experience. In oncology, the pyrazole-based B-Raf inhibitor encorafenib, as part of a combination therapy, has demonstrated superior clinical outcomes compared to an earlier-generation B-Raf inhibitor.
The continued exploration of the pyrazole scaffold and its derivatives, guided by a deep understanding of target biology and structure-activity relationships, holds immense promise for the development of future generations of highly effective and selective therapeutics. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to this endeavor.
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- Boolell, M., Allen, M. J., Ballard, S. A., Gepi-Attee, S., Muirhead, G. J., Naylor, A. M., ... & Gingell, C. (1996). Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. International journal of impotence research, 8(2), 47-52.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Celecoxib vs. Other NSAIDs: A Comparative Look at Safety and Efficacy. Retrieved January 21, 2026, from [Link]
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- Gogas, H., Ascierto, P. A., Dummer, R., Robert, C., Arance, A., Mandala, M., ... & Schadendorf, D. (2022). COLUMBUS 5-Year Update: A Randomized, Open-Label, Phase III Trial of Encorafenib Plus Binimetinib Versus Vemurafenib or Encorafenib in Patients With BRAF V600–Mutant Melanoma. Journal of Clinical Oncology, 40(25), 2912-2917.
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Cleveland Clinic. (n.d.). COX-2 Inhibitors. Retrieved January 21, 2026, from [Link]
- Kedia, G. T., Uckert, S., Assadi-Majdi, F., Kuczyk, M. A., & Albrecht, K. (2014). Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility. Therapeutics and clinical risk management, 10, 719–729.
- Gogas, H., Ascierto, P. A., Dummer, R., Robert, C., Arance, A., Mandala, M., ... & Schadendorf, D. (2022). COLUMBUS 5-Year Update: A Randomized, Open-Label, Phase III Trial of Encorafenib Plus Binimetinib Versus Vemurafenib or Encorafenib in Patients With BRAF V600–Mutant Melanoma. Journal of Clinical Oncology, 40(25), 2912–2917.
- Dummer, R., Ascierto, P. A., Gogas, H., Arance, A., Mandala, M., Liszkay, G., ... & Robert, C. (2018). Encorafenib plus binimetinib versus vemurafenib or encorafenib in patients with BRAF-mutant melanoma (COLUMBUS): a multicentre, open-label, randomised phase 3 trial. The Lancet Oncology, 19(5), 603–615.
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The ASCO Post. (2022, August 5). COLUMBUS Trial 5-Year Update: Encorafenib/Binimetinib vs Vemurafenib or Encorafenib in Advanced BRAF V600–Mutant Melanoma. Retrieved January 21, 2026, from [Link]
- Dummer, R., Ascierto, P. A., Gogas, H., Arance, A., Mandala, M., Liszkay, G., ... & Robert, C. (2022). COLUMBUS 5-Year Update: A Randomized, Open-Label, Phase III Trial of Encorafenib Plus Binimetinib Versus Vemurafenib or Encorafenib in Patients With BRAF V600–Mutant Melanoma. Journal of Clinical Oncology, 40(25), 2912-2917.
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Schadendorf, D. (2018, October 29). COLUMBUS: Encorafenib plus binimetinib versus vemurafenib or encorafenib in patients with BRAF-m... [Video]. YouTube. [Link]...
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- Ascierto, P. A., McArthur, G. A., Dréno, B., Atkinson, V., Liszkay, G., Di Giacomo, A. M., ... & Robert, C. (2016). Cobimetinib plus vemurafenib in BRAF-mutant melanoma. New England Journal of Medicine, 374(26), 2542-2553.
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- Dummer, R., Ascierto, P. A., Gogas, H., Arance, A., Mandala, M., Liszkay, G., ... & Robert, C. (2018). Encorafenib plus binimetinib versus vemurafenib or encorafenib in patients with BRAF-mutant melanoma (COLUMBUS): a multicentre, open-label, randomised phase 3 trial. The Lancet. Oncology, 19(5), 603–615.
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Power. (n.d.). Celebrex Vs Ibuprofen. Retrieved January 21, 2026, from [Link]
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Verywell Health. (2025, October 15). How Celebrex Compares to Ibuprofen for Pain Relief. Retrieved January 21, 2026, from [Link]
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Drugs.com. (2024, June 10). How do Celebrex and ibuprofen compare?. Retrieved January 21, 2026, from [Link]
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Hims. (2025, May 27). Avanafil Vs. Sildenafil: Drug Comparison. Retrieved January 21, 2026, from [Link]
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IyrinHealth. (2024, December 23). Sildenafil Vs. Tadalafil Vs. Vardenafil- Best ED Meds Compared. Retrieved January 21, 2026, from [Link]
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ASCO Post. (2018, December 10). Encorafenib and Binimetinib: A New Benchmark in Metastatic Melanoma Therapy?. Retrieved January 21, 2026, from [Link]
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World Health Organization. (n.d.). A.4 BRAF/MEK inhibitors - unresectable or metastatic melanoma with a BRAF V600 mutation. Retrieved January 21, 2026, from [Link]
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The Pyrazole Advantage: A Comparative Guide to 4-(1H-pyrazol-1-yl)phenyl Isothiocyanate in Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical biology and drug discovery, the strategic selection of molecular tools is paramount to success. This guide provides a senior application scientist’s perspective on the distinct advantages of employing 4-(1H-pyrazol-1-yl)phenyl isothiocyanate in research, particularly in the realms of bioconjugation and as a foundational scaffold in medicinal chemistry. We will explore the unique properties conferred by both the pyrazole moiety and the isothiocyanate linker, compare its utility against common alternatives, and provide actionable experimental protocols.
The Strategic Value of a Hybrid Scaffold: Unpacking the Pyrazole and Isothiocyanate Moieties
This compound is a bifunctional molecule that marries the well-established reactivity of an isothiocyanate group with the privileged pharmacological properties of a pyrazole ring. This combination offers a unique set of advantages for researchers engaged in protein labeling, probe development, and the synthesis of novel bioactive compounds.
The isothiocyanate group (-N=C=S) is a highly efficient amine-reactive functional group. It readily forms a stable thiourea bond with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, under mild alkaline conditions.[1] This reactivity is the cornerstone of its utility in bioconjugation.
The pyrazole ring , a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-recognized "privileged scaffold" in medicinal chemistry.[2][3] Its incorporation into a molecule can significantly enhance biological activity and improve physicochemical properties.[1][4][5] Pyrazole-containing compounds have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][6]
Comparative Analysis: this compound vs. Conventional Reagents
The choice of a bioconjugation reagent is a critical decision that can impact the outcome of an experiment. Here, we compare this compound to two widely used classes of amine-reactive labeling reagents: fluorescein isothiocyanate (FITC) and N-hydroxysuccinimide (NHS) esters.
| Feature | This compound | Fluorescein Isothiocyanate (FITC) | N-Hydroxysuccinimide (NHS) Esters |
| Reactive Group | Isothiocyanate | Isothiocyanate | N-Hydroxysuccinimide ester |
| Target Residue | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) |
| Resulting Linkage | Thiourea | Thiourea | Amide |
| Linkage Stability | High | High | Very High[7] |
| pH for Labeling | Alkaline (pH 8.5-9.5) | Alkaline (pH 8.5-9.5)[8] | Neutral to slightly alkaline (pH 7.2-8.5)[7] |
| Key Advantage | Introduces a pharmacologically active pyrazole scaffold. | Provides a fluorescent readout. | Forms a highly stable amide bond. |
| Potential Application | Creating bioactive protein conjugates, targeted drug delivery. | Fluorescence microscopy, flow cytometry, immunoassays. | General protein labeling, creating stable bioconjugates. |
The primary advantage of this compound lies in its ability to not only link molecules but also to impart desirable biological properties to the resulting conjugate. While FITC is a valuable tool for fluorescent labeling and NHS esters provide exceptionally stable linkages, neither inherently offers the pharmacological potential of the pyrazole scaffold.
The Pyrazole Scaffold: A Gateway to Enhanced Bioactivity
The pyrazole nucleus is a cornerstone in the design of numerous FDA-approved drugs.[2][9] Its utility stems from a combination of structural and electronic features:
-
Hydrogen Bonding Capabilities: The pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors.[4]
-
Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles of drug candidates.[9]
-
Structural Versatility: The pyrazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize target binding and selectivity.[4]
By using this compound to label a protein or other biomolecule, a researcher is essentially introducing a handle with proven pharmacological potential. This can be particularly advantageous in the development of targeted therapies, where the pyrazole moiety could contribute to the overall therapeutic effect of the conjugate.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general framework for the conjugation of this compound to a protein. Optimization will be required for each specific protein and application.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, at a concentration of 1-10 mg/mL)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Carbonate-bicarbonate buffer (0.1 M, pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification
-
Spectrophotometer
Procedure:
-
Protein Preparation: Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., sodium azide). If necessary, dialyze the protein against PBS (pH 7.4) overnight at 4°C. Adjust the protein solution to pH 9.0 by adding carbonate-bicarbonate buffer.
-
Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of DMF or DMSO to create a 10 mg/mL stock solution.
-
Conjugation Reaction: While gently vortexing the protein solution, slowly add a 5- to 20-fold molar excess of the dissolved this compound. The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle, continuous stirring. Protect the reaction from light if the conjugated molecule is light-sensitive.
-
Purification: Remove the unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS, pH 7.4). Alternatively, dialysis can be performed against the same buffer.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and a wavelength specific to the pyrazole-phenyl group if a distinct peak exists, or by using mass spectrometry.
Diagram of the Protein Labeling Workflow:
Caption: General workflow for protein labeling with this compound.
Signaling Pathway Modulation: A Hypothetical Application
Given the known anti-inflammatory properties of many pyrazole derivatives, a protein labeled with this compound could potentially be used to target inflammatory pathways. For instance, if conjugated to an antibody that recognizes a specific cell surface receptor on immune cells, the pyrazole moiety could exert a localized anti-inflammatory effect.
Diagram of a Hypothetical Anti-Inflammatory Signaling Pathway Modulation:
Caption: Hypothetical modulation of an inflammatory pathway by an antibody-pyrazole conjugate.
Conclusion: A Versatile Tool for Innovative Research
This compound stands out as a valuable research tool by offering more than just a means of conjugation. The strategic incorporation of the pharmacologically active pyrazole scaffold provides a unique advantage for researchers aiming to develop novel probes, targeted therapeutics, and other advanced biomolecular constructs. While direct comparative data with other labeling reagents is still emerging, the well-documented benefits of both the isothiocyanate linker and the pyrazole core strongly suggest that this compound holds significant promise for advancing a wide range of research applications. As with any specialized tool, optimal results will be achieved through careful experimental design and validation.
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A Senior Application Scientist's Guide to Evaluating Antibody Cross-Reactivity Following Labeling with Novel Isothiocyanates such as 4-(1H-pyrazol-1-yl)phenyl isothiocyanate
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the performance of antibodies labeled with novel isothiocyanate reagents, using 4-(1H-pyrazol-1-yl)phenyl isothiocyanate (Py-PIT) as a working example. Given that Py-PIT is not a widely documented labeling reagent, this document focuses on the essential principles and rigorous experimental protocols required to validate any new labeling molecule against established industry standards. We will delve into the chemistry of isothiocyanate labeling, compare it with alternative methods, and provide detailed, self-validating workflows for assessing the critical parameter of antibody cross-reactivity.
Part 1: The Rationale for Evaluating New Labeling Reagents
The conjugation of molecules like fluorophores or enzymes to antibodies is a cornerstone of modern biological assays, including flow cytometry, immunofluorescence, and ELISA.[1][2] While classic isothiocyanates like Fluorescein isothiocyanate (FITC) are widely used, the quest for improved photostability, higher quantum yields, and unique spectral properties drives the exploration of novel reagents.[3]
However, the act of labeling can alter an antibody's fundamental characteristics. Covalent modification of amino acid residues, particularly within or near the antigen-binding site (Fab region), can impact binding affinity and specificity.[4][5] A higher degree of labeling may enhance signal sensitivity but also increases the risk of non-specific staining and reduced binding affinity.[4] Therefore, introducing a new labeling reagent like Py-PIT into the laboratory requires a systematic evaluation to ensure that the resulting conjugate is both functional and specific.
Part 2: The Chemistry of Isothiocyanate Labeling
The defining feature of Py-PIT, FITC, and related compounds is the isothiocyanate group (–N=C=S). This group serves as a reactive handle that forms a stable, covalent thiourea bond with primary amines (e.g., the side chains of lysine residues and the N-terminus) on the antibody.[3][6]
Mechanism of Action: The reaction is highly pH-dependent. For the primary amine to be sufficiently nucleophilic to attack the isothiocyanate's central carbon, it must be deprotonated. This is why the labeling reaction is typically carried out in a buffer with a pH of 8.0 to 9.5.[7]
Caption: Isothiocyanate conjugation chemistry.
Comparison with Alternative Labeling Chemistries
While isothiocyanates are effective, they are one of several options available. The most common alternative is N-hydroxysuccinimide (NHS) ester chemistry, which also targets primary amines but forms a stable amide bond.[8]
| Feature | Isothiocyanate Chemistry (e.g., Py-PIT, FITC) | NHS-Ester Chemistry (e.g., Alexa Fluor™ Dyes) | Thiol-Reactive Chemistry (e.g., Maleimides) |
| Target Residue | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Sulfhydryl groups (reduced Cysteine) |
| Bond Formed | Thiourea | Amide | Thioether |
| Reaction pH | 8.0 - 9.5[7] | 7.0 - 8.5[9] | 6.5 - 7.5 |
| Stability | Very stable | Very stable | Stable |
| Pros | Established, cost-effective (for FITC) | Highly efficient, stable in aqueous solution | Site-specific labeling possible, away from Fab region |
| Cons | Less stable in solution pre-conjugation, can be prone to hydrolysis | Can also hydrolyze, potentially less specific if lysines are in Fab region[10] | Requires antibody reduction, which can compromise antibody integrity |
This table provides a high-level comparison to guide the selection of an appropriate labeling strategy. If a novel reagent like Py-PIT is being considered, its performance should be benchmarked against a well-characterized NHS-ester dye.
Part 3: The Experimental Validation Workflow
A rigorous evaluation of a Py-PIT labeled antibody involves a two-phase process: first, the labeling and biochemical characterization, and second, the functional assessment of binding specificity and cross-reactivity.
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A Senior Application Scientist's Guide to Quantitative Protein Analysis: Evaluating 4-(1H-pyrazol-1-yl)phenyl isothiocyanate Against Established Labeling Reagents
For researchers, scientists, and drug development professionals venturing into the complex world of quantitative proteomics, the choice of labeling reagent is a critical decision that dictates the scope, accuracy, and depth of experimental findings. This guide provides an in-depth comparison of established, field-proven labeling technologies—iTRAQ, TMT, and ICAT—and introduces a framework for evaluating novel reagents, using 4-(1H-pyrazol-1-yl)phenyl isothiocyanate (PPITC) as a case study.
The narrative that follows is grounded in years of hands-on experience, designed to not only present protocols but to explain the causality behind them. Every technique is a system, and understanding that system is the key to generating trustworthy, high-quality data.
Part 1: The Foundation of Quantitative Proteomics: Chemical Labeling
At its core, quantitative proteomics seeks to answer the question, "how much of a protein is present and how does that amount change?" While label-free methods have their place, chemical labeling offers distinct advantages in precision and multiplexing, allowing for the simultaneous comparison of multiple samples.[1][2]
An ideal chemical labeling reagent should exhibit several key characteristics:
-
High Reactivity and Specificity: The reagent should react completely with its intended target (e.g., primary amines, thiols) under mild conditions, without side reactions.
-
No Isotopic Effect: The light and heavy isotopic versions of the tag should not alter the chromatographic behavior of the labeled peptides.
-
Robust Fragmentation: The tag should generate clear, quantifiable reporter ions upon fragmentation in the mass spectrometer.
-
Scalable Multiplexing: The ability to label multiple samples in parallel increases throughput and reduces experimental variation.[2]
Part 2: The Gold Standards: A Comparative Analysis of Established Labeling Reagents
The field of quantitative proteomics has been shaped by several key technologies. Here, we dissect and compare the three most influential chemical labeling strategies.
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
iTRAQ reagents are a class of isobaric tags that covalently link to the N-terminus of peptides and the ε-amino group of lysine residues.[3][4] The key feature of isobaric tagging is that peptides labeled with different iTRAQ reagents (e.g., from different experimental conditions) have the same mass and are indistinguishable in the MS1 scan. Upon fragmentation (MS/MS), a reporter ion unique to each tag is released, and the intensity of this reporter ion is used for relative quantification.[3][5]
Experimental Workflow for iTRAQ
The iTRAQ workflow involves protein reduction, alkylation, and digestion, followed by labeling of the resulting peptides.[4][6] The labeled samples are then pooled for a single LC-MS/MS analysis.[3]
Caption: A generalized workflow for iTRAQ-based quantitative proteomics.
Advantages:
-
Multiplexing: iTRAQ allows for the analysis of up to 8 samples simultaneously (8-plex).[3]
-
Amine-Reactive Chemistry: Targets all peptides, providing broad proteome coverage.[3][7]
Limitations:
-
Ratio Compression: Co-isolation of multiple peptides in the mass spectrometer can lead to interference, resulting in an underestimation of the true quantitative differences between samples.[8]
-
Cost: The reagents can be expensive, particularly for large-scale studies.[9]
Tandem Mass Tags (TMT)
Similar to iTRAQ, TMT reagents are isobaric tags that label the N-terminus and lysine residues of peptides.[10][11] The fundamental principle of generating reporter ions for quantification in the MS/MS scan is the same.[5] However, TMT technology has evolved to offer a higher degree of multiplexing.[12]
Experimental Workflow for TMT
The TMT workflow is nearly identical to the iTRAQ workflow, with the primary difference being the specific TMT reagents used for labeling.[10][13]
Caption: A generalized workflow for TMT-based quantitative proteomics.
Advantages:
-
High Multiplexing: TMT reagents are available in various plexes, with TMTpro enabling up to 18-plex analysis, significantly increasing throughput.[8][9][12]
-
Optimized for High-Resolution MS: The performance of TMT benefits greatly from high-resolution mass spectrometers, which can mitigate some of the ratio compression issues.[10][12]
Limitations:
-
Ratio Compression: Like iTRAQ, TMT is susceptible to ratio compression, although advanced MS techniques (MS3) can help to reduce this effect.[8]
-
Cost and Complexity: Higher plex TMT experiments require more sophisticated data analysis and can be costly.[8][14]
Isotope-Coded Affinity Tags (ICAT)
Unlike the isobaric tags, ICAT is an isotopic labeling method. The original ICAT reagents exist in two forms: a "light" version with no deuterium atoms and a "heavy" version with eight deuterium atoms.[15] Critically, ICAT reagents are thiol-reactive, meaning they specifically label cysteine residues.[16][17] After labeling, the samples are combined, and the relative quantification is determined by comparing the signal intensities of the light and heavy peptide pairs in the MS1 scan. The ICAT reagent also contains a biotin tag, allowing for the affinity purification of labeled peptides, which simplifies the sample before LC-MS/MS analysis.[15][16]
Experimental Workflow for ICAT
The ICAT workflow is distinct due to its cysteine-specific labeling and the affinity purification step.[16][18]
Caption: A generalized workflow for ICAT-based quantitative proteomics.
Advantages:
-
Reduced Sample Complexity: By enriching only for cysteine-containing peptides, the complexity of the sample is significantly reduced, improving the detection of low-abundance proteins.[7]
-
Targeted Analysis: Well-suited for studying specific proteins or pathways known to involve cysteine residues or redox modifications.[7]
Limitations:
-
Limited Proteome Coverage: Proteins without cysteine residues will not be detected.[7]
-
Low Multiplexing: ICAT is typically limited to duplex experiments.[7]
Head-to-Head Comparison of Established Reagents
| Feature | iTRAQ (4-plex, 8-plex) | TMT (up to 18-plex) | ICAT (2-plex) |
| Target Residue | N-terminus, Lysine[3][4] | N-terminus, Lysine[10][11] | Cysteine[16][17] |
| Quantification Level | MS/MS (Reporter Ions)[3] | MS/MS (Reporter Ions)[11] | MS1 (Peptide Pairs)[15] |
| Multiplexing Capacity | Up to 8 samples[3] | Up to 18 samples[12] | 2 samples[7] |
| Proteome Coverage | High | High | Lower (Cys-dependent)[7] |
| Key Advantage | Well-established, good for complex samples.[5] | Highest multiplexing, high throughput.[10][12] | Reduces sample complexity.[7] |
| Key Limitation | Ratio compression.[8] | Ratio compression, cost.[8][14] | Requires cysteine residues.[7] |
Part 3: Evaluating a Novel Reagent: this compound (PPITC)
Innovation in proteomics requires the continuous development of new tools. Here, we consider a novel, hypothetical labeling reagent, this compound (PPITC), and outline a rigorous validation plan to assess its suitability for quantitative proteomics.
Theoretical Framework for PPITC as a Labeling Reagent
Chemical Structure: PPITC belongs to the isothiocyanate family of compounds. The key functional group is the isothiocyanate (-N=C=S).
Predicted Reaction Mechanism: The isothiocyanate group is known to react with primary amines under mildly basic conditions to form a thiourea linkage.[19] Therefore, it is predicted that PPITC will covalently label the free N-terminus of peptides and the ε-amino group of lysine residues, the same targets as iTRAQ and TMT.
Hypothesized Advantages (to be validated):
-
Novel Fragmentation: The pyrazole ring may introduce a unique and stable fragmentation pattern upon collision-induced dissociation (CID), potentially leading to a novel series of reporter ions.
-
Ionization Efficiency: The nitrogen-containing heterocyclic ring might enhance the ionization efficiency of labeled peptides, improving sensitivity.
-
Cost-Effectiveness: A simpler synthesis route compared to complex isobaric tags could make PPITC a more economical choice.
Proposed Experimental Validation of PPITC
A new reagent must be subjected to a battery of tests to prove its worth. The following protocols outline a self-validating system to benchmark PPITC against an established standard like TMT.
Experiment 1: Assessing Labeling Efficiency and Specificity
Objective: To determine if PPITC labels peptides completely and specifically at primary amines.
Protocol:
-
Sample Preparation: Prepare a solution of Bovine Serum Albumin (BSA) at 1 mg/mL. Reduce the protein with DTT and alkylate with iodoacetamide.
-
Digestion: Digest the BSA with trypsin overnight at 37°C.
-
Labeling:
-
Divide the peptide digest into two aliquots.
-
Label one aliquot with a 10-fold molar excess of PPITC in a suitable buffer (e.g., TEAB, pH 8.5) for 1 hour at room temperature.
-
Leave the second aliquot unlabeled as a control.
-
Quench the labeling reaction with hydroxylamine.
-
-
Analysis: Analyze both labeled and unlabeled samples by LC-MS/MS.
-
Evaluation:
-
In the labeled sample, search for modifications on the N-termini and lysine residues corresponding to the mass of PPITC.
-
Calculate labeling efficiency by determining the percentage of identified N-termini and lysines that carry the PPITC modification. The goal is >99% efficiency.
-
Search for off-target modifications (e.g., on tyrosine, serine) to assess specificity.
-
Experiment 2: Evaluating Quantitative Accuracy and Precision
Objective: To assess if PPITC can accurately and precisely quantify known changes in protein abundance.
Protocol:
-
Sample Preparation: Create a protein mixture standard. For example, digest proteins from two different organisms (e.g., human and yeast) separately. Mix the two peptide digests in known ratios (e.g., 1:1, 1:2, 1:5, 5:1, 2:1).
-
Labeling:
-
This experiment requires two isotopic versions of PPITC ("light" and "heavy"). Assuming a "heavy" version can be synthesized with stable isotopes (e.g., ¹³C, ¹⁵N).
-
Label the human digest with "light" PPITC.
-
Label the yeast digest with "heavy" PPITC.
-
-
Analysis: Combine the light- and heavy-labeled digests in a 1:1 ratio. Analyze by LC-MS/MS.
-
Evaluation:
-
For thousands of identified peptides, calculate the heavy/light ratio.
-
The ratios for human peptides should cluster around 1.0, while the ratios for yeast peptides should reflect the known mixing ratios.
-
Plot the measured ratios against the expected ratios. A high correlation (R² > 0.98) and a slope close to 1.0 would indicate good quantitative accuracy.
-
Experiment 3: Head-to-Head Comparison with TMT
Objective: To benchmark the performance of PPITC against TMT in a complex biological sample.
Protocol:
-
Sample Preparation: Grow two populations of a human cell line (e.g., HEK293T). Treat one population with a known stimulus (e.g., a growth factor) and leave the other as a control. Harvest and extract proteins.
-
Digestion: Reduce, alkylate, and digest the proteins from both samples with trypsin.
-
Labeling:
-
Take equal amounts of peptide from the control and treated samples.
-
Label the control sample with "light" PPITC and the treated sample with "heavy" PPITC.
-
In a parallel experiment, label the control sample with TMT-126 and the treated sample with TMT-127.
-
-
Analysis:
-
Pool the PPITC-labeled samples and analyze by LC-MS/MS.
-
Pool the TMT-labeled samples and analyze by LC-MS/MS using an identical gradient and MS parameters.
-
-
Evaluation:
-
Compare the number of proteins identified and quantified in both experiments.
-
Compare the distribution of protein ratios. Do both methods identify the same up- and down-regulated proteins?
-
Assess any evidence of ratio compression. Are the fold-changes observed with PPITC more accurate than those with TMT?
-
Predicted Workflow for PPITC
The hypothetical workflow for PPITC would likely mirror that of other amine-reactive isotopic or isobaric labeling reagents.
Caption: A predicted workflow for quantitative proteomics using PPITC.
Part 4: Conclusion and Future Perspectives
The choice between iTRAQ, TMT, and ICAT depends entirely on the biological question at hand. For broad, high-throughput discovery proteomics, high-plex TMT is often the method of choice. For targeted hypotheses involving cysteine-rich proteins, ICAT remains a powerful tool.
The evaluation of a new reagent like this compound is not a trivial undertaking. It requires a systematic, rigorous, and comparative approach. The validation framework described here—assessing efficiency, accuracy, and performance against a gold standard—is a necessary process to ensure that any new tool provides data that is not just novel, but trustworthy. As technology evolves, new labeling chemistries will undoubtedly emerge, and it is the responsibility of the careful scientist to validate their performance before entrusting them with precious samples and important biological questions.
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Aragen Life Sciences. (n.d.). TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics. Retrieved from [Link]
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Wikipedia. (2023, October 28). Isobaric tag for relative and absolute quantitation. Retrieved from [Link]
- Walker, J. M. (Ed.). (2009). The Proteomics Protocols Handbook. Humana Press. (Protocol for ICAT labeling can be inferred from similar sources like the provided search result)
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Baitai Paike Biotech. (n.d.). TMT Labeling Steps. Retrieved from [Link]
- Jiang, H., Lih, T. S., & Chen, L. (2020). TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis. Journal of Visualized Experiments, (159), e61219.
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Srivastava, S. (n.d.). NPTEL WEB COURSE – ADVANCED CLINICAL PROTEOMICS. IIT Bombay. Retrieved from [Link]
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Slideshare. (n.d.). ICAT Technique in Proteomics. Retrieved from [Link]
- Applied Biosystems. (2004). iTRAQ™ Reagents Protocol.
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MtoZ Biolabs. (n.d.). Principles of iTRAQ, TMT, and SILAC in Protein Quantification. Retrieved from [Link]
- He, L., et al. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 2(4), 285–300.
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- Thermo Fisher Scientific. (n.d.). TMT Mass Tagging Reagents.
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QB3 Berkeley. (n.d.). TMT Peptide Labeling. Retrieved from [Link]
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Aragen Life Sciences. (n.d.). TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics. Retrieved from [Link]
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Baitai Paike Biotech. (n.d.). How to Quantify Proteins using iTRAQ. Retrieved from [Link]
- Yates, J. R., et al. (2014). A Review on Quantitative Multiplexed Proteomics. Journal of Proteome Research, 13(10), 4061–4073.
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Wikipedia. (2023, November 29). Quantitative proteomics. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). Comparison of iTRAQ and TMT Technologies: Choosing the Right Protein Quantification Method. Retrieved from [Link]
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Baitai Paike Biotech. (n.d.). Comparison of iTRAQ and TMT Technologies: Choosing the Right Protein Quantification Method. Retrieved from [Link]
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Abyntek Biopharma. (2023, January 10). 5 methods to quantify proteins. Retrieved from [Link]
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Bitesize Bio. (2021, July 15). Top 5 Protein Quantification Assays. Retrieved from [Link]
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- MDPI. (2022). Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna.
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The Pyrazole Advantage: A Comparative Guide to 4-(1H-pyrazol-1-yl)phenyl Isothiocyanate in Bioconjugation and Drug Discovery
In the landscape of chemical biology and drug development, the isothiocyanate functional group (–N=C=S) is a cornerstone of covalent chemistry, enabling the stable linkage of molecules and the synthesis of novel therapeutic agents. While staples like Phenyl Isothiocyanate (PITC) and Fluorescein Isothiocyanate (FITC) are well-established, the strategic incorporation of heterocyclic moieties can impart unique and advantageous properties to this versatile reactive group. This guide provides an in-depth technical comparison of 4-(1H-pyrazol-1-yl)phenyl isothiocyanate, a reagent that marries the reactivity of the isothiocyanate with the proven pharmacological benefits of the pyrazole scaffold. We will explore its applications as a bioconjugation linker and a building block for bioactive molecules, comparing its performance with established alternatives and providing the experimental rationale for its use.
I. The Dual-Role Reagent: An Introduction to this compound
This compound is a bifunctional molecule featuring a reactive isothiocyanate group and a biologically active pyrazole ring. The isothiocyanate group provides a covalent attachment point, primarily reacting with primary amines to form stable thiourea linkages.[1] The pyrazole moiety, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[2] Its presence can enhance the pharmacokinetic and pharmacodynamic properties of the parent molecule.[2] This unique combination makes this compound a compelling tool for researchers.
II. Application as a Versatile Linker in Bioconjugation
The primary application of isothiocyanates in bioconjugation is the labeling of proteins and other biomolecules. The electrophilic carbon atom of the isothiocyanate group is readily attacked by the nucleophilic primary amine of lysine residues on the surface of proteins, forming a stable thiourea bond.[1]
A. Comparative Analysis with Phenyl Isothiocyanate (PITC) and Fluorescein Isothiocyanate (FITC)
To understand the specific advantages of this compound, a comparison with the widely used PITC and FITC is essential.
| Feature | This compound | Phenyl Isothiocyanate (PITC) | Fluorescein Isothiocyanate (FITC) |
| Reactive Group | Isothiocyanate | Isothiocyanate | Isothiocyanate |
| Core Structure | Phenylpyrazole | Phenyl | Fluorescein |
| Molecular Weight | 201.25 g/mol [3] | 135.19 g/mol | 389.38 g/mol |
| Key Feature | Introduces a pharmacologically active pyrazole moiety | Simple phenyl group, used in Edman degradation for protein sequencing | Highly fluorescent, used for fluorescent labeling |
| Solubility | Soluble in organic solvents like DMSO and DMF | Soluble in organic solvents | Soluble in organic solvents like DMSO and DMF |
| Primary Application | Bioconjugation with added biological function, synthesis of bioactive molecules | Protein sequencing, derivatization of amines | Fluorescent labeling of biomolecules |
The key differentiator for this compound is the introduction of the pyrazole group. While PITC provides a simple and effective conjugation, it does not typically contribute to the biological activity of the resulting conjugate. FITC, on the other hand, imparts fluorescence but can be a bulky tag that may interfere with the biomolecule's function. This compound offers a middle ground, providing a stable linkage with a smaller, potentially beneficial pyrazole moiety.
B. Experimental Protocol: Protein Labeling
The following is a generalized protocol for labeling a protein with this compound, adapted from established methods for FITC labeling.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or sodium azide, which will compete with the labeling reaction.
-
Reagent Preparation: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Reaction: Slowly add a 10 to 20-fold molar excess of the isothiocyanate solution to the stirring protein solution. Protect the reaction from light and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Purification: Remove unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: The degree of labeling can be determined using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the pyrazole-phenyl moiety (around 250-270 nm, a precise extinction coefficient would need to be determined experimentally).
Causality Behind Experimental Choices:
-
pH 9.0: The reaction is performed at a slightly alkaline pH to ensure that the primary amine groups of lysine residues are deprotonated and thus more nucleophilic, facilitating the reaction with the isothiocyanate.
-
Molar Excess: A molar excess of the isothiocyanate is used to drive the reaction to completion and achieve a higher degree of labeling. The optimal ratio should be determined empirically for each protein.
-
DMSO: this compound has limited aqueous solubility, necessitating the use of an organic co-solvent like DMSO.
Caption: Workflow for protein labeling with this compound.
III. Application in the Synthesis of Bioactive Molecules
The true potential of this compound lies in its use as a scaffold for the synthesis of novel bioactive molecules, particularly in the realm of kinase inhibitors.
A. The Pyrazole Moiety in Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The pyrazole ring is a common feature in many successful kinase inhibitors because it can act as a bioisostere for other aromatic systems and form crucial hydrogen bonds with the "hinge region" of the kinase domain.[2] The nitrogen atoms of the pyrazole can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions.[2]
By using this compound as a starting material, medicinal chemists can readily synthesize a library of thiourea-containing compounds with the pyrazole moiety already incorporated. The thiourea linker itself can also participate in hydrogen bonding interactions within the kinase active site.
B. Comparative Analysis of Pyrazole-Thiourea Derivatives
The biological activity of thiourea derivatives synthesized from this compound can be compared with other pyrazole-containing kinase inhibitors and thiourea-based drugs.
| Compound Type | Key Structural Features | Mechanism of Action (Example) | Reference |
| Pyrazole-Thiourea Derivatives | Pyrazole ring, thiourea linker | Inhibition of kinases like VEGFR-2, EGFR | [4] |
| Other Pyrazole Kinase Inhibitors | Pyrazole fused to other rings (e.g., pyrimidine, imidazole) | Inhibition of CDKs, JAKs, Aurora kinases | [5][6] |
| Thiourea-Containing Drugs | Thiourea moiety | Varied, including enzyme inhibition | [7] |
The advantage of using this compound is the straightforward introduction of both a potent kinase-binding motif (pyrazole) and a versatile linker (thiourea) in a single step.
C. Experimental Protocol: Synthesis of a Pyrazole-Thiourea Kinase Inhibitor
This protocol outlines the synthesis of a hypothetical kinase inhibitor from this compound and a primary amine-containing fragment.
Materials:
-
This compound
-
Amine-containing fragment (R-NH2)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine-containing fragment (1.0 equivalent) in the anhydrous solvent.
-
Addition: To the stirred solution, add a solution of this compound (1.05 equivalents) in the same anhydrous solvent dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired pyrazole-thiourea derivative.
-
Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The isothiocyanate group is sensitive to moisture, which can lead to the formation of unwanted byproducts. Therefore, anhydrous solvents and an inert atmosphere are crucial.
-
Stoichiometry: A slight excess of the isothiocyanate is often used to ensure complete consumption of the limiting amine starting material.
-
Room Temperature: The reaction between an isothiocyanate and a primary amine is typically efficient at room temperature, avoiding the need for heating which could lead to side reactions.
Caption: Evaluation workflow for novel kinase inhibitors.
IV. Conclusion
This compound represents a significant advancement over traditional isothiocyanate reagents. By incorporating the pharmacologically validated pyrazole moiety, it offers a dual functionality that is highly advantageous in both bioconjugation and drug discovery. As a linker, it provides a stable covalent attachment with the potential for enhanced biological compatibility and activity. As a synthetic building block, it offers a streamlined route to novel thiourea-based therapeutics, particularly in the highly competitive field of kinase inhibitor development. For researchers and drug development professionals, this compound is a powerful tool that can accelerate the discovery and development of next-generation bioconjugates and targeted therapies.
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- El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosary, M. S., Naglah, A. M., Al-Otaibi, F. M., ... & Youssef, A. S. (2024). Discovery of novel pyrazole based Urea/Thiourea derivatives as multiple targeting VEGFR-2, EGFRWT, EGFRT790M tyrosine kinases and COX-2 Inhibitors, with anti-cancer and anti-inflammatory activities. Bioorganic Chemistry, 147, 107403.
- Harras, M. F., & Sabour, R. (2018). Design, synthesis and biological evaluation of novel 1, 3, 4-trisubstituted pyrazole derivatives as potential chemotherapeutic agents for hepatocellular carcinoma. Bioorganic Chemistry, 78, 149–157.
- Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
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(PDF) Synthesis of Novel Substituted Thiourea and Benzimidazole Derivatives Containing a Pyrazolone Ring as Anti-Inflammatory Agents - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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Synthesis of 4-Isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl) benzenesulfonamide 2. (n.d.). Retrieved January 21, 2026, from [Link]
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A Researcher's Guide to Evaluating the Specificity of Enzyme Inhibition by Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in modern medicinal chemistry, giving rise to a multitude of potent and selective enzyme inhibitors.[1][2][3][4] However, the journey from a promising pyrazole-based hit to a clinical candidate is paved with rigorous evaluation of its specificity. Off-target effects can lead to unforeseen toxicity and diminished therapeutic efficacy, making a thorough understanding and meticulous assessment of inhibitor specificity paramount.
This guide provides an in-depth, technically-focused comparison of methodologies to evaluate the specificity of enzyme inhibition by pyrazole derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to design and execute self-validating studies that generate robust and reliable data.
The Criticality of Specificity in Pyrazole-Based Inhibitors
The pyrazole core is a versatile pharmacophore found in numerous FDA-approved drugs targeting a diverse range of enzymes, from kinases in oncology to cyclooxygenases in inflammation.[5][6] This promiscuity, while advantageous for library design, also presents a significant challenge: ensuring that a pyrazole derivative selectively interacts with its intended target. For instance, a pyrazole-based kinase inhibitor designed to target a specific oncogenic kinase may inadvertently inhibit other kinases, leading to a cascade of unintended cellular consequences.[5][7]
Therefore, a multi-faceted approach to specificity profiling is not just recommended; it is essential for the successful development of pyrazole-based therapeutics.
A Multi-Tiered Strategy for Specificity Evaluation
A robust assessment of inhibitor specificity should not rely on a single experiment but rather a tiered approach that builds a comprehensive profile of the compound's interactions. This strategy typically progresses from initial biochemical screens to more complex biophysical and cell-based assays.
Caption: A tiered workflow for evaluating inhibitor specificity.
Tier 1: Foundational Biochemical Screening
The initial evaluation of a pyrazole derivative's specificity begins with biochemical assays that measure its inhibitory activity against the primary target and a panel of related enzymes.
IC50 Determination: The First Litmus Test
The half-maximal inhibitory concentration (IC50) is a fundamental parameter that quantifies the potency of an inhibitor.[8][9] A lower IC50 value indicates a more potent inhibitor. It is crucial to perform these assays under standardized conditions to ensure data comparability.
Experimental Protocol: Spectrophotometric IC50 Determination for Alcohol Dehydrogenase (ADH)
This protocol provides a general framework for determining the IC50 of a pyrazole derivative against human liver alcohol dehydrogenase (ADH), a well-known target of pyrazole compounds.[10][11][12]
-
Reagent Preparation:
-
Assay Buffer: 0.1 M sodium phosphate, pH 7.4.
-
Enzyme Solution: Prepare a stock solution of human liver ADH in assay buffer. The final concentration in the assay will depend on the enzyme's specific activity.
-
Substrate Solution: Prepare a stock solution of ethanol in assay buffer.
-
Cofactor Solution: Prepare a stock solution of NAD+ in assay buffer.
-
Inhibitor Solutions: Prepare a serial dilution of the pyrazole derivative in DMSO. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
-
Assay Procedure:
-
In a 96-well plate, add 180 µL of a master mix containing assay buffer, NAD+, and ethanol to each well.
-
Add 2 µL of the serially diluted pyrazole derivative or DMSO (for the control) to the respective wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the ADH enzyme solution to each well.
-
Immediately measure the increase in absorbance at 340 nm (due to the formation of NADH) every 30 seconds for 10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
-
Selectivity Panel Screening: Casting a Wider Net
To gain a preliminary understanding of selectivity, the pyrazole derivative should be tested against a panel of related enzymes. For a kinase inhibitor, this would involve a panel of other kinases. For a cyclooxygenase (COX) inhibitor, this would include both COX-1 and COX-2 to assess isoform selectivity.[14][15][16][17]
| Pyrazole Derivative | Primary Target | IC50 (nM) | Off-Target 1 | IC50 (nM) | Off-Target 2 | IC50 (nM) | Selectivity Ratio (Off-Target 1 / Primary) |
| Compound A (Kinase Inhibitor) | Kinase X | 15 | Kinase Y | 1500 | Kinase Z | >10000 | 100 |
| Compound B (COX Inhibitor) | COX-2 | 50 | COX-1 | 5000 | 5-LOX | >20000 | 100 |
| Compound C (ADH Inhibitor) | ADH1B | 100 | ADH2 | 2500 | ALDH2 | >50000 | 25 |
Table 1: Example of a selectivity panel screening data summary. A higher selectivity ratio indicates greater specificity.
Tier 2: Deeper Dive with Biophysical Methods
Biophysical techniques provide invaluable information about the direct binding of an inhibitor to its target, offering insights into the thermodynamics and kinetics of the interaction that are not captured by IC50 values alone.[18]
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[19][20][21][22][23] This information is crucial for understanding the driving forces behind the interaction and can guide lead optimization efforts.
Experimental Protocol: ITC for Pyrazole-Kinase Interaction
-
Sample Preparation:
-
Dialyze the purified kinase and the pyrazole derivative into the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.
-
Thoroughly degas all solutions before use.
-
-
ITC Experiment:
-
Load the kinase solution into the sample cell of the ITC instrument.
-
Load the pyrazole derivative solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the kinase solution while monitoring the heat change.
-
A control experiment titrating the inhibitor into the buffer alone is essential to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-change peaks and subtract the heat of dilution.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, ΔH, and n.
-
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Surface Plasmon Resonance (SPR): Measuring Binding Kinetics
SPR is a label-free technique that monitors molecular interactions in real-time, providing kinetic information such as the association rate constant (kon) and the dissociation rate constant (koff).[24][25][26][27][28] The ratio of koff to kon gives the equilibrium dissociation constant (Kd). Understanding the kinetics of binding can be critical, as inhibitors with slow dissociation rates may exhibit prolonged pharmacological effects.[27]
Experimental Protocol: SPR for Pyrazole-Target Interaction
-
Chip Preparation:
-
Immobilize the purified target protein onto the surface of a sensor chip.
-
-
Binding Analysis:
-
Inject a series of concentrations of the pyrazole derivative over the chip surface.
-
Monitor the change in the refractive index, which is proportional to the amount of bound inhibitor.
-
After the association phase, flow buffer over the chip to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a kinetic model to determine kon and koff.
-
Calculate the Kd (koff / kon).
-
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding | Measures change in refractive index upon binding |
| Information | Kd, ΔH, ΔS, stoichiometry (n) | kon, koff, Kd |
| Throughput | Lower | Higher |
| Immobilization | Not required | Target is immobilized |
Table 2: Comparison of ITC and SPR for characterizing inhibitor binding.
Tier 3: Confirming Target Engagement in a Cellular Context
While biochemical and biophysical assays provide valuable information, they are performed in simplified, artificial systems. It is crucial to confirm that the pyrazole derivative engages its intended target within the complex environment of a living cell.
Cellular Thermal Shift Assay (CETSA®): A Window into the Cell
CETSA® is a powerful method for assessing target engagement in intact cells and tissues.[29][30][31] The principle is based on the observation that the binding of a ligand can stabilize a protein, leading to an increase in its melting temperature (Tm).[31]
Experimental Protocol: CETSA® for a Pyrazole-Based Kinase Inhibitor
-
Cell Treatment:
-
Treat cultured cells with the pyrazole derivative or a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell lysates to a range of temperatures.
-
-
Protein Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of the target kinase remaining in the soluble fraction at each temperature using Western blotting or other quantitative methods like AlphaScreen® or HTRF®.[30]
-
-
Data Analysis:
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Tier 4: A Global View of Selectivity
For many classes of inhibitors, particularly kinase inhibitors, it is essential to assess their selectivity across a broad panel of related enzymes.
Kinome Profiling: Mapping the Kinase Interaction Landscape
Kinome profiling services offer a high-throughput approach to screen a pyrazole derivative against a large panel of kinases, often covering a significant portion of the human kinome.[33][34][35][36][37] This provides a comprehensive overview of the inhibitor's selectivity and can identify potential off-targets early in the drug discovery process.
| Kinase Family | Number of Kinases Tested | % Inhibition at 1 µM |
| TK | 90 | Target X: 98% |
| Off-Target A: 65% | ||
| Off-Target B: 15% | ||
| TKL | 43 | <10% |
| STE | 47 | <10% |
| CK1 | 12 | <10% |
| AGC | 64 | Off-Target C: 30% |
| CAMK | 73 | <10% |
| CMGC | 61 | <10% |
Table 3: Example of kinome profiling data for a pyrazole-based kinase inhibitor.
Conclusion: A Holistic Approach to Specificity
The evaluation of enzyme inhibitor specificity is a critical and multifaceted process. For pyrazole derivatives, which have demonstrated broad therapeutic potential, a rigorous and well-designed specificity assessment is non-negotiable. By employing a tiered strategy that combines biochemical, biophysical, and cell-based assays, researchers can build a comprehensive and reliable profile of their compounds. This holistic approach not only de-risks preclinical and clinical development but also provides a deeper understanding of the molecular interactions that underpin therapeutic efficacy. As senior application scientists, we advocate for this evidence-based, causality-driven approach to ensure the development of safe and effective pyrazole-based medicines.
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Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. Retrieved January 21, 2026, from [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved January 21, 2026, from [Link]
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Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed. Retrieved January 21, 2026, from [Link]
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New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. (2019). PubMed. Retrieved January 21, 2026, from [Link]
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Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
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Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Discovery of novel pyrazole and pyrazolo[1,5‐a]pyrimidine derivatives as cyclooxygenase inhibitors (COX‐1 and COX‐2) using molecular modeling simulation. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]
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Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. (2017). PubMed. Retrieved January 21, 2026, from [Link]
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2023). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]
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Pyrazole binding in crystalline binary and ternary complexes with liver alcohol dehydrogenase. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]
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Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025). Drug Hunter. Retrieved January 21, 2026, from [Link]
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Characterizing Binding Interactions by ITC. (n.d.). TA Instruments. Retrieved January 21, 2026, from [Link]
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Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024). MDPI. Retrieved January 21, 2026, from [Link]
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Inhibitory activities of bipyrazoles: a patent review. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
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Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). PubMed. Retrieved January 21, 2026, from [Link]
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Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. (2018). Biocompare. Retrieved January 21, 2026, from [Link]
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Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. Retrieved January 21, 2026, from [Link]
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Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017). PubMed. Retrieved January 21, 2026, from [Link]
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Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories. Retrieved January 21, 2026, from [Link]
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Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
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Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. (n.d.). Gonzaga University. Retrieved January 21, 2026, from [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
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How to determine enzyme inhibitor efficacy?. (2015). Chemistry Stack Exchange. Retrieved January 21, 2026, from [Link]
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
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Enzyme inhibition activities results*. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
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Safety Operating Guide
Definitive Guide to the Safe Disposal of 4-(1H-Pyrazol-1-yl)phenyl Isothiocyanate
As a Senior Application Scientist, my priority extends beyond the application of our products to ensuring the safety and operational excellence of the researchers who use them. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-(1H-Pyrazol-1-yl)phenyl isothiocyanate. The procedures outlined here are synthesized from established safety principles for isocyanates and pyrazole-based heterocyclic compounds, designed to ensure the protection of laboratory personnel and environmental integrity.
The core principle of this guide is risk mitigation through informed action. We will delve into not just the "how" but the "why" of each procedural step, building a framework for safe handling that is both robust and intuitive for professionals in research and drug development.
Immediate Safety Profile & Hazard Assessment
-
Isothiocyanate Group (-N=C=S): This group is known for its high reactivity, particularly with nucleophiles such as water, amines, and alcohols.[1][2] This reactivity is the basis for its utility in bioconjugation but also presents significant hazards. Isothiocyanates are typically toxic if swallowed, cause severe skin and eye irritation or burns, and can act as potent respiratory and skin sensitizers, potentially leading to allergic reactions or asthma-like symptoms upon inhalation.[3][4]
-
Pyrazole Ring: Pyrazole and its derivatives are heterocyclic aromatic compounds. While the pyrazole ring itself is a stable aromatic system, derivatives can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][6][7]
Anticipated Hazards:
-
Acute Toxicity (Oral): Likely harmful or toxic if swallowed.[3][8]
-
Skin Corrosion/Irritation: Expected to be a skin irritant and may cause severe burns.[9]
-
Eye Damage/Irritation: Expected to cause serious eye damage.[9]
-
Sensitization: High potential for respiratory and skin sensitization.[3]
-
Environmental Hazard: Isothiocyanates can be toxic to aquatic life.[3][10] Discharge into the environment must be avoided.[5][8]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, a stringent PPE protocol is mandatory. The goal is to create a complete barrier, preventing any contact with the solid or its vapors.
| PPE Category | Specification & Rationale |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[5] This dual-layer protection is crucial to guard against splashes and the potential for fine dust particles to cause severe eye damage. Conforms to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, minimum 0.11 mm thickness).[11] Always inspect gloves before use and use proper removal technique to avoid skin contact.[12] For prolonged contact, consider heavier-duty gloves. |
| Body Protection | A chemical-resistant laboratory coat, long pants, and closed-toe shoes are mandatory.[11] For handling larger quantities or in case of a spill, a chemically impervious apron or suit is recommended. |
| Respiratory Protection | All handling must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][8] If a fume hood is not available or in case of ventilation failure, a NIOSH/MSHA-approved respirator with a suitable cartridge is required.[9] |
Primary Disposal Method: Licensed Hazardous Waste Collection
The only professionally acceptable and regulatory-compliant method for disposing of this compound is through a licensed hazardous waste disposal service.[9][11] Attempting to neutralize this compound in-house without validated procedures is unsafe and strongly discouraged due to its high reactivity and the potential for generating equally hazardous byproducts.
-
Segregate the Waste: Designate a specific, labeled container for "this compound and related waste." Crucially, do not mix this waste with other chemical streams.[3][11] Isothiocyanates can react violently with acids, bases, alcohols, and amines.[1]
-
Use Appropriate Containers: Whenever possible, store waste in the original container.[3] If not feasible, use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical. Ensure the container is clean, dry, and has a tightly sealing lid.
-
Labeling is Critical: The waste container must be clearly and accurately labeled with the full chemical name: "Hazardous Waste: this compound".[11] Include the date of accumulation and any other information required by your institution's Environmental Health & Safety (EHS) department.
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[11] This area should be away from heat, sources of ignition, and incompatible materials.[10] Ensure the storage location is locked or otherwise accessible only to authorized personnel.[4]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed environmental waste management contractor to schedule a pickup for proper disposal.
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate & Secure: Evacuate all non-essential personnel from the immediate area.[5] Restrict access and ensure ventilation is adequate (i.e., the fume hood is operational).
-
Don PPE: Before attempting any cleanup, don the full PPE as specified in Section 2.
-
Contain the Spill:
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[5][9] Use non-sparking tools if there is any fire risk.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials (wipes, cloths) must be considered hazardous waste and placed in the same sealed container.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
The following diagram outlines the decision-making process for managing this compound from use to disposal.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
